molecular formula C7H7ClN2 B1349829 2-Chlorobenzimidamide CAS No. 45743-05-3

2-Chlorobenzimidamide

Cat. No.: B1349829
CAS No.: 45743-05-3
M. Wt: 154.6 g/mol
InChI Key: MXVMRHIWTSFDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzimidamide is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVMRHIWTSFDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372400
Record name 2-Chlorobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45743-05-3
Record name 2-Chlorobenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobenzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzimidazole: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This guide focuses on the chemical properties and synthesis of 2-Chlorobenzimidazole. It is important to note that the term "2-Chlorobenzimidamide" is not commonly found in chemical literature, and it is likely a misnomer for 2-Chlorobenzimidazole, the subject of this technical guide.

Introduction

2-Chlorobenzimidazole is a heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a fused benzene and imidazole ring with a chlorine atom at the 2-position, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry and drug development.[2] The reactivity of the chlorine atom allows for further functionalization, making it a key precursor for various pharmaceutical agents.[3]

Chemical Properties

The chemical and physical properties of 2-Chlorobenzimidazole are summarized in the table below, providing a comprehensive overview for researchers and scientists.

PropertyValue
IUPAC Name 2-chloro-1H-benzimidazole
CAS Number 4857-06-1
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [4]
Appearance White to light yellow crystalline powder[3]
Melting Point 207-211 °C (lit.)[4]
Boiling Point 328.5 ± 25.0 °C at 760 mmHg (Predicted)
Solubility Insoluble in water[1]
pKa 9.81 ± 0.10 (Predicted)
LogP 1.734 (Calculated)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chlorobenzimidazole.

Spectrum TypeKey Features
¹H NMR (DMSO-d₆)Aromatic protons typically appear in the range of δ 7.55-7.65 ppm (m, 2H) and 7.20-7.30 ppm (m, 2H). The N-H proton appears as a broad singlet around δ 12.9 ppm.
¹³C NMR (DMSO-d₆)Characteristic peaks are observed around δ 142.0, 134.0, 122.5, and 115.0 ppm.
Mass Spectrometry The molecular ion peak (M+) is observed at m/z 153 and 155, corresponding to the chlorine isotopes. Key fragmentation peaks are seen at m/z 117 (loss of HCl) and 90.
Infrared (IR) Key vibrational bands include C=N stretching and N-H stretching.

Synthesis of 2-Chlorobenzimidazole

The most common and well-documented synthesis of 2-Chlorobenzimidazole involves a two-step process starting from o-phenylenediamine. The first step is the formation of benzimidazolin-2-one, which is then chlorinated to yield the final product.

Synthesis Pathway

Synthesis_Pathway OPD o-Phenylenediamine BZO Benzimidazolin-2-one OPD->BZO DMF, 135-140°C, 12h [2] Urea Urea Product 2-Chlorobenzimidazole BZO->Product 103-107°C, 12h [2] POCl3 POCl₃

Caption: Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2) [5]

  • To a solution of o-phenylenediamine (5g, 0.046 mole) in Dimethylformamide (DMF), add urea (5.52g, 0.092 mole).

  • Reflux the mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the DMF by distillation under vacuum.

  • Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.

  • Filter the aqueous alkaline solution and neutralize it with a 35% aqueous hydrochloric acid solution.

  • Filter the precipitated product, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.

Step 2: Synthesis of 2-chloro-1H-benzimidazole (3) [5]

  • A mixture of 1,3-dihydro-benzimidazol-2-one (10g, 0.07 mole), phosphoryl chloride (22.88g, 0.14 mole), and a catalytic amount of phenol is heated to 103-107°C for 12 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.

  • The crude product precipitates and is collected.

  • Recrystallize the crude material from a suitable solvent to obtain pure 2-chloro-1H-benzimidazole.

An alternative method for the chlorination step is also reported:

Alternative Step 2: Synthesis of 2-Chlorobenzimidazole from 2-Hydroxybenzimidazole [6]

  • A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) is heated at reflux for 1 hour to obtain a solution.

  • Gaseous HCl is bubbled into the refluxing solution for 4 hours.

  • The solution is then concentrated on a rotary evaporator.

  • The residue is added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 hours.

  • The resulting mixture consists of two liquid layers and a solid.

  • The solid is collected and recrystallized from ethyl acetate and methanol.

Experimental Workflow

The general workflow for the synthesis and purification of 2-Chlorobenzimidazole is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Materials (o-Phenylenediamine, Urea) Reaction1 Step 1: Cyclization (Formation of Benzimidazolin-2-one) Start->Reaction1 Chlorination Step 2: Chlorination (with POCl₃) Reaction1->Chlorination Neutralization Neutralization (aq. NaOH) Chlorination->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization Final Final Characterization->Final Pure 2-Chlorobenzimidazole

Caption: General experimental workflow for the synthesis and purification of 2-Chlorobenzimidazole.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed synthesis protocols for 2-Chlorobenzimidazole. The provided information, including the structured data tables and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The versatility of 2-Chlorobenzimidazole as a chemical intermediate ensures its continued importance in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Structure of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The query for "2-Chlorobenzimidamide" has been interpreted as "2-Chlorobenzimidazole" due to the high relevance of the latter in chemical and pharmaceutical research and the commonality of typographical errors. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, and 2-chlorobenzimidazole serves as a key intermediate in the synthesis of various bioactive molecules.[1] This guide focuses on the structure, properties, and experimental protocols related to 2-Chlorobenzimidazole.

Chemical Structure and Identification

2-Chlorobenzimidazole is an aromatic heterocyclic organic compound. Its structure features a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 2-position of the imidazole moiety.[2] This substitution makes the 2-position susceptible to nucleophilic substitution, rendering it a versatile building block in organic synthesis.[1]

IdentifierValueReference(s)
IUPAC Name 2-chloro-1H-benzimidazole[2][3]
CAS Number 4857-06-1[2][3][4][5]
Molecular Formula C₇H₅ClN₂[2][3][6]
SMILES C1=CC=C2C(=C1)NC(=N2)Cl[3]
InChI InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)[2][3][6]
InChIKey AYPSHJCKSDNETA-UHFFFAOYSA-N[2][3][6]

Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for 2-Chlorobenzimidazole, providing a reference for its physical and spectral characteristics.

Table 2.1: Physicochemical Properties

Property Value Reference(s)
Molecular Weight 152.58 g/mol [2][5][6]
Appearance Off-white to yellow to brown crystalline powder [2]
Melting Point 207-211 °C [2][7]
Boiling Point 328.5 ± 25.0 °C at 760 mmHg (Predicted) [2]
pKa 9.81 ± 0.10 (Predicted) [2]

| LogP | 1.734 (Calculated) |[2] |

Table 2.2: Spectroscopic Data

Technique Data (Solvent: DMSO-d₆) Reference(s)
¹H NMR δ ~12.9 (br s, 1H, N-H), δ 7.55-7.65 (m, 2H, Ar-H), δ 7.20-7.30 (m, 2H, Ar-H) [8]
¹³C NMR δ 142.0, 134.0, 122.5, 115.0 [8]
Mass Spec (ESI+) m/z 153/155 (M+H)⁺, 117 (loss of HCl), 90 (loss of HCN from 117) [8]

| IR (KBr-Pellet) | Data available from SpectraBase and NIST Chemistry WebBook |[3][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Chlorobenzimidazole are crucial for reproducible research.

3.1 Synthesis of 2-Chlorobenzimidazole from Benzimidazolin-2-one

This common synthesis route involves the chlorination of benzimidazolin-2-one.

  • Step 1: Synthesis of Benzimidazolin-2-one

    • Combine o-phenylenediamine (1 mole) and urea (1 mole) in a reaction flask.

    • Heat the mixture at 150-170 °C for approximately 7 hours, during which ammonia is evolved.[9]

    • Cool the reaction mixture and add 95% ethanol, followed by water, with stirring.[9]

    • Collect the precipitated product by suction filtration, wash with water and then 95% ethanol, and dry to yield benzimidazolin-2-one.[9]

  • Step 2: Chlorination to 2-Chlorobenzimidazole

    • Add benzimidazolin-2-one (1 mole) to phosphorus oxychloride (POCl₃) (2 moles) with a catalytic amount of phenol in a reaction vessel.

    • Heat the mixture to 103-107 °C and maintain for 12 hours.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully neutralize the mixture with a 40% sodium hydroxide (NaOH) solution to a pH of approximately 10.

    • The crude 2-Chlorobenzimidazole will precipitate. Collect the solid and recrystallize from a suitable solvent to obtain the pure product.

3.2 Spectroscopic Analysis Protocols

  • NMR Spectroscopy (¹H and ¹³C)

    • Sample Preparation : Dissolve 5-10 mg of the 2-Chlorobenzimidazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

    • Data Acquisition :

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire ¹H NMR spectra using standard parameters, typically with 16-32 scans and a relaxation delay of 1-2 seconds.[8]

      • Acquire proton-decoupled ¹³C NMR spectra, which may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) for adequate signal-to-noise.[8]

    • Data Processing : Process the acquired data by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[8]

  • Mass Spectrometry (LC-MS)

    • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Chromatography : Use a C18 reversed-phase column with a gradient elution, typically employing water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]

    • Mass Analysis : Perform analysis using Electrospray Ionization (ESI) in positive ion mode, scanning a mass range of m/z 50-500.[8]

Visualization of Synthesis and Reactivity

Graphviz diagrams are provided to illustrate key chemical transformations involving 2-Chlorobenzimidazole.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product start1 o-Phenylenediamine inter Benzimidazolin-2-one start1->inter Heat (150-170°C) start2 Urea start2->inter Heat (150-170°C) product 2-Chlorobenzimidazole inter->product reagent1 POCl₃ reagent1->product Heat (103-107°C) reagent2 Phenol (cat.) reagent2->product Heat (103-107°C)

Caption: Workflow for the synthesis of 2-Chlorobenzimidazole.

Reactivity_Pathways cluster_alkylation N-Alkylation cluster_coupling Suzuki Coupling main 2-Chlorobenzimidazole alkyl_product 1-Alkyl-2-chlorobenzimidazole main->alkyl_product suzuki_product 2-Arylbenzimidazole main->suzuki_product alkyl_reagent R-X (e.g., (CH₃)₂SO₄) Base (e.g., K₂CO₃) alkyl_reagent->alkyl_product suzuki_reagent Ar-B(OH)₂ Pd Catalyst suzuki_reagent->suzuki_product

References

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chlorobenzimidamide hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The document details the well-established Pinner reaction, offering a step-by-step experimental protocol and a summary of reaction parameters.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The presence of the chloro and imidamide functionalities allows for diverse chemical modifications, making it a versatile precursor for drug discovery and development. The most common and reliable method for its synthesis is the Pinner reaction, which proceeds via an imidate ester intermediate.

Primary Synthesis Pathway: The Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can be subsequently transformed into amidines.[1][2][3] The synthesis of this compound hydrochloride from 2-chlorobenzonitrile is a two-step process:

  • Formation of the Imidate Hydrochloride (Pinner Salt): 2-Chlorobenzonitrile is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms the corresponding ethyl 2-chlorobenzimidate hydrochloride, also known as a Pinner salt.[4]

  • Ammonolysis of the Imidate: The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the desired this compound hydrochloride.[4]

A general overview of the Pinner reaction pathway is presented below.

Pinner_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 2_Chlorobenzonitrile 2-Chlorobenzonitrile Imidate_HCl Ethyl 2-Chlorobenzimidate Hydrochloride (Pinner Salt) 2_Chlorobenzonitrile->Imidate_HCl Step 1: Imidate Formation Ethanol Ethanol Ethanol->Imidate_HCl HCl Anhydrous HCl HCl->Imidate_HCl Amidine_HCl This compound Hydrochloride Imidate_HCl->Amidine_HCl Step 2: Ammonolysis Ammonia Ammonia (gas or solution) Ammonia->Amidine_HCl

Diagram 1: Pinner Reaction for this compound Hydrochloride

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound hydrochloride via the Pinner reaction. The data is compiled from general procedures and analogous syntheses reported in the literature.[4][5]

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1. Imidate Formation 2-ChlorobenzonitrileAnhydrous Ethanol, Anhydrous HCl (gas)0 - 1012 - 24> 90 (crude intermediate)
2. Ammonolysis Ethyl 2-Chlorobenzimidate HClEthanolic Ammonia20 - 302 - 485 - 95 (from intermediate)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride.

Synthesis of Starting Material: 2-Chlorobenzonitrile

For a comprehensive understanding, a common method for the preparation of the starting material, 2-chlorobenzonitrile, is from 2-chlorobenzaldehyde.

Starting_Material_Synthesis 2_Chlorobenzaldehyde 2-Chlorobenzaldehyde Oxime 2-Chlorobenzaldehyde Oxime 2_Chlorobenzaldehyde->Oxime Oxime Formation Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Oxime Base Base (e.g., NaOH) Base->Oxime Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) 2_Chlorobenzonitrile 2-Chlorobenzonitrile Dehydrating_Agent->2_Chlorobenzonitrile Oxime->2_Chlorobenzonitrile Dehydration

Diagram 2: Synthesis of 2-Chlorobenzonitrile

A common laboratory-scale synthesis involves the conversion of 2-chlorobenzaldehyde to its oxime, followed by dehydration to the nitrile.

Step 1: Preparation of Ethyl 2-Chlorobenzimidate Hydrochloride

Materials:

  • 2-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Reaction flask with a gas inlet tube and stirrer

  • Ice bath

Procedure:

  • A solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes) is prepared in a dry reaction flask equipped with a magnetic stirrer and a gas inlet tube.

  • The flask is cooled to 0-5 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • The introduction of HCl gas is continued until the solution is saturated.

  • The reaction mixture is then sealed and stirred at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Upon completion, the product, ethyl 2-chlorobenzimidate hydrochloride, often precipitates as a white solid.

  • Anhydrous diethyl ether can be added to facilitate further precipitation.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.

Step 2: Synthesis of this compound Hydrochloride

Materials:

  • Ethyl 2-Chlorobenzimidate Hydrochloride

  • Anhydrous Ethanol

  • Ammonia (gas or a solution in ethanol)

  • Reaction flask with a stirrer

Procedure:

  • The ethyl 2-chlorobenzimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a reaction flask.

  • The suspension is cooled in an ice bath.

  • A solution of ammonia in ethanol is added dropwise, or anhydrous ammonia gas is bubbled through the suspension with vigorous stirring.

  • The reaction is typically stirred at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the imidate intermediate.

  • Upon completion, the reaction mixture may contain precipitated ammonium chloride.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • The solid product, this compound hydrochloride, is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound hydrochloride.

Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis cluster_final Final Product Start Start: Assemble Dry Glassware Prepare_Reactants Prepare Solution of 2-Chlorobenzonitrile in Anhydrous Ethanol Start->Prepare_Reactants Cool Cool Reaction to 0-5 °C Prepare_Reactants->Cool Add_HCl Bubble Anhydrous HCl Gas Cool->Add_HCl Stir_Cold Stir at Low Temperature (12-24h) Add_HCl->Stir_Cold Isolate_Imidate Isolate Ethyl 2-Chlorobenzimidate HCl Stir_Cold->Isolate_Imidate Suspend_Imidate Suspend Imidate in Anhydrous Ethanol Isolate_Imidate->Suspend_Imidate Add_Ammonia Add Ethanolic Ammonia Suspend_Imidate->Add_Ammonia Stir_RT Stir at Room Temperature (2-4h) Add_Ammonia->Stir_RT Workup Work-up and Isolation Stir_RT->Workup Product This compound Hydrochloride Workup->Product

Diagram 3: Experimental Workflow for the Synthesis

Conclusion

The Pinner reaction provides an effective and reliable route for the synthesis of this compound hydrochloride from readily available starting materials. Careful control of anhydrous conditions and reaction temperature is crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Biological Mechanisms of Action of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited to no information regarding the specific biological mechanism of action for 2-Chlorobenzimidamide. This compound is primarily documented as a chemical intermediate.[1][2][3] However, the benzimidazole scaffold, of which this compound is a derivative, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5][][7] This guide will, therefore, focus on the well-documented mechanisms of action of various benzimidazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to naturally occurring purines, allowing it to interact with a wide array of biological targets.[5][][8] This versatility has led to the development of benzimidazole-based compounds with a broad spectrum of activities, including anticancer, antifungal, antiviral, and enzyme inhibitory properties.[4][7][9][10]

Anticancer Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[5][9][11] Key mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[9][12][13]

Inhibition of Tubulin Polymerization

A primary and well-established anticancer mechanism for many benzimidazole compounds, such as mebendazole and albendazole, is the disruption of microtubule formation.[9][12]

  • Mechanism: These derivatives selectively bind to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[12] This binding inhibits the polymerization of tubulin dimers into microtubules.

  • Consequence: Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[5][9][12] This mechanism is selectively toxic to rapidly dividing cancer cells.

Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. Benzimidazole derivatives have been developed as potent inhibitors of various kinases.[13][14]

  • Mechanism: Benzimidazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[13][14] In some cases, they act as scaffolding elements without directly binding the hinge region.[14]

  • Targets: Specific kinases targeted by benzimidazole derivatives include:

    • EGFR and BRAFV600E: Dual inhibitors have been developed that show antiproliferative activity.[15]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 by compounds like abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest.[13]

    • c-Met Kinase: As a receptor tyrosine kinase, its inhibition can halt cell growth and migration.[13]

Induction of Apoptosis

Beyond cell cycle arrest, benzimidazole derivatives can directly trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

  • Mechanism: These compounds can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c.[9] This, in turn, activates caspases (like caspase-3 and -8), which are the executioner enzymes of apoptosis.[9][15] They can also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[15]

Anticancer Mechanisms of Benzimidazoles cluster_tubulin Tubulin Polymerization Inhibition cluster_kinase Kinase Inhibition cluster_apoptosis Direct Apoptosis Induction Benzimidazole Benzimidazole Derivative BetaTubulin β-Tubulin Benzimidazole->BetaTubulin binds Microtubules Microtubule Formation BetaTubulin->Microtubules inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle prevents G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest leads to Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 Benzimidazole2 Benzimidazole Derivative Kinase Protein Kinase (e.g., EGFR, CDK4/6) Benzimidazole2->Kinase binds to ATP pocket SubstrateP Substrate Phosphorylation Kinase->SubstrateP inhibits ATP ATP ATP->Kinase Proliferation Cell Proliferation & Survival SubstrateP->Proliferation blocks Benzimidazole3 Benzimidazole Derivative Mitochondria Mitochondria Benzimidazole3->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis2 Apoptosis Caspases->Apoptosis2

Fig 1. Overview of the primary anticancer mechanisms of action for benzimidazole derivatives.

Antifungal Mechanism of Action

Benzimidazole fungicides were among the first systemic fungicides developed and their mechanisms are well-characterized.[16] More recent derivatives have shown activity through alternative pathways, providing new avenues to combat resistant strains.

Microtubule Assembly Inhibition

Similar to their anticancer effect, the primary antifungal mechanism for classic benzimidazoles like benomyl and carbendazim is the disruption of microtubule assembly.[16]

  • Mechanism: These compounds bind specifically to the β-tubulin of fungi.[16] This interaction inhibits the polymerization of tubulin into microtubules, which are crucial for the formation of the mitotic spindle.

  • Consequence: The inhibition of nuclear division blocks fungal cell division, leading to the death of the organism.[16] The selectivity of these fungicides comes from their much higher affinity for fungal tubulin compared to mammalian tubulin.

Ergosterol Biosynthesis Inhibition

Some novel benzimidazole derivatives have been shown to possess antifungal activity by targeting the fungal cell membrane, specifically by inhibiting ergosterol biosynthesis.[17][18][19]

  • Mechanism: These compounds, such as (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, act as inhibitors of lanosterol 14-α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[17][19]

  • Consequence: The inhibition of Erg11p leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[17][19] This disrupts membrane integrity and function, resulting in fungal cell death. This is the same pathway targeted by azole antifungals.[19]

Antifungal Mechanisms of Benzimidazoles cluster_microtubule Microtubule Disruption cluster_ergosterol Ergosterol Synthesis Inhibition Benzimidazole Benzimidazole Derivative FungalTubulin Fungal β-Tubulin Benzimidazole->FungalTubulin Erg11p Lanosterol 14-α-demethylase (Erg11p) Benzimidazole->Erg11p MicrotubuleAssembly Microtubule Assembly FungalTubulin->MicrotubuleAssembly inhibits Mitosis Nuclear Division (Mitosis) MicrotubuleAssembly->Mitosis blocks FungalDeath1 Fungal Cell Death Mitosis->FungalDeath1 Ergosterol Ergosterol Synthesis Erg11p->Ergosterol inhibits Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane disrupts FungalDeath2 Fungal Cell Death Membrane->FungalDeath2 MTT Assay Workflow start Start: Seed cells in 96-well plate step1 Allow cells to adhere overnight start->step1 step2 Treat with Benzimidazole derivative (serial dilutions) step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4 hours (Formation of Formazan) step4->step5 step6 Add solubilizing agent (e.g., DMSO) step5->step6 step7 Measure absorbance at ~570 nm step6->step7 end End: Calculate IC50 value step7->end Enzyme Inhibition Assay Workflow start Start: Prepare reagents step1 Pipette Buffer, Enzyme, and Inhibitor (Benzimidazole) into 96-well plate start->step1 step2 Pre-incubate for 10 minutes step1->step2 step3 Add Substrate to initiate reaction step2->step3 step4 Measure absorbance kinetically in a plate reader step3->step4 step5 Calculate reaction rates (V0) step4->step5 end End: Determine % Inhibition and IC50 step5->end

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorobenzimidazole, a key building block in the synthesis of numerous biologically active molecules.[1] Understanding its physicochemical properties is crucial for optimizing synthetic routes, developing purification strategies, and formulating final products.

Solubility Profile of 2-Chlorobenzimidazole

The solubility of 2-Chlorobenzimidazole is governed by factors such as solvent polarity, temperature, and the crystalline structure of the compound.[1] It generally exhibits low solubility in aqueous solutions and greater solubility in organic solvents.[1] This characteristic is attributed to its molecular structure, which includes both a polar N-H group and a nonpolar chlorophenyl ring, allowing for interactions with a variety of solvents.[1]

Quantitative and Qualitative Solubility Data
SolventChemical FormulaPolarity (Dielectric Constant)Solubility (at ambient temperature)
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7100 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineN/AN/A≥ 2.5 mg/mL
10% DMSO / 90% Corn OilN/AN/A≥ 2.5 mg/mL
EthanolC₂H₅OH24.5More soluble than in water
ChloroformCHCl₃4.8More soluble than in water

Table 1: Solubility of 2-Chlorobenzimidazole in Various Solvents. Data compiled from available literature.[1]

The principle of "like dissolves like" suggests that 2-Chlorobenzimidazole will have moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), with lower solubility in non-polar solvents like toluene and hexane.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[1]

Objective: To determine the equilibrium solubility of 2-Chlorobenzimidazole in a specific solvent at a controlled temperature.

Materials:

  • 2-Chlorobenzimidazole (solid)

  • High-purity solvent of interest

  • Thermostatically controlled shaker

  • Analytical balance

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.[2]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid 2-Chlorobenzimidazole to a vial containing a known volume of the solvent. This ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1] Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of 2-Chlorobenzimidazole in the diluted sample using a validated analytical method, such as HPLC-UV.[2]

  • Calculation: Calculate the solubility of 2-Chlorobenzimidazole in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Excess 2-Chlorobenzimidazole prep_mix Mix in Vial prep_solid->prep_mix prep_solvent Solvent prep_solvent->prep_mix equilibration Shake at Constant Temperature (e.g., 24-72h) prep_mix->equilibration separation Allow Excess Solid to Settle equilibration->separation filtration Filter Supernatant separation->filtration dilution Dilute Filtrate filtration->dilution quantification Quantify by HPLC-UV dilution->quantification calculation Calculate Solubility quantification->calculation

Workflow for Solubility Determination

Stability Profile of 2-Chlorobenzimidazole

Assessing the chemical stability of 2-Chlorobenzimidazole is critical for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions, including changes in pH, temperature, and exposure to light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).[3]

  • Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C).[3]

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: Dry heat (e.g., 105°C).[3]

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of 2-Chlorobenzimidazole under various stress conditions and to identify potential degradation products.

Materials:

  • 2-Chlorobenzimidazole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents for sample preparation and HPLC mobile phase

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a UV or mass spectrometry (MS) detector.[2]

Procedure:

  • Sample Preparation: Prepare solutions of 2-Chlorobenzimidazole in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂ solution, or a suitable solvent for thermal and photostability studies).

  • Stress Application:

    • Hydrolysis: Incubate the acidic and basic solutions at a specified temperature for a defined period.

    • Oxidation: Store the hydrogen peroxide solution at room temperature for a set duration.

    • Thermal: Place a solid or solution sample in a high-temperature oven.

    • Photostability: Expose a solid or solution sample to a specified light intensity in a photostability chamber. A dark control should be run in parallel.

  • Time-Point Sampling: Withdraw aliquots of the stressed samples at predetermined time intervals.

  • Sample Neutralization/Quenching: Neutralize the acidic and basic samples. The oxidative reaction may need to be quenched.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact 2-Chlorobenzimidazole from any degradation products.[2]

  • Data Evaluation: Determine the percentage of 2-Chlorobenzimidazole remaining at each time point. Identify and, if possible, characterize the major degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation start 2-Chlorobenzimidazole Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photostability start->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation hplc->data pathway Identify Degradation Pathway data->pathway

Forced Degradation Experimental Workflow
Potential Degradation Pathways

While specific degradation pathways for 2-Chlorobenzimidazole are not extensively documented, general knowledge of benzimidazole chemistry suggests potential routes of degradation. Benzimidazole rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[3] Oxidation may also occur. Further investigation using techniques like LC-MS would be required to elucidate the precise degradation pathways.

Analytical Methods for Quantification

Accurate quantification of 2-Chlorobenzimidazole is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.

HPLC Method for Purity and Quantification

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for determining the concentration of 2-Chlorobenzimidazole.[2]

Typical Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Recommended HPLC parameters for the analysis of 2-Chlorobenzimidazole.[2]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 2-Chlorobenzimidazole in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).[2]

  • Sample Solution: Prepare the sample from the solubility or stability study in the same manner to a similar concentration.[2]

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-Chlorobenzimidazole and provided detailed experimental protocols for their determination. While specific quantitative data is limited, the methodologies outlined here provide a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The use of validated analytical methods, such as the HPLC protocol described, is paramount for obtaining accurate and reliable results. Further studies are encouraged to expand the quantitative understanding of 2-Chlorobenzimidazole's physicochemical properties.

References

The Versatility of 2-Chlorobenzimidamide: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Chlorobenzimidamide stands out as a particularly versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. Its unique chemical reactivity allows for the strategic introduction of various pharmacophores, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of this compound is its efficient synthesis. A common and effective method involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, which is then treated with phosphoryl chloride to yield this compound.

Further derivatization of the this compound core is key to unlocking its diverse therapeutic potential. Two prominent classes of derivatives, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines and N-substituted-2-chlorobenzimidazoles, have demonstrated significant biological activity.

Anticancer Applications: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against a range of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit critical signaling pathways that are frequently dysregulated in cancer.

Induction of Intrinsic Apoptosis

Mechanistic studies have revealed that certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives can trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress signals and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors into the cytoplasm. This cascade of events ultimately results in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.

2-Chlorobenzimidamide_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Chlorobenzimidamide_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Chlorobenzimidamide_Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain this compound derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor growth.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Benzimidamide_Derivative This compound Derivative Benzimidamide_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundTarget Cell LineIC50 (µM)Reference
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives
3a1HepG2 (Liver Cancer)7.54[1]
3a1SK-OV-3 (Ovarian Cancer)9.12[1]
3a1NCI-H460 (Lung Cancer)11.34[1]
3a3HepG2 (Liver Cancer)12.87[1]
3a4HepG2 (Liver Cancer)28.24[1]
2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazole Derivatives
5,6-dibromo ribonucleosideHCMV~4[2]
5,6-diiodo analogHCMV~2[2]

Antimicrobial and Antiviral Applications

Beyond their anticancer properties, this compound derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.

Antifungal Activity

Derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. The mycelium growth rate method is a common assay used to determine the efficacy of these compounds.

Antiviral Activity

Certain 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The antiviral activity is typically assessed using plaque reduction assays and DNA hybridization assays.

Quantitative Antimicrobial and Antiviral Activity

The following table summarizes the in vitro activity of selected this compound derivatives against various microbial and viral targets.

CompoundTarget Organism/VirusActivity MetricValueReference
N-substituted-2-chlorobenzimidazoles
6cE. coliMIC (µg/mL)-[3]
6fE. coliMIC (µg/mL)-[3]
6gE. coliMIC (µg/mL)-[3]
6hE. coliMIC (µg/mL)-[3]
All (6a-6h)S. aureusMIC (µg/mL)Highly Active[3]
2-chloromethyl-1H-benzimidazole Derivatives
4mC. gloeosporioidesIC50 (µg/mL)20.76[4]
4mA. solaniIC50 (µg/mL)27.58[4]
4mF. solaniIC50 (µg/mL)18.60[4]
7fB. cinereaIC50 (µg/mL)13.36[4]
5bC. gloeosporioidesIC50 (µg/mL)11.38[4]
2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles
5,6-dibromo ribonucleosideHCMVIC50 (µM)~4[2]
5,6-diiodo analogHCMVIC50 (µM)~2[2]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Representative Protocol)

Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde A substituted acetanilide is reacted with a Vilsmeier reagent (POCl₃ and DMF) to yield the corresponding 2-chloroquinoline-3-carbaldehyde.

Step 2: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline The 2-chloroquinoline-3-carbaldehyde is then condensed with an o-phenylenediamine derivative in a suitable solvent such as methanol to afford the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antifungal Mycelium Growth Rate Assay
  • Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Compound Incorporation: The test compound is incorporated into the molten PDA at various concentrations.

  • Inoculation: A mycelial disc from a fresh fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C).

  • Growth Measurement: The radial growth of the mycelium is measured at regular intervals.

  • Inhibition Calculation: The percentage of growth inhibition is calculated relative to a control plate without the compound.

Antiviral Plaque Reduction Assay
  • Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with the virus at a known multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated until viral plaques are visible.

  • Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

  • IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and virology. The ability to modulate their biological activity through targeted chemical modifications, combined with a growing understanding of their mechanisms of action, makes this compound and its analogues a continuing focus of interest for drug discovery and development. This guide serves as a comprehensive resource for researchers seeking to explore and expand upon the promising therapeutic applications of this important class of compounds.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzimidamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidamide scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. Its inherent ability to mimic the side chain of arginine allows it to effectively target the active sites of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of benzimidamide derivatives, charting their journey from classical chemical synthesis to their prominent role in the development of modern anticoagulants. We will delve into their synthesis, most notably via the Pinner reaction, their mechanism of action as serine protease inhibitors, and the evolution of their therapeutic applications, with a particular focus on the development of direct thrombin and Factor Xa inhibitors. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Historical Perspective: The Genesis of Amidines and the Rise of Benzimidamides in Medicine

The story of benzimidamide derivatives is intrinsically linked to the broader history of amidine synthesis. A foundational method, the Pinner reaction, first described by Adolf Pinner in 1877, provided a reliable route to amidines from nitriles and alcohols in the presence of an acid catalyst.[1][2][3] This classical reaction involves the formation of an intermediate imidate salt (a "Pinner salt"), which can then be treated with ammonia or an amine to yield the desired amidine.[1][4][5]

For many decades, the applications of benzamidines were primarily in the realm of organic chemistry. However, in the mid-20th century, a paradigm shift occurred with the growing understanding of enzyme structure and function. Researchers began to recognize the structural similarity between the benzimidamide moiety and the guanidinium group of arginine, a key amino acid residue recognized by many serine proteases. This realization sparked interest in benzamidine and its derivatives as potential competitive inhibitors of these enzymes.[6]

The timeline of anticoagulant drug discovery provides a crucial context for the rise of benzimidamide derivatives. The serendipitous discoveries of heparin in 1916 and the coumarins (like warfarin) in the 1920s and 1930s laid the groundwork for anticoagulant therapy.[7][8][9] However, these early anticoagulants had significant limitations, including parenteral administration for heparin and the need for frequent monitoring and numerous drug-drug interactions for warfarin. This created a clear unmet medical need for safer, more convenient, and more predictable oral anticoagulants.

The latter half of the 20th century saw a concerted effort in rational drug design to develop direct-acting oral anticoagulants. This is where benzimidamide derivatives took center stage. Their ability to selectively target key serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, made them highly attractive candidates.

A Timeline of Key Developments:

  • 1877: Adolf Pinner first describes the Pinner reaction for the synthesis of amidines.[2][3]

  • 1916: Heparin is discovered.[7][8]

  • 1920s-1930s: The hemorrhagic effects of spoiled sweet clover lead to the discovery of dicumarol, the precursor to warfarin.[7][8]

  • 1954: Warfarin is approved for clinical use in the United States.[9]

  • Late 20th Century: The focus of anticoagulant research shifts towards the rational design of direct-acting inhibitors, with benzimidamide derivatives emerging as a key scaffold.

  • Early 2000s: Ximelagatran, an oral direct thrombin inhibitor based on a benzimidamide core, enters late-stage clinical trials, heralding a new era of anticoagulation therapy.

The Benzimidamide Scaffold as a Serine Protease Inhibitor

The efficacy of benzimidamide derivatives as serine protease inhibitors lies in their ability to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to form a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of many serine proteases.

Targeting the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Key serine proteases in this cascade, including thrombin and Factor Xa, represent prime targets for anticoagulant drugs.

Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the activation of platelets, and the amplification of its own generation by activating Factors V, VIII, and XI. Direct thrombin inhibitors, such as those based on the benzimidamide scaffold, offer a targeted approach to anticoagulation.

Factor Xa sits at the confluence of the intrinsic and extrinsic pathways, making it another critical target for anticoagulation. By inhibiting Factor Xa, the conversion of prothrombin to thrombin is blocked, thereby preventing the amplification of the coagulation cascade.

Below is a diagram of the coagulation cascade, highlighting the points of inhibition by benzimidamide-based direct thrombin and Factor Xa inhibitors.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa IXa_VIIIa IXa + VIIIa IXa->IXa_VIIIa VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin VIIIa->IXa_VIIIa X X IXa_VIIIa->X TissueFactor Tissue Factor (III) TissueFactor_VIIa TF + VIIa TissueFactor->TissueFactor_VIIa VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->TissueFactor_VIIa TissueFactor_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa + Va V V Va Va V->Va Thrombin Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin Thrombin_Inhibitor Benzimidamide-based Thrombin Inhibitors Thrombin_Inhibitor->Thrombin FXa_Inhibitor Benzimidamide-based Factor Xa Inhibitors FXa_Inhibitor->Xa

Diagram of the coagulation cascade showing points of inhibition.

Quantitative Data on Benzimidamide Derivatives

The potency of benzimidamide derivatives as serine protease inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for a selection of benzimidamide-based inhibitors against thrombin and Factor Xa.

Table 1: Inhibition of Thrombin by Benzimidamide Derivatives

CompoundKi (nM)Reference
Benzamidine220,000[10]
Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP)0.7[11]
Melagatran2[12]
A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives~50,000[11]

Table 2: Inhibition of Factor Xa by Benzimidamide Derivatives

CompoundKi (nM)IC50 (nM)Reference
A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives500[11]
Bis-benzamidines with cycloheptanone linker10[11]
Chloroaniline 1 (ST368)1.5[13]
Compound 1217.1 ± 0.9[14]
Compound 13102.1 ± 0.14[14]
Compound 1467.92 ± 0.08[14]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzimidamide derivatives.

Synthesis of Benzamidine via the Pinner Reaction

The following protocol is a representative example of the Pinner reaction for the synthesis of a simple benzamidine from the corresponding nitrile.

Diagram of the Pinner Reaction Workflow:

Pinner_Reaction_Workflow start Start step1 Dissolve benzonitrile in anhydrous ethanol start->step1 step2 Cool to 0°C step1->step2 step3 Bubble dry HCl gas through the solution step2->step3 step4 Stir at low temperature to form Pinner salt (precipitate) step3->step4 step5 Isolate Pinner salt by filtration step4->step5 step6 Suspend Pinner salt in ethanol step5->step6 step7 Add ammonia solution step6->step7 step8 Stir to form benzamidine step7->step8 step9 Isolate and purify benzamidine step8->step9 end End step9->end

Workflow for the synthesis of benzamidine via the Pinner reaction.

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Ammonia solution (e.g., ethanolic ammonia)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve benzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).[15]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly bubble dry HCl gas through the solution with vigorous stirring. Continue the gas flow until the solution is saturated and a white precipitate of the ethyl benzimidate hydrochloride (Pinner salt) begins to form.[15]

  • Seal the flask and continue stirring at 0-5 °C for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Collect the precipitated Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Suspend the dried Pinner salt in anhydrous ethanol.

  • To this suspension, add a solution of ammonia in ethanol (excess) at 0 °C.

  • Stir the mixture at room temperature until the conversion to benzamidine is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Chromogenic Thrombin Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and a non-ionic surfactant like PEG 6000)[10]

  • Test compound (benzimidamide derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.

  • In the wells of a 96-well microplate, add the assay buffer.

  • Add a small volume of the test compound dilutions to the respective wells. Include a control well with solvent only (no inhibitor).

  • Add a solution of human α-thrombin to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.[10]

  • Initiate the reaction by adding the chromogenic substrate S-2238 to all wells.[10]

  • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period.

  • The rate of the reaction (change in absorbance over time) is proportional to the thrombin activity.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.

Chromogenic Factor Xa Inhibition Assay

This assay is analogous to the thrombin inhibition assay and is used to determine the inhibitory activity of a compound against Factor Xa.

Materials:

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222: N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride)[9]

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3)[9]

  • Test compound (benzimidamide derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound as described for the thrombin inhibition assay.

  • In a 96-well microplate, add the assay buffer and the test compound dilutions. Include a control well with solvent only.

  • Add a solution of human Factor Xa to all wells and incubate for a pre-determined time at 37 °C.[15]

  • Initiate the reaction by adding the chromogenic substrate S-2222 to all wells.[9][15]

  • Measure the absorbance at 405 nm at regular intervals.

  • Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 and subsequently the Ki value.

The Rise and Fall of Ximelagatran: A Case Study

Ximelagatran, a prodrug of the potent direct thrombin inhibitor melagatran, represents a pivotal moment in the history of benzimidamide derivatives. Developed by AstraZeneca, it was the first oral direct thrombin inhibitor to reach late-stage clinical development and was poised to be a successor to warfarin.

The design of ximelagatran was a clever application of medicinal chemistry principles. Melagatran itself has poor oral bioavailability due to its highly basic amidine group and a carboxylic acid moiety, both of which are charged at physiological pH. Ximelagatran was designed to mask these charged groups as an amidoxime and an ethyl ester, respectively, rendering the molecule more lipophilic and improving its absorption from the gastrointestinal tract.[12] In the body, ximelagatran is rapidly converted to its active form, melagatran.

Clinical trials demonstrated that ximelagatran was at least as effective as warfarin for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism, with the significant advantage of not requiring routine coagulation monitoring. However, post-marketing surveillance and further studies revealed a significant incidence of elevated liver enzymes and rare cases of severe liver injury associated with long-term use. These safety concerns ultimately led to the withdrawal of ximelagatran from the market in 2006.

Despite its ultimate failure, the development of ximelagatran was a landmark achievement. It validated the benzimidamide scaffold as a viable platform for the design of potent and selective oral serine protease inhibitors and paved the way for the development of the next generation of direct oral anticoagulants (DOACs), such as dabigatran (which also contains a benzamidine-like moiety), rivaroxaban, and apixaban.

Conclusion

The journey of benzimidamide derivatives from a classical organic synthesis reaction to the forefront of modern drug discovery is a testament to the power of medicinal chemistry and rational drug design. The benzimidamide scaffold, with its unique ability to mimic the side chain of arginine, has provided a robust framework for the development of potent and selective serine protease inhibitors. While the story of ximelagatran serves as a cautionary tale regarding the importance of long-term safety, the lessons learned from its development have been invaluable. The principles established in the design of benzimidamide-based inhibitors continue to influence the development of new therapeutic agents targeting a wide range of diseases where serine proteases play a critical role. The enduring legacy of the benzimidamide scaffold ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

A Technical Deep Dive: Theoretical and Computational Elucidation of 2-Chlorobenzimidamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the theoretical and computational studies of 2-chloromethyl-1H-benzimidazole hydrochloride as a representative analogue for 2-Chlorobenzimidamide, due to a greater availability of published research on this specific derivative. The methodologies and analyses presented are broadly applicable to the computational study of this compound and related compounds.

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of chloro-substituted benzimidazoles, with a specific focus on elucidating their structural, spectroscopic, and electronic properties. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the molecular modeling and analysis of this important class of heterocyclic compounds. Benzimidazoles are key structural motifs in a variety of pharmacologically active agents.[1][2] Computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the molecular-level characteristics that govern their biological activity.[1][3]

Molecular Structure and Spectroscopic Analysis

The foundational aspect of understanding a molecule's function is the characterization of its three-dimensional structure and vibrational properties. A combined experimental and theoretical approach provides the most accurate and comprehensive picture.

Experimental Determination

Synthesis: The synthesis of benzimidazole derivatives often involves the condensation reaction of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[4] For instance, 2-(2-chlorophenyl)-1H-benzo[d]imidazole is synthesized from the reaction of o-phenylenediamine and 2-chlorobenzaldehyde.[4] The resulting product is then purified, typically by recrystallization from a solvent like ethanol, to obtain single crystals suitable for analysis.[4]

Spectroscopic and Structural Characterization: A suite of analytical techniques is employed to confirm the identity and structure of the synthesized compound. These include:

  • X-ray Crystallography: This technique provides precise information about the crystal structure, including unit cell parameters, bond lengths, and bond angles.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[2][5]

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[1][5]

  • UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule.[4][5]

Computational Modeling

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is widely used to predict various molecular properties.

Geometric Optimization: The first step in computational analysis is to determine the molecule's most stable conformation (its ground state geometry). This is achieved by performing a geometry optimization. A popular and effective method for this is the B3LYP functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p).[1][4][5] The calculated geometric parameters (bond lengths, bond angles) can then be compared with experimental data from X-ray crystallography to validate the computational model.[6]

Vibrational Frequency Analysis: Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes observed in FT-IR and FT-Raman spectra. A comparison between the calculated and experimental spectra aids in the assignment of vibrational bands to specific molecular motions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies of representative chloro-substituted benzimidazoles.

Table 1: Crystallographic Data for 2-chloromethyl-1H-benzimidazole hydrochloride [5]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)7.1982 (3)
b (Å)9.4513 (5)
c (Å)14.0485 (7)
β (°)102.440 (3)

Table 2: Selected Calculated Geometric Parameters for a Benzimidazole Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-C21.325N1-C2-N3112.5
C2-N31.328C2-N1-C7a108.2
C4-C51.392C4-C5-C6120.1
C-Cl1.789N1-C2-C8-Cl179.8

Note: The data in Table 2 is representative and may not correspond to a specific molecule from the search results, as detailed bond length and angle tables were not available in the abstracts.

Electronic Properties and Reactivity Analysis

Computational methods are also employed to explore the electronic characteristics of the molecule, which are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties. A smaller energy gap suggests that the molecule is more reactive.[1]

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other molecules, such as biological receptors.[6]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions.[5]

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of a novel benzimidazole derivative.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Analysis & Correlation synthesis Synthesis & Purification xrd X-ray Crystallography synthesis->xrd Single Crystal spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) synthesis->spectroscopy Purified Compound comparison Comparison of Experimental & Theoretical Data xrd->comparison spectroscopy->comparison dft DFT Method Selection (e.g., B3LYP/6-31G(d)) geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Analysis (HOMO-LUMO, MEP, NBO) geom_opt->electronic_prop geom_opt->comparison freq_calc->comparison docking Molecular Docking electronic_prop->docking sar Structure-Activity Relationship (SAR) docking->sar comparison->sar

Workflow for combined experimental and computational studies.

Methodologies in Detail

Experimental Protocols
  • Single Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature using MoKα radiation. The structure is then solved and refined using software packages like SHELXL.[4]

  • Spectroscopic Measurements:

    • FT-IR and FT-Raman: Spectra are recorded using a spectrometer over a specific range (e.g., 4000-400 cm⁻¹).

    • NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent, such as DMSO-d₆.[2]

    • UV-Vis: The absorption spectrum is recorded using a spectrophotometer in a suitable solvent.[4]

Computational Protocols
  • Software: Computational analyses are typically performed using software suites like Gaussian.[4]

  • DFT Calculations:

    • Geometry Optimization and Frequencies: The molecular structure is optimized, and vibrational frequencies are calculated using a specific functional and basis set (e.g., B3LYP/6-31G(d)).[5]

    • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts.[1][5]

    • Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the peaks in the UV-Vis spectrum.[5]

    • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent on the molecule's properties.[5]

Application in Drug Development

The insights gained from these computational studies are invaluable in the drug development process.

  • Structure-Activity Relationship (SAR) Studies: By understanding how modifications to the molecular structure affect its electronic properties and shape, researchers can design more potent and selective drug candidates.[7]

  • Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the molecule will bind to a specific biological target, such as an enzyme or receptor. This helps in identifying potential drug candidates and understanding their mechanism of action.[2][7][8]

  • Pharmacokinetic (ADMET) Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, which are critical for its success as a drug.[3][9]

References

Safety, handling, and disposal of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Chlorobenzimidamide

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is synthesized from available safety data sheets and general laboratory safety protocols. It is imperative to consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling this compound. This document primarily addresses 2-Chlorobenzamidine, as "this compound" is a less common synonym.

Introduction

This compound, also known as 2-chlorobenzamidine, is a chemical compound with potential applications in medicinal chemistry and drug development.[1] As with any chlorinated organic compound, understanding its hazard profile and implementing proper safety, handling, and disposal procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.[2] This guide provides a comprehensive overview of the essential safety protocols for working with this compound.

Hazard Identification and Safety Data

The primary hazards associated with this compound are related to its potential toxicity and irritant properties.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, OralH302: Harmful if swallowed[3][4]Warning
Skin corrosion/irritationH315: Causes skin irritation[3][4]Warning
Serious eye damage/eye irritationH319: Causes serious eye irritation[3][4]Warning
Acute toxicity, InhalationH332: Harmful if inhaled[4]Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[4]Warning

Table 2: Physicochemical Properties of this compound and Related Compounds

Property2-Chlorobenzamidine2-Chlorobenzamide2-Chlorobenzimidazole
Molecular Formula C₇H₇ClN₂[3]C₇H₆ClNO[5]C₇H₅ClN₂[6]
Molecular Weight 154.6 g/mol [3]155.58 g/mol [5]152.58 g/mol [6]
Appearance Data not availableOff-white powder solid[5]White to light reddish yellow solid[6]
Melting Point Data not available141 - 145 °C[5]207-211 °C[6]
Boiling Point Data not availableData not available250.67°C (estimate)[6]
Solubility Data not availableNo information available[5]Insoluble in water[6]

Safe Handling Procedures

Proper handling of this compound is essential to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is required for any procedures that may generate dust or aerosols.[2]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionSpecification
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option.[2] Always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical gogglesA face shield may be required for procedures with a high risk of splashing.[7]
Body Laboratory coatA flame-retardant lab coat should be worn and kept fully buttoned.
Respiratory Respirator (if necessary)If ventilation is inadequate or if there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[3]
General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or aerosols.[4]

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place.[4]

Experimental Protocols

Weighing and Transferring Solids

This protocol outlines the steps for safely weighing and transferring solid this compound.

Weighing_and_Transferring_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_balance Decontaminate balance prep_hood->prep_balance weigh_tare Tare weighing paper on balance prep_balance->weigh_tare weigh_transfer Carefully transfer solid to paper weigh_tare->weigh_transfer weigh_record Record mass weigh_transfer->weigh_record transfer_vessel Transfer solid to reaction vessel weigh_record->transfer_vessel transfer_rinse Rinse weighing paper with solvent transfer_vessel->transfer_rinse cleanup_dispose Dispose of weighing paper in solid waste transfer_rinse->cleanup_dispose cleanup_decontaminate Decontaminate balance and work area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for weighing and transferring solid this compound.

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Response_Protocol start Spill Occurs evacuate Evacuate immediate area start->evacuate notify Notify supervisor and EHS evacuate->notify ppe Don appropriate PPE notify->ppe contain Contain the spill with inert absorbent material ppe->contain collect Carefully collect absorbed material into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleaned dispose->end

Caption: Emergency protocol for a this compound spill.

Disposal of this compound

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination. As a chlorinated organic compound, it must be treated as hazardous waste.[2][8]

Waste Segregation
  • Solid Waste: Collect any solid residue of the compound in a dedicated, clearly labeled, and sealed hazardous waste container for halogenated organic solids.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible container for liquid hazardous waste.[2] The solvent and approximate concentration should be indicated on the label.

  • Contaminated Materials: All items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as solid hazardous waste.[7]

Decontamination of Labware

Glassware and other reusable equipment that have been in contact with this compound should be decontaminated by rinsing three times with a suitable organic solvent (e.g., acetone or ethanol).[2] The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[2]

Final Disposal Method

The recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility.[2][9] Never dispose of this compound down the drain or in the regular trash.[8][10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[2]

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Collection and Storage cluster_disposal Final Disposal solid_waste Solid this compound Waste solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Liquid this compound Waste liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container contaminated_materials Contaminated Lab Materials contaminated_materials->solid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange pickup with EHS storage->ehs_pickup incineration Incineration by licensed facility ehs_pickup->incineration

Caption: Logical workflow for the disposal of this compound waste.

Conclusion

This compound is a compound that requires careful handling due to its potential health hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure. Proper waste segregation and disposal are not only a matter of regulatory compliance but also a critical component of responsible scientific practice. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

Methodological & Application

Synthesis of 2-Chlorobenzimidamide: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Chlorobenzimidamide and its derivatives are valuable intermediates in the development of pharmacologically active compounds and other functional organic molecules. The presence of the chloro and imidamide functionalities provides reactive sites for further chemical modifications, making it a versatile building block in medicinal and materials chemistry. This document provides detailed experimental protocols for the synthesis of this compound, primarily from 2-chlorobenzonitrile, aimed at researchers and professionals in drug development and chemical synthesis. The protocols are based on established methods for the synthesis of benzamidines, including high-pressure amination and the classical Pinner reaction.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of benzamidine hydrochloride from benzonitrile. These values can serve as a benchmark for the synthesis of its 2-chloro derivative, although actual yields may vary depending on the specific substrate and experimental conditions.

ParameterMethod A: High-Pressure AminationMethod B: Pinner Reaction
Starting Material 2-Chlorobenzonitrile2-Chlorobenzonitrile
Key Reagents Ammonium chloride, Liquid ammoniaAnhydrous ethanol, Dry HCl gas, Anhydrous ammonia
Solvent None (neat)Anhydrous ethanol, Diethyl ether
Temperature 150°C[1]0°C to room temperature[2][3]
Pressure High pressure (autoclave)[1]Atmospheric pressure
Reaction Time 18 hours[1]Pinner salt formation: 4 hours to overnight; Ammonolysis: 3 hours to overnight
Typical Yield ~77% (for benzamidine HCl)[1]~94% (for benzamidine HCl)[1]
Product Form Hydrochloride saltHydrochloride salt

Experimental Protocols

Two primary methods for the synthesis of this compound hydrochloride from 2-chlorobenzonitrile are detailed below.

Method A: High-Pressure Direct Amination

This method involves the direct reaction of 2-chlorobenzonitrile with ammonium chloride and ammonia in a high-pressure autoclave. This approach is advantageous for its directness but requires specialized high-pressure equipment.

Materials and Equipment:

  • 2-Chlorobenzonitrile

  • Ammonium chloride (NH₄Cl)

  • Liquid ammonia (NH₃)

  • Diethyl ether

  • Acetonitrile or Ethanol (for extraction)

  • Stainless steel rocking autoclave with stirrer and temperature/pressure controls

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a stainless steel rocking autoclave, place 2-chlorobenzonitrile and ammonium chloride in a molar ratio of approximately 1:4.[1]

  • Addition of Ammonia: Cool the autoclave and carefully introduce liquid ammonia. The amount of ammonia should be in large excess (e.g., ~18 moles per mole of nitrile).[1]

  • Reaction: Seal the autoclave and heat the reaction mixture to 150°C with constant stirring or rocking for 18 hours. The pressure inside the autoclave will range from approximately 1300 to 6500 psig.[1]

  • Cooling and Venting: After the reaction is complete, cool the autoclave to room temperature. With extreme caution and in a well-ventilated fume hood, slowly vent the excess ammonia gas.

  • Work-up:

    • Extract the reaction mixture with diethyl ether to remove any unreacted 2-chlorobenzonitrile.[1]

    • The remaining solid contains the product and unreacted ammonium chloride. Extract this solid with a hot solvent in which the product is soluble but ammonium chloride is not, such as acetonitrile or ethanol.[1]

  • Isolation: Filter the hot extract to remove the insoluble ammonium chloride. Concentrate the filtrate using a rotary evaporator to yield the crude this compound hydrochloride.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Method B: Pinner Reaction Synthesis

The Pinner reaction is a classic and widely used method for converting nitriles to imidates, which are then converted to amidines.[3][4][5] This two-step process is performed at atmospheric pressure.

Part 1: Formation of the Pinner Salt (Ethyl 2-chlorobenzimidate hydrochloride)

Materials and Equipment:

  • 2-Chlorobenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride (HCl) gas

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzonitrile in anhydrous ethanol. Cool the solution in an ice bath.

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution for approximately 4 hours, ensuring the temperature remains low.[2] A white precipitate of the Pinner salt (ethyl 2-chlorobenzimidate hydrochloride) should form.

  • Isolation of Pinner Salt: Collect the precipitate by filtration, wash it with anhydrous diethyl ether to remove any unreacted starting materials, and dry it under vacuum.[2] It is crucial to maintain anhydrous conditions throughout this process.

Part 2: Ammonolysis of the Pinner Salt

Materials and Equipment:

  • Ethyl 2-chlorobenzimidate hydrochloride (from Part 1)

  • Anhydrous ethanol

  • Anhydrous ammonia (gas or a solution in ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol in a round-bottom flask.

  • Ammonolysis: Bubble anhydrous ammonia gas through the suspension at room temperature for about 3 hours, or add a saturated solution of ammonia in ethanol and stir the mixture overnight.[2]

  • Work-up: Ammonium chloride will precipitate during the reaction. Remove the precipitate by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.[2]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow Workflow for this compound Synthesis cluster_start Starting Material cluster_method_a Method A: High-Pressure Amination cluster_method_b Method B: Pinner Reaction cluster_end Final Product start 2-Chlorobenzonitrile A1 React with NH4Cl and liquid NH3 in an autoclave at 150°C start->A1 B1 React with anhydrous ethanol and dry HCl gas (Pinner Salt Formation) start->B1 A2 Work-up: 1. Vent excess NH3 2. Extract with ether 3. Extract with hot ethanol A1->A2 A3 Isolate by filtration and concentrate filtrate A2->A3 end_product This compound Hydrochloride A3->end_product B2 Isolate Pinner Salt (Ethyl 2-chlorobenzimidate HCl) B1->B2 B3 Ammonolysis with NH3 in anhydrous ethanol B2->B3 B4 Work-up: 1. Filter NH4Cl 2. Concentrate filtrate B3->B4 B4->end_product

Caption: Synthetic routes to this compound Hydrochloride.

Reaction Scheme of the Pinner Reaction Pathway

pinner_reaction Pinner Reaction for this compound Synthesis cluster_product Product nitrile 2-Chlorobenzonitrile pinner_salt Pinner Salt (Ethyl 2-chlorobenzimidate HCl) nitrile->pinner_salt Step 1 reagents1 + Anhydrous Ethanol + Dry HCl gas amidine This compound HCl pinner_salt->amidine Step 2 reagents2 + Anhydrous Ammonia (NH3)

Caption: Key steps in the Pinner reaction synthesis.

References

Application Notes and Protocols: 2-Chlorobenzimidazole as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzimidazole is a highly valuable and versatile heterocyclic building block in organic synthesis. Its utility stems from the reactive C-Cl bond at the 2-position of the benzimidazole ring, which is susceptible to a variety of transformations. This reactivity allows for the facile introduction of diverse functional groups, making it a key intermediate in the synthesis of a wide array of biologically active molecules, including those with antimicrobial, anticancer, antiviral, and anti-inflammatory properties. These application notes provide a comprehensive overview of the use of 2-chlorobenzimidazole as a reagent, complete with detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Key Synthetic Applications

2-Chlorobenzimidazole serves as a precursor for a range of chemical transformations, primarily centered around nucleophilic substitution and cross-coupling reactions. The principal applications include:

  • N-Alkylation: Introduction of alkyl or benzyl groups at the nitrogen atoms of the imidazole ring.

  • Nucleophilic Aromatic Substitution: Displacement of the chloride with various nucleophiles such as amines and alkoxides to generate 2-amino and 2-alkoxybenzimidazole derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura and Sonogashira coupling reactions to produce 2-aryl and 2-alkynylbenzimidazoles, respectively.

The general synthetic utility of 2-chlorobenzimidazole is depicted in the following workflow diagram.

G cluster_reactions Synthetic Transformations cluster_products Product Classes reagent 2-Chlorobenzimidazole n_alkylation N-Alkylation (R-X, Base) reagent->n_alkylation snar_amine Nucleophilic Substitution (R₂NH) reagent->snar_amine snar_alkoxide Nucleophilic Substitution (RO⁻) reagent->snar_alkoxide suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, Base) reagent->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) reagent->sonogashira product_n_alkyl N-Alkyl-2-chlorobenzimidazoles n_alkylation->product_n_alkyl product_amine 2-Aminobenzimidazole Derivatives snar_amine->product_amine product_alkoxy 2-Alkoxybenzimidazole Derivatives snar_alkoxide->product_alkoxy product_aryl 2-Arylbenzimidazoles suzuki->product_aryl product_alkynyl 2-Alkynylbenzimidazoles sonogashira->product_alkynyl

Figure 1: General synthetic routes for the derivatization of 2-chlorobenzimidazole.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for the key synthetic transformations of 2-chlorobenzimidazole.

Table 1: N-Alkylation of 2-Chlorobenzimidazole Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl chlorideK₂CO₃DMF140-145--
Substituted Benzyl halidesK₂CO₃DMF--80-85[1]
Dimethyl sulfate-----
Diethyl sulfate-----
Alkyl bromides (C3-C10)KOH (30% aq.)Toluene---[2]

Table 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzimidazole

NucleophileReagent/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Various aromatic amines----55-89[3]
Substituted primary aromatic amines-----[3]
Ammonia / Amines-----[4]

Table 3: Palladium-Catalyzed Cross-Coupling of 2-Chlorobenzimidazoles

Reaction TypeCoupling PartnerCatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
Suzuki-Miyaura4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂K₂CO₃CH₃CN150 (microwave)30>90 (crude)[5]
Suzuki-MiyauraArylboronic acidsPdCl₂(PPh₃)₂K₂CO₃CH₃CN150 (microwave)30Low to moderate[5]
Suzuki-MiyauraAryltrifluoroborate saltsPdCl₂(PPh₃)₂K₂CO₃CH₃CN150 (microwave)30>90[5]
SonogashiraTerminal AlkynesPd catalyst, Cu(I) cocatalystAmine base-Room Temp--[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 2-Chlorobenzimidazole

This protocol is a general guideline for the N-alkylation of 2-chlorobenzimidazole using various alkylating agents.

Materials:

  • 2-Chlorobenzimidazole

  • Alkylating agent (e.g., benzyl chloride, dimethyl sulfate, alkyl bromide)

  • Base (e.g., K₂CO₃, NaOH, KOH)

  • Solvent (e.g., DMF, Toluene, Acetonitrile)

  • Tetrabutylammonium hydrogen sulfate (for phase-transfer catalysis, if applicable)[2]

Procedure:

  • To a solution of 2-chlorobenzimidazole (1.0 eq) in the chosen solvent, add the base (1.0-2.0 eq).

  • Add the alkylating agent (1.0-1.2 eq) to the mixture. If using a phase-transfer catalyst, add it at this stage (typically 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the required time (typically 2-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a water-miscible solvent like DMF, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a water-immiscible solvent, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-alkylated 2-chlorobenzimidazole.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol outlines a general method for the synthesis of 2-aminobenzimidazole derivatives.

Materials:

  • 2-Chlorobenzimidazole

  • Amine (primary or secondary)

  • Solvent (e.g., DMF, DMSO, or excess amine)

  • Base (optional, e.g., K₂CO₃, Et₃N)

Procedure:

  • In a reaction vessel, dissolve 2-chlorobenzimidazole (1.0 eq) in the chosen solvent.

  • Add the amine (1.5-3.0 eq). If the amine is a solid, it can be dissolved in a suitable solvent.

  • If required, add a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature will depend on the reactivity of the amine.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Work-up the reaction by pouring it into water and extracting the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-aminobenzimidazole derivative.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-Chlorobenzimidazole

This protocol provides a general method for the synthesis of 2-arylbenzimidazoles using a microwave-assisted Suzuki-Miyaura coupling.[5]

Materials:

  • 2-Chlorobenzimidazole

  • Arylboronic acid or aryltrifluoroborate salt (1.3 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.2 eq)[5]

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., CH₃CN)

Procedure:

  • In a microwave reaction vial, combine 2-chlorobenzimidazole (1.0 eq), the arylboronic acid or aryltrifluoroborate salt, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 30 minutes.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable solvent such as chloroform or a mixture of chloroform and isopropanol.[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • The crude product, which is often of high purity, can be further purified by column chromatography if necessary.[5]

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start: Combine Reactants reactants 2-Chlorobenzimidazole Arylboronic Acid Pd Catalyst Base Solvent start->reactants microwave Microwave Irradiation (e.g., 150°C, 30 min) reactants->microwave workup Work-up: Extraction & Drying microwave->workup purification Purification: (Column Chromatography) workup->purification product End: 2-Arylbenzimidazole purification->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 2-chlorobenzimidazole.

Protocol 4: General Procedure for Sonogashira Coupling of 2-Chlorobenzimidazole

This protocol provides a general framework for the Sonogashira coupling to synthesize 2-alkynylbenzimidazoles.

Materials:

  • 2-Chlorobenzimidazole

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) cocatalyst (e.g., CuI, 10 mol%)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the solvent and the base, and stir the mixture for a few minutes.

  • Add 2-chlorobenzimidazole (1.0 eq) and the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 2-alkynylbenzimidazole.

Conclusion

2-Chlorobenzimidazole is an exceptionally useful reagent for the synthesis of a diverse range of substituted benzimidazoles. The protocols provided herein for N-alkylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions serve as a practical guide for researchers in organic synthesis and drug discovery. The versatility of 2-chlorobenzimidazole, coupled with the efficiency of modern synthetic methods, makes it an indispensable tool for the development of novel compounds with significant therapeutic potential. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of complex molecular architectures.

References

Application Notes and Protocols for the Quantification of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Chlorobenzimidamide, a crucial intermediate in pharmaceutical synthesis. The following sections outline recommended analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with sample preparation, instrumental conditions, and method validation parameters.

Introduction

Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document details robust analytical methodologies for the determination of this compound in various samples. The protocols provided are based on established methods for related benzimidazole compounds and can be adapted and validated for specific laboratory requirements.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound due to their specificity, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely available and reliable technique for the quantification of this compound, particularly for purity analysis and in-process control.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex matrices, such as biological fluids or environmental samples, LC-MS/MS is the method of choice. Its high selectivity and sensitivity allow for accurate measurement at very low concentrations.[2][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of benzimidazole derivatives, providing an expected performance benchmark for a validated this compound method.[4][5]

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Data acquisition and processing software

4.1.3. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to obtain a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

4.1.4. Chromatographic Conditions [1]

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 min, hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm (To be optimized by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

4.2.2. Instrumentation

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

4.2.3. Sample Preparation (General Procedure)

  • Spiking: Spike the sample with the internal standard at a known concentration.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[7] For SPE, a mixed-mode cation-exchange cartridge can be effective for benzimidazole compounds.[7]

  • Evaporation and Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

4.2.4. LC-MS/MS Conditions

ParameterRecommended Setting
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 min, hold at 95% B for 2 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined by direct infusion of a standard solution. A proposed transition for this compound (C7H6ClN3, MW: 167.59) would be m/z 168.0 → [fragment ion].

4.2.5. Data Analysis

  • Quantify this compound using the peak area ratio of the analyte to the internal standard.

  • Create a calibration curve using standard solutions prepared in a matrix similar to the samples to account for matrix effects.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection prep Spiking with Internal Standard start->prep extraction Liquid-Liquid or Solid-Phase Extraction prep->extraction evap Evaporation & Reconstitution extraction->evap injection Injection into LC-MS/MS evap->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

logical_relationship cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis lit_review Literature Review for Similar Compounds method_scout Initial Method Scouting (Column, Mobile Phase) lit_review->method_scout optimization Optimization of Chromatographic & MS Parameters method_scout->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Sample Analysis & Quality Control robustness->routine

Caption: Logical workflow for analytical method development.

References

Application Notes and Protocols: 2-Chlorobenzimidamide and its Analogs as Versatile Building Blocks for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chlorobenzimidamide and its closely related analogs, such as 2-chlorobenzimidazole, as pivotal starting materials in the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein are based on established literature and offer a guide for the practical synthesis and evaluation of these molecules, which are of significant interest in medicinal chemistry and materials science.

I. Applications in Heterocyclic Synthesis

2-Chlorobenzimidazoles are highly valuable precursors for the construction of various fused and substituted heterocyclic systems. The reactivity of the chlorine atom at the 2-position makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups and the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to the synthesis of novel benzimidazole derivatives.

These derivatives are of particular interest due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a key pharmacophore found in numerous FDA-approved drugs.

Key Synthetic Transformations:

  • N-Alkylation and N-Arylation: The nitrogen atoms of the benzimidazole ring can be readily alkylated or arylated to introduce diverse substituents, which can significantly modulate the biological activity of the resulting compounds.

  • Substitution at the 2-position: The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to generate 2-amino, 2-thio, and 2-alkoxybenzimidazoles, respectively.

  • Cyclocondensation Reactions: 2-Chlorobenzimidazoles can participate in cyclocondensation reactions with bifunctional nucleophiles to construct fused heterocyclic systems, such as triazolo- and pyrimido-benzimidazoles.

II. Quantitative Data Summary

The following tables summarize the yields of various heterocyclic compounds synthesized from 2-chlorobenzimidazole derivatives and their biological activities.

Table 1: Synthesis of N-Substituted 2-Chlorobenzimidazole Derivatives

Compound IDSubstituentYield (%)Melting Point (°C)
6d3-methylbenzyl80105-110

Data extracted from a study on the synthesis of novel N-substituted benzimidazole derivatives[1].

Table 2: Antimicrobial Activity of N-Substituted 2-Chlorobenzimidazole Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
6a50100100200
6b5050100100
6c255050100
6d50100100200
6e12.5255050
6f255050100
6g12.5252550
6h255050100
Ciprofloxacin6.256.256.256.25

Data represents the minimal inhibition concentration (MIC) from an in-vitro antimicrobial screening[1].

Table 3: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives (IC50 in µg/mL)

Compound IDCytospora sp.C. gloeosporioidesB. cinereaA. solaniF. solani
4m-20.76-27.5818.60
5b30.9711.3857.71-40.15
7f--13.36--
Hymexazol--8.92--

IC50 values represent the concentration required for 50% inhibition of fungal growth[2].

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1H-benzimidazole

This protocol describes the synthesis of the key building block, 2-chloro-1H-benzimidazole, from o-phenylenediamine.[1]

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one

  • To a solution of o-phenylenediamine (5 g, 0.046 mol) in dimethylformamide (DMF), add urea (5.52 g, 0.092 mol).

  • Reflux the mixture for 12 hours.

  • Remove the DMF by distillation under vacuum.

  • Wash the isolated solid with water.

  • Dissolve the solid in 10% aqueous sodium hydroxide solution.

  • Filter the alkaline solution and neutralize it with 35% aqueous hydrochloric acid.

  • Filter the precipitated product, wash with water, and dry to obtain 1,3-dihydro-benzimidazol-2-one.

Step 2: Synthesis of 2-chloro-1H-benzimidazole

  • Take a mixture of 1,3-dihydro-benzimidazol-2-one (10 g, 0.07 mol), phosphoryl chloride (22.88 g, 0.14 mol), and a catalytic amount of phenol.

  • Heat the mixture at 103-107°C for 12 hours.

  • After completion of the reaction, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it to obtain 2-chloro-1H-benzimidazole.

Protocol 2: Synthesis of N-Substituted 2-Chlorobenzimidazole Derivatives

This protocol outlines the general procedure for the N-alkylation of 2-chloro-1H-benzimidazole.[1]

  • Dissolve 2-chloro-1H-benzimidazole in a suitable solvent such as DMF or acetonitrile.

  • Add a base, such as potassium carbonate (K2CO3), to the solution and stir.

  • Add the desired alkylating agent (e.g., benzyl halide) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required for the specific substrate.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 2-chlorobenzimidazole derivative.

Protocol 3: Synthesis of 2-Substituted Benzimidazoles via Nucleophilic Substitution

This protocol describes a general method for the substitution of the 2-chloro group with a nucleophile, exemplified by the reaction with an aromatic amine.[3]

  • In a beaker, combine 2-chloromethyl-1H-benzimidazole (1.66 g), potassium carbonate (2.76 g), and dimethylformamide (20 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of potassium iodide (KI).

  • Add the desired aromatic amine (e.g., p-nitroaniline, 2.76 g) to the reaction mixture.

  • Cover the beaker and heat in a microwave at a medium-low level for 3-4 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water (20 mL) and extract with ethyl acetate (60 mL).

  • The product can be isolated from the organic phase after drying and solvent evaporation.

IV. Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis of Heterocyclic Compounds start 2-Chlorobenzimidazole Precursor reaction Reaction with Nucleophile/Reagent start->reaction Step 1: Reaction Setup purification Purification (Chromatography/Recrystallization) reaction->purification Step 2: Work-up product Final Heterocyclic Compound purification->product Step 3: Isolation

Caption: General workflow for the synthesis of heterocyclic compounds from a 2-chlorobenzimidazole precursor.

biological_screening cluster_screening Biological Activity Screening compounds Synthesized Heterocyclic Compounds primary_screening Primary Screening (e.g., MIC determination) compounds->primary_screening active_compounds Identification of Active Compounds primary_screening->active_compounds Data Analysis secondary_screening Secondary Screening (e.g., IC50, Cytotoxicity) active_compounds->secondary_screening Hit Selection lead_compound Lead Compound Identification secondary_screening->lead_compound SAR Studies

Caption: A typical workflow for the biological screening of newly synthesized heterocyclic compounds.

References

Application Notes and Protocols for N-alkylation of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of 2-chlorobenzimidamide, a critical transformation in the synthesis of various biologically active compounds. The methodologies outlined are based on established procedures for the alkylation of related benzimidazole derivatives.

Introduction

N-alkylation of the benzimidazole core is a fundamental strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of various alkyl groups can significantly influence a compound's solubility, metabolic stability, and target-binding affinity. This compound serves as a versatile scaffold, and its N-alkylation provides access to a diverse library of compounds for screening and development. The general reaction proceeds via the deprotonation of the benzimidazole nitrogen followed by nucleophilic substitution on an alkyl halide.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of this compound with various alkyl halides, extrapolated from protocols for similar benzimidazole derivatives.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Reported Yield (%)
Methyl IodideK₂CO₃DMF60-804-885-95
Ethyl BromideK₂CO₃DMF70-906-1280-90
Benzyl BromideCs₂CO₃Acetonitrile50-703-690-98
Propargyl BromideK₂CO₃AcetoneReflux5-1075-85
n-Butyl BromideNaOHEthanolReflux8~70

Note: Yields are based on analogous reactions with similar substrates and may vary for this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, 1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent and Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (e.g., DMF, approximately 5-10 mL per mmol of the starting material). Add the base (e.g., K₂CO₃, 1.5 equivalents) to the suspension.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and partial deprotonation of the benzimidazole nitrogen.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key aspects of the N-alkylation protocol.

Signaling_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2_Chlorobenzimidamide 2_Chlorobenzimidamide Deprotonation Deprotonation of Benzimidazole N-H 2_Chlorobenzimidamide->Deprotonation Base Alkyl_Halide Alkyl Halide (R-X) Nucleophilic_Attack Nucleophilic Attack on Alkyl Halide Alkyl_Halide->Nucleophilic_Attack Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Intermediate Anion N_Alkylated_Product N-Alkylated This compound Nucleophilic_Attack->N_Alkylated_Product Salt_Byproduct Salt Byproduct (e.g., KX, HB⁺X⁻) Nucleophilic_Attack->Salt_Byproduct

Caption: Signaling pathway of the N-alkylation reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup: - this compound - Anhydrous Solvent - Base Start->Setup Stir 2. Stir at Room Temperature Setup->Stir Add_Alkyl_Halide 3. Add Alkyl Halide Stir->Add_Alkyl_Halide Heat 4. Heat and Monitor by TLC Add_Alkyl_Halide->Heat Workup 5. Aqueous Work-up - Quench with Water - Extract with Ethyl Acetate - Wash with Brine Heat->Workup Dry 6. Dry and Concentrate Workup->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: Experimental workflow for N-alkylation.

Application of 2-Chloromethyl-1H-benzimidazole in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-chloromethyl-1H-benzimidazole as a versatile starting material for the synthesis of novel antifungal agents. It provides detailed protocols for the synthesis of various benzimidazole derivatives and summarizes their biological activity against a range of fungal pathogens.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1][2][3] The benzimidazole scaffold is a key pharmacophore in several commercially available drugs. Among the various precursors used for the synthesis of these derivatives, 2-chloromethyl-1H-benzimidazole serves as a crucial building block for introducing a variety of functional groups, leading to the development of potent antifungal agents.[1][2] This document details the synthesis of several series of benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole and presents their antifungal activity data.

Synthesis of Antifungal Agents

The primary synthetic route involves the nucleophilic substitution of the chlorine atom in 2-chloromethyl-1H-benzimidazole with various nucleophiles such as amines, thiols, and alcohols.[2] This allows for the creation of a diverse library of compounds with different physicochemical properties, which can be screened for antifungal activity.

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the derivatization of 2-chloromethyl-1H-benzimidazole.

Synthesis_Workflow 2-chloromethyl-1H-benzimidazole 2-chloromethyl-1H-benzimidazole Reaction Nucleophilic Substitution 2-chloromethyl-1H-benzimidazole->Reaction Nucleophile Nucleophile Nucleophile->Reaction Benzimidazole_Derivative Substituted Benzimidazole Derivative Reaction->Benzimidazole_Derivative Screening Antifungal Activity Screening Benzimidazole_Derivative->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound SAR cluster_0 Structural Modifications on Benzimidazole Core cluster_1 Impact on Antifungal Activity Chlorine_para Introduction of Chlorine at para-position of benzene ring Increased_activity Increased Activity Chlorine_para->Increased_activity Sulfonyl_group Presence of a Sulfonyl group Critical_for_inhibition Critical for inhibition of C. gloeosporioides Sulfonyl_group->Critical_for_inhibition Unsubstituted_benzene Unsubstituted benzene ring Improved_activity Improved Activity Unsubstituted_benzene->Improved_activity

References

Application Notes and Protocols for the Use of 2-Chlorobenzimidazole in the Development of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] Due to the structural resemblance of the benzimidazole scaffold to endogenous purines, these compounds can interact with a variety of biological targets, establishing it as a privileged structure in drug discovery.[1] Among the various precursors, 2-chlorobenzimidazole is a versatile starting material for synthesizing a wide array of bioactive molecules, including potent anticancer agents.[1] Its reactivity at the 2-position facilitates nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate biological activity.[1] This document outlines the application of 2-chlorobenzimidazole in synthesizing novel anticancer agents, presenting quantitative data on their efficacy, detailing experimental protocols, and visualizing key signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of various compounds derived from 2-chlorobenzimidazole has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is summarized below.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 2-Chlorobenzimidazole Derivatives

Compound ClassCompoundHepG2 (Liver)SK-OV-3 (Ovarian)NCI-H460 (Lung)BEL-7404 (Liver)Other Cell LinesNormal Cells (HL-7702)Reference
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives 3a17.549.1211.348.21-> 100[1]
3a312.8715.6518.2114.33-> 100[1]
3a428.2431.4335.1129.87-> 100[1]
3a515.4318.9822.4517.65-> 100[1]
3c120.1523.8738.2539.94-> 100[1]
2-Aryl Benzimidazole Derivatives 4f----Siha: 0.61-[2]
Benzimidazole-Triazole Hybrids 5a----HCT-116, MCF-7, HeLa (Potent)-[3]
6g----HCT-116, MCF-7, HeLa (Potent)-[3]
N-substituted Benzimidazole Derivatives C1----T98G, PC3, MCF-7, H69AR (<50 µg/mL)HEK293 (>100 µg/mL)[4]
D1----T98G, PC3, MCF-7, H69AR (<50 µg/mL)HEK293 (>100 µg/mL)[4]

Mechanism of Action & Signaling Pathways

Derivatives of 2-chlorobenzimidazole exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Certain benzimidazole derivatives function as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.[1] These compounds can act as dual PI3K/mTOR inhibitors, blocking the pathway at critical points.[1] This inhibition suppresses downstream signaling, leading to reduced cell proliferation, survival, and angiogenesis.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Downstream Downstream Effectors (Cell Proliferation, Survival, Angiogenesis) mTORC1->Downstream Activates Inhibitor 2-Chlorobenzimidazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/AKT/mTOR pathway.
Induction of Apoptosis

Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells.[1][5] The proposed mechanism often involves the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction.[1] This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent caspase activation.[1][5] Some derivatives have also been shown to induce apoptosis through caspase-independent pathways, involving the release of Apoptosis Inducing Factor (AIF).[5]

Apoptosis_Pathway Inhibitor 2-Chlorobenzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Inhibitor->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC AIF AIF Release Mitochondrion->AIF Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Casp_Ind_Apoptosis Caspase-Independent Apoptosis AIF->Casp_Ind_Apoptosis Multi_Target_Inhibition cluster_targets Cellular Targets cluster_effects Biological Effects Inhibitor Benzimidazole-Triazole Hybrid EGFR EGFR Inhibitor->EGFR VEGFR2 VEGFR-2 Inhibitor->VEGFR2 TopoII Topo II Inhibitor->TopoII Proliferation Decrease Proliferation EGFR->Proliferation Angiogenesis Decrease Angiogenesis VEGFR2->Angiogenesis DNA_Replication Inhibit DNA Replication TopoII->DNA_Replication Experimental_Workflow Start 2-Chlorobenzimidazole (Starting Material) Synthesis Chemical Synthesis (e.g., N-Alkylation, Quinoline formation) Start->Synthesis Purification Purification & Characterization (Recrystallization, TLC, NMR) Synthesis->Purification Screening In Vitro Screening (MTT Assay against Cancer Cell Lines) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Kinase Assays) Screening->Mechanism Optimization Lead Optimization (Structure-Activity Relationship Studies) Screening->Optimization Mechanism->Optimization End Preclinical Candidate Optimization->End

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions of 2-chlorobenzimidamide. Benzimidamide moieties are significant pharmacophores in medicinal chemistry, and the functionalization of the 2-position through cross-coupling reactions offers a versatile strategy for the synthesis of novel drug candidates. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Important Note on the Substrate:

Direct literature on the cross-coupling reactions of this compound is limited. Therefore, the following protocols are based on established methods for the structurally similar and well-studied analogue, 2-chloro-1H-benzimidazole. The reactivity of this compound is anticipated to be comparable due to the electron-deficient nature of the C2 position of the benzimidazole ring.[1] However, the presence of the exocyclic amidine functionality may influence the reaction, and optimization of the provided conditions may be necessary.

Synthesis of the Starting Material: 2-Chloro-1H-benzimidazole

A common method for the synthesis of 2-chloro-1H-benzimidazole involves the reaction of benzimidazolin-2-one with phosphoryl chloride (POCl₃), sometimes in the presence of a catalytic amount of phenol.[2][3]

Experimental Protocol: Synthesis of 2-Chloro-1H-benzimidazole [3]

  • A mixture of benzimidazolin-2-one (1.0 eq), phosphoryl chloride (2.0 eq), and a catalytic amount of phenol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to approximately 105°C for 12 hours.

  • After completion, the mixture is cooled in an ice bath.

  • The cooled mixture is carefully neutralized with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.

  • The resulting crude product is then purified by recrystallization to yield pure 2-chloro-1H-benzimidazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.[4]

Data Presentation: Suzuki-Miyaura Coupling of 2-Chloro-1H-benzimidazole Analogues

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorobenzimidazolePhenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O904~85
22-Chlorobenzimidazole4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012~90
32-Chlorobenzimidazole3-Pyridylboronic AcidPd₂(dba)₃ (2.5)XPhos (6)Cs₂CO₃THF/H₂O8016~75

Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Evacuate and backfill the flask with argon three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under a stream of argon.[1]

  • Add degassed toluene (10 mL) and water (2 mL) via syringe.[1]

  • Heat the reaction mixture to 90°C and stir vigorously for 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination pd_complex Ar-Pd(II)-X      |     L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation transmetalation->pd0 Ar-Pd(II)-R boronate_complex [R-B(OH)₃]⁻ boronate_complex->transmetalation coupled_product Ar-R reductive_elimination->coupled_product base_activation Base (OH⁻) base_activation->boronate_complex boronic_acid R-B(OH)₂ boronic_acid->base_activation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and various primary or secondary amines.[5]

Data Presentation: Buchwald-Hartwig Amination of 2-Chloro-1H-benzimidazole Analogues

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorobenzimidazoleMorpholinePd(OAc)₂ (5)RuPhos (7.5)Cs₂CO₃t-BuOH11018~92
22-ChlorobenzimidazoleAnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10024~88
32-ChlorobenzimidazoleBenzylaminePd(OAc)₂ (3)DavePhos (6)K₃PO₄Dioxane11016~95

Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.

Experimental Protocol: Buchwald-Hartwig Amination [1]

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and RuPhos (0.075 mmol).[1]

  • Evacuate and backfill the tube with argon three times.

  • Add cesium carbonate (1.5 mmol), the amine (1.2 mmol), and anhydrous tert-butanol (10 mL) under argon.[1]

  • Seal the Schlenk tube and heat the reaction mixture to 110°C for 18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X      |      L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(HNR₂)-L]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR₂      |      L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 coupled_product Ar-NR₂ reductive_elimination->coupled_product amine HNR₂ amine->amine_coordination aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[6][7][8]

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Data Presentation: Sonogashira Coupling of 2-Chloro-1H-benzimidazole Analogues

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChlorobenzimidazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Cs₂CO₃DMF10012~80
22-Chlorobenzimidazole1-HeptynePd(PPh₃)₄ (4)CuI (8)Et₃NTHF658~85
32-ChlorobenzimidazoleTrimethylsilylacetylenePd(OAc)₂ (3)CuI (6)K₃PO₄Dioxane10016~78

Yields are approximate and based on representative literature for analogous substrates. Optimization for this compound is recommended.

Experimental Protocol: Sonogashira Coupling [10]

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), CuI (0.10 mmol), and Cs₂CO₃ (2.5 mmol).[10]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe.[10]

  • Add the terminal alkyne (1.2 mmol) via syringe.[10]

  • Heat the reaction mixture to 100°C with vigorous stirring.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X      |     L₂ pd0->pd_complex Oxidative Addition pd_alkynyl_complex Ar-Pd(II)-C≡CR      |     L₂ pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl_complex->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Base, H-C≡CR cu_acetylide->pd_complex cu_acetylide->cu_x aryl_halide Ar-X aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_x Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X      |     L₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X      |     L migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)-X      |     L beta_hydride_elimination->pd_hydride_complex coupled_product Ar-CH=CHR beta_hydride_elimination->coupled_product base_regeneration Base pd_hydride_complex->base_regeneration base_regeneration->pd0 alkene H₂C=CHR alkene->migratory_insertion aryl_halide Ar-X aryl_halide->oxidative_addition

References

Application Notes and Protocols: Preparation of 2-Chlorobenzimidamide Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-chlorobenzimidamide and related derivatives, which have demonstrated notable antimicrobial activity. The protocols outlined below are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The introduction of a chlorine atom at the 2-position of the benzimidazole ring, and subsequent derivatization, has been shown to be a promising strategy for the development of potent antimicrobial agents.[1][3][4] These compounds serve as valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[1] This document details the preparation of this compound and its derivatives and summarizes their antimicrobial efficacy.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-1H-benzimidazole Derivatives

This protocol describes a common method for synthesizing derivatives of 2-chloromethyl-1H-benzimidazole by reacting it with various aromatic amines.[1][5]

Materials:

  • 2-Chloromethyl-1H-benzimidazole

  • Aromatic amine (e.g., p-nitroaniline)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Potassium Iodide (KI)

  • Ethyl Acetate

  • Water

  • 250 mL beaker

  • Magnetic stirrer

  • Microwave oven

  • Petri plate

Procedure:

  • In a 250 mL beaker, combine 1.66 g of 2-chloromethyl-1H-benzimidazole and 2.76 g of K₂CO₃ in 20 mL of DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a pinch of KI to the reaction mixture.

  • Add 2.76 g of the desired aromatic amine (e.g., p-nitroaniline) to the mixture.

  • Cover the beaker with a petri plate and place it in a microwave oven at a medium-low power level for 3-4 minutes.[5]

  • Carefully remove the beaker from the microwave and allow it to cool to room temperature.

  • Pour the reaction mixture into 20 mL of water.

  • Extract the product with 60 mL of ethyl acetate.

  • The resulting derivative can then be purified and characterized using standard techniques such as thin-layer chromatography (TLC) and infrared (IR) spectroscopy.[1][5]

Protocol 2: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide

This protocol details the synthesis of a 2-chlorobenzamide derivative, which has also been investigated for antimicrobial properties.[6][7]

Materials:

  • Ethylene diamine

  • 2-Chlorobenzoyl chloride

  • Ethanolic 1 N NaOH

  • Ethanol

  • Round bottom flask

  • Dropping funnel

  • Magnetic stirrer with magnetic bead

Procedure:

  • Dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH in a round bottom flask.

  • Place a magnetic bead in the flask and begin stirring.

  • Add 2-chlorobenzoyl chloride dropwise from a dropping funnel to the stirring solution over a period of 3 hours at room temperature.[6]

  • After 3 hours, a precipitate will form. Collect the separated compound and dry it.

  • Wash the compound with ethanol and dry it again.

  • Perform a final wash with NaOH solution and then water, followed by air-drying to obtain the product, N-(2-aminoethyl)-2-chlorobenzamide (SG1).[6]

Antimicrobial Activity Data

The antimicrobial activity of synthesized benzimidazole and benzamidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported antimicrobial activities for various derivatives against different microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzamidine and Benzimidazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Novel Benzamidine Analogues (NBA)Periodontitis-triggering pathogens31.25 - 125[8][9]
Compound 62aE. coli2[2]
Linezolid (Reference)E. coli8[2]
Compound 63aMRSA16[2]
Compound 63aE. faecalis32[2]
Ampicillin (Reference)MRSA4[2]
Ampicillin (Reference)E. faecalis1[2]
Compound 6cE. coli JW55031 (TolC mutant)2[10]
Compound 6c with colistinWild-type E. coli, K. pneumoniae, A. baumannii, P. aeruginosa8 - 16[10]
Benzonaptho and tolyl substituted compounds (1e, 1g, 1h)Various bacteria10 - 20[11]

Table 2: Zone of Inhibition for 2-Substituted Benzimidazole Derivatives

Compound IDS. aureus (mm)E. coli (mm)K. pneumonia (mm)Reference
6'b1498
6'd1297

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

G cluster_synthesis Synthesis Phase cluster_testing Antimicrobial Testing Phase start Start: Select Starting Materials (e.g., 2-Chloromethyl-1H-benzimidazole) reactants Reactants Preparation (e.g., Aromatic amines, K2CO3, DMF) start->reactants reaction Chemical Reaction (e.g., Microwave Synthesis or Stirring at Room Temp) reactants->reaction extraction Product Extraction & Washing reaction->extraction purification Purification (e.g., TLC, Column Chromatography) extraction->purification characterization Structural Characterization (e.g., IR, NMR, Mass Spec) purification->characterization prep_cultures Prepare Microbial Cultures (Bacterial and Fungal Strains) characterization->prep_cultures Synthesized Derivative antimicrobial_assay Perform Antimicrobial Assay (e.g., Broth Microdilution, Agar Diffusion) prep_cultures->antimicrobial_assay data_collection Data Collection (Measure MICs and Zones of Inhibition) antimicrobial_assay->data_collection data_analysis Data Analysis & SAR Studies data_collection->data_analysis end End: Report Findings data_analysis->end

Caption: General workflow for synthesis and antimicrobial testing.

Logical Relationship of Synthesis

This diagram illustrates the logical steps involved in the synthesis of novel benzamidine derivatives as described in the literature.[8][9]

G compound1 4-hydroxybenzene carboximidamide (1) compound2 ethyl 2-(4-carbamimidoylphenoxy) acetate (2) compound1->compound2 reagent1 Hydrazination compound2->reagent1 compound3 2-(4-carbamimidoylphenoxy) acetohydrazide (3) reagent2 Reaction with Aromatic Aldehydes compound3->reagent2 compound4 Novel imino bases of benzamidine (4a-c) reagent1->compound3 reagent2->compound4

Caption: Synthesis pathway for novel benzamidine derivatives.

Mechanism of Action

While the precise signaling pathways for many novel this compound derivatives are still under investigation, the antimicrobial activity of benzimidazole-based compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the inhibition of tubulin polymerization, which is crucial for cell division.[4] For certain derivatives, their efficacy against Gram-negative bacteria is enhanced when used in combination with agents that disrupt the outer membrane, such as colistin, suggesting that efflux pumps may play a role in resistance.[10] Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

References

Laboratory procedure for the purification of 2-Chlorobenzimidamide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Purification of 2-Chlorobenzimidamide by Recrystallization

Abstract

This document provides a comprehensive laboratory protocol for the purification of this compound via recrystallization. Due to the absence of a specific, published procedure for this compound, the following protocol is based on established principles of recrystallization and the known physicochemical properties of structurally related molecules, such as benzimidazoles and amidines. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound. The protocol details solvent selection, the recrystallization procedure, and methods for sample handling and analysis.

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a chlorine atom and an imidamido group. As with many intermediates in pharmaceutical and materials science synthesis, achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of the final product. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2] The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[3][4]

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[6] Given the polar nature of the benzimidazole and amidine functional groups, polar solvents are predicted to be the most effective for this purification.

Solvent Selection and Rationale

The "like dissolves like" principle is the guiding tenet for solvent selection.[2][5] this compound contains polar N-H bonds capable of hydrogen bonding, suggesting good solubility in polar protic and aprotic solvents. A preliminary solvent screen is essential. The table below provides a rationale for screening common laboratory solvents.

Table 1: Solvent Selection Guide for this compound Recrystallization

SolventPolarityBoiling Point (°C)Rationale for UsePredicted Solubility (Hot)Predicted Solubility (Cold)
Ethanol Polar Protic78Good general-purpose polar solvent. Often dissolves polar compounds when hot with significantly lower solubility when cold. Frequently used for benzimidazoles.[7]HighLow to Moderate
Methanol Polar Protic65Similar to ethanol but more polar and lower boiling point. May be too effective a solvent, leading to lower recovery.HighModerate
Water Polar Protic100Very polar. May be a good solvent if the compound is sufficiently soluble when hot. Often used in a co-solvent system with ethanol.[8]Moderate to HighLow
Acetonitrile Polar Aprotic82A good polar solvent for recrystallizing amides and other polar compounds.[9]HighLow to Moderate
Acetone Polar Aprotic56A strong polar solvent with a low boiling point. May show high solubility even when cold.HighModerate to High
Ethyl Acetate Moderate77Less polar than alcohols; may provide a good solubility differential.ModerateLow
Toluene Non-polar111Unlikely to be a good primary solvent due to low polarity. Could be used as an anti-solvent.LowVery Low
Hexane Non-polar69A poor solvent for polar compounds. Primarily useful as an anti-solvent in a two-solvent system.Very LowInsoluble

Note: This table is based on chemical principles. Experimental verification is required to determine the optimal solvent or solvent system.

Experimental Protocol: Recrystallization

This protocol outlines a general procedure. The choice of solvent (single or two-solvent system) should be determined by preliminary small-scale tests as described in Table 1. The procedure below assumes ethanol is a suitable single solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (at least two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula and watch glass

Procedure
  • Dissolution: Place the crude this compound (~1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. Add a small volume of ethanol (~5-10 mL) and begin heating the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a few mL of the boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution containing the dissolved product through the filter paper. This step must be performed quickly to prevent premature crystallization in the funnel.[3]

  • Cooling and Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[10]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces. It is important to use minimal, ice-cold solvent to avoid dissolving the purified product.[4][10]

  • Drying: Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals.[1] Transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely, preferably in a vacuum oven at a modest temperature.

  • Analysis: Once dry, determine the mass of the recovered this compound to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value (if available) or to the crude material. A pure compound should exhibit a sharp melting point range.[3]

Visual Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_main Recrystallization Protocol Start Start with Crude This compound Dissolve 1. Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt 2. Perform Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool 3. Cool Solution Slowly to Induce Crystallization HotFilt_Q->Cool No HotFilt->Cool Collect 4. Collect Crystals via Vacuum Filtration Cool->Collect Wash 5. Wash Crystals with Ice-Cold Solvent Collect->Wash Dry 6. Dry Purified Crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating flammable organic solvents like ethanol or acetone, use a steam bath or a heating mantle connected to a temperature controller. Avoid open flames.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobenzimidamide and Related Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide primarily addresses the synthesis and yield improvement of 2-chlorobenzimidazole, a critical precursor and structurally related compound to 2-Chlorobenzimidamide. The methodologies, troubleshooting steps, and optimization strategies detailed here for 2-chlorobenzimidazole are highly relevant and adaptable for the synthesis of related benzimidamide structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for 2-chlorobenzimidazole? A1: The most prevalent and well-documented method is a two-step process.[1] This pathway starts with the cyclization of o-phenylenediamine with a carbonyl source, such as urea or 1,1'-carbonyldiimidazole (CDI), to form the intermediate benzimidazolin-2-one.[1] This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[1]

Q2: What are the primary factors that influence the final product yield? A2: Key factors impacting yield include the choice of reagents for both cyclization and chlorination steps, reaction conditions such as temperature and time, and the purity of starting materials.[2][3] Ensuring anhydrous (dry) conditions is critical, as moisture can lead to the hydrolysis of reactive intermediates.[2][4] The specific chlorinating agent used and the presence of additives can also significantly affect yield by minimizing side reactions.[3]

Q3: What are the typical impurities or byproducts encountered in this synthesis? A3: Common impurities include unreacted starting materials (o-phenylenediamine, benzimidazolin-2-one) and byproducts from side reactions.[2] One significant byproduct can be the formation of dimers, especially during the chlorination step.[3] The presence of multiple spots on a Thin Layer Chromatography (TLC) plate often indicates these impurities.[2]

Q4: What are the most effective methods for purifying the final 2-chlorobenzimidazole product? A4: The primary purification techniques are recrystallization and column chromatography.[2] Recrystallization from a suitable solvent system, such as ethanol/water, can be highly effective for amides and related structures.[2] If column chromatography is required, using a deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) can prevent product degradation on the acidic silica gel.[2] Workup procedures involving neutralization and precipitation are also crucial for isolating a clean crude product.[1]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Ineffective Cyclization (First Step)

    • Q: My yield of the benzimidazolin-2-one intermediate is low. What could be wrong?

    • A: Low yields in the first step can result from suboptimal reaction conditions. When using urea, ensure the temperature is high enough (135-170°C) and the reaction time is sufficient (several hours) to drive the reaction to completion. Using a suitable solvent like ethylene glycol or DMF can also improve yields compared to dry fusion methods.[3] If using reagents like 1,1'-carbonyldiimidazole (CDI), it is crucial to maintain anhydrous conditions to prevent hydrolysis.[5]

  • Possible Cause 2: Ineffective Chlorination (Second Step)

    • Q: The conversion of benzimidazolin-2-one to 2-chlorobenzimidazole is inefficient. How can I improve this?

    • A: This is often due to the quality of the chlorinating agent or the reaction conditions. Use fresh phosphorus oxychloride (POCl₃). The reaction typically requires heating (e.g., 103-107°C) for an extended period (e.g., 12 hours).[1] After the reaction, pouring the mixture into ice and carefully neutralizing it with a base (like 40% NaOH or ammonia) to the correct pH (~9-10) is critical for precipitating the product effectively.[1][6]

  • Possible Cause 3: Formation of Side Products

    • Q: I suspect dimer formation is reducing my yield. How can this be prevented?

    • A: Dimer formation is a known side reaction that can significantly lower yields. A patented method suggests that adding phosphorus trichloride (PCl₃) as an auxiliary chlorinating reagent to the POCl₃ reaction can suppress dimer formation.[3] This improved process has been shown to reduce dimer content from as high as 30-40% to below 3%, thereby substantially increasing the yield of the desired product.[3]

Problem 2: Presence of Unreacted Starting Materials in the Final Product

  • Q: My final product is contaminated with unreacted benzimidazolin-2-one. What should I do?

  • A: This indicates an incomplete reaction. You can try increasing the reaction time or temperature during the chlorination step.[2] Also, verify the stoichiometry of your reagents; a slight excess of the chlorinating agent may be necessary to drive the reaction to completion.[2] Ensure accurate measurement of all reactants.

Problem 3: Difficulty with Product Isolation and Purification

  • Q: The product precipitates as an oil or is difficult to filter after neutralization. What can I do?

  • A: Oiling out can occur if the neutralization is done too quickly or if the temperature is not controlled. Ensure the reaction mixture is cooled in an ice bath before and during the slow, dropwise addition of the base.[1] Vigorous stirring during neutralization is also important to encourage the formation of a filterable solid. If the product remains difficult to handle, an extraction with a suitable organic solvent (like ethyl acetate) followed by drying and evaporation may be a better isolation strategy.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for Benzimidazolin-2-one (Intermediate)

MethodStarting MaterialsSolventTemperature (°C)Time (hr)Yield (%)Reference
Urea Fusiono-phenylenediamine, UreaNone (Dry)150-88
Urea in DMFo-phenylenediamine, UreaDMF135-1401294
Urea in Ethylene Glycolo-phenylenediamine, UreaEthylene Glycol130-1708-9>90[3]
CDI Method5,6-diamino-2,2-difluoro-benzodioxole, CDITHFRoom Temp18-[5]

Table 2: Comparison of Chlorination Methods for Yield Improvement

MethodChlorinating Agent(s)Key ConditionsReported Yield (%)Key AdvantagesReference
Standard POCl₃POCl₃, Phenol (catalyst)Heat to 103-107°C for 12 hr97High yield, standard procedure
Improved POCl₃/PCl₃POCl₃ with PCl₃ additive->60 (vs. 28 for old method)Suppresses dimer formation, shortens reaction time[3]

Experimental Protocols

Protocol 1: Standard Two-Step Synthesis of 2-Chlorobenzimidazole

Step A: Synthesis of Benzimidazolin-2-one

  • In a round-bottom flask, combine o-phenylenediamine (1 eq) and urea (2 eq) in dimethylformamide (DMF).

  • Heat the mixture to reflux at 135-140°C for 12 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After completion, remove the DMF by distillation under vacuum.

  • Wash the resulting solid with water.

  • Dissolve the solid in a 10% aqueous sodium hydroxide solution.

  • Filter the alkaline solution to remove any insoluble impurities.

  • Neutralize the filtrate with 35% aqueous HCl. The product will precipitate.

  • Filter the precipitated solid, wash with water, and dry to obtain pure benzimidazolin-2-one. A yield of around 94% can be expected.

Step B: Synthesis of 2-Chlorobenzimidazole [1]

  • In a suitable reaction vessel, create a mixture of benzimidazolin-2-one (1 eq), phosphoryl chloride (POCl₃, 2 eq), and a catalytic amount of phenol.

  • Heat the mixture to 103-107°C and maintain this temperature for 12 hours.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully neutralize the mixture by adding a 40% sodium hydroxide solution until the pH is approximately 10. The product will precipitate.

  • Filter the crude solid, wash with water, and dry.

  • Recrystallize the crude material to obtain pure 2-chlorobenzimidazole. A yield of up to 97% has been reported for this step.

Protocol 2: Improved Chlorination with PCl₃ to Increase Yield [3]

  • React benzimidazolin-2-one with phosphorus oxychloride (POCl₃).

  • Subsequently, add phosphorus trichloride (PCl₃) as an auxiliary chlorinating agent.

  • This addition is reported to accelerate the reaction and significantly reduce the formation of dimer byproducts.[3]

  • The workup follows a similar procedure of pouring the reaction mixture into cold water, neutralizing with a strong base, and filtering the resulting precipitate.[3] This method can increase the overall yield from approximately 28% to over 60%.[3]

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_dummy start_end start_end process process intermediate intermediate start1 o-Phenylenediamine step1 Step 1: Cyclization (e.g., Reflux in DMF/Ethylene Glycol) start1->dummy start2 Urea or CDI start2->dummy inter Intermediate: Benzimidazolin-2-one step1->inter Yield: >90% step2 Step 2: Chlorination (e.g., POCl₃ / PCl₃) inter->step2 product Final Product: 2-Chlorobenzimidazole step2->product Yield: >60-97% dummy->step1

Caption: General workflow for the two-step synthesis of 2-chlorobenzimidazole.

G problem problem cause cause solution solution start Low or No Yield? cause1 Ineffective Cyclization (Step 1) start->cause1 cause2 Ineffective Chlorination (Step 2) start->cause2 cause3 Side Reactions (e.g., Dimerization) start->cause3 cause4 Poor Reagent Quality start->cause4 sol1a Optimize Temperature & Time (135-170°C, >8h) cause1->sol1a sol1b Ensure Anhydrous Conditions (especially with CDI) cause1->sol1b sol2a Increase Reaction Time/Temp (e.g., 107°C, 12h) cause2->sol2a sol2b Ensure Proper pH (~10) During Workup cause2->sol2b sol3 Add PCl₃ as Auxiliary Agent to POCl₃ Reaction cause3->sol3 sol4 Use Fresh Reagents (e.g., POCl₃) & Dry Solvents cause4->sol4

Caption: Troubleshooting logic for low product yield in synthesis.

References

Common side reactions in the synthesis of 2-Chlorobenzimidamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorobenzimidamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol to form an intermediate Pinner salt (an alkyl imidate hydrochloride). This salt is then treated with ammonia to yield the desired this compound.[1][2][3][4][5]

Q2: Why are anhydrous conditions critical for the Pinner reaction?

Strict anhydrous conditions are essential to prevent the hydrolysis of the highly reactive intermediate Pinner salt.[2][5] The presence of water can lead to the formation of 2-chlorobenzoate esters as a major side product, significantly reducing the yield of the desired amidine.[1][5]

Q3: What is the role of the strong acid in the Pinner reaction?

A strong acid, typically anhydrous hydrogen chloride (HCl) gas, acts as a catalyst. It protonates the nitrile nitrogen, activating the nitrile group towards nucleophilic attack by the alcohol.[4]

Q4: Can I use a base-catalyzed method instead of the Pinner reaction?

While the Pinner reaction is acid-catalyzed, base-catalyzed methods for the conversion of nitriles to amidines also exist. The choice between acid and base catalysis often depends on the electronic nature of the nitrile. For an electron-poor nitrile, a base-catalyzed approach might be viable. However, the Pinner reaction is the more traditionally cited method.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Presence of moisture in reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete formation of the Pinner salt.Ensure a sufficient amount of dry HCl gas is bubbled through the reaction mixture. Monitor the reaction progress by TLC or other appropriate analytical methods.
Decomposition of the Pinner salt.Maintain a low reaction temperature (e.g., 0 °C) during the formation of the Pinner salt, as it is thermodynamically unstable.[1][2]
Presence of 2-Chlorobenzamide Impurity Hydrolysis of the starting material (2-chlorobenzonitrile) or the intermediate Pinner salt.Strictly maintain anhydrous conditions throughout the reaction.
Presence of Ethyl 2-Chlorobenzoate (or other ester) Impurity Hydrolysis of the Pinner salt by residual water.[1][5]Use anhydrous alcohol and solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of an Oily or Gummy Product Presence of polymeric side products or unreacted starting material.Avoid high reaction temperatures and prolonged reaction times. Ensure efficient stirring. Purify the crude product by recrystallization or column chromatography.
Reaction Mixture Turns Dark Decomposition of starting materials or products.Maintain a lower reaction temperature. Ensure the purity of the starting 2-chlorobenzonitrile. The dark color can often be removed during recrystallization with the aid of activated charcoal.

Experimental Protocol: Synthesis of this compound via the Pinner Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or another suitable anhydrous solvent)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas or a solution in an anhydrous solvent)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Pinner Salt:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-chlorobenzonitrile in a minimal amount of anhydrous ethanol and anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.

    • Continue the addition of HCl until the Pinner salt precipitates as a white solid. The reaction progress can be monitored by the disappearance of the starting nitrile spot on a TLC plate.

    • Once the reaction is complete, filter the Pinner salt under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis of the Pinner Salt:

    • Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a clean, dry flask at 0 °C.

    • Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a solution of ammonia in an anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Visualizations

Synthesis_Pathway 2-Chlorobenzonitrile 2-Chlorobenzonitrile Pinner Salt (Intermediate) Pinner Salt (Intermediate) 2-Chlorobenzonitrile->Pinner Salt (Intermediate)  Step 1: Pinner Salt Formation Anhydrous EtOH, Anhydrous HCl (g) Anhydrous EtOH, Anhydrous HCl (g) This compound This compound Pinner Salt (Intermediate)->this compound  Step 2: Ammonolysis Anhydrous NH3 Anhydrous NH3 Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Pinner Salt Pinner Salt Ester Formation Ester Formation Pinner Salt->Ester Formation  + H2O (Trace Moisture) Amide Formation Amide Formation Pinner Salt->Amide Formation  Heat (Rearrangement) Orthoester Formation Orthoester Formation Pinner Salt->Orthoester Formation  + Excess EtOH Troubleshooting_Workflow Start Low Yield or Impure Product Check_Anhydrous Anhydrous Conditions Met? Start->Check_Anhydrous Check_Temp Low Temperature Maintained? Check_Anhydrous->Check_Temp Yes Solution_Dry Dry Glassware & Reagents Check_Anhydrous->Solution_Dry No Check_Stoichiometry Correct Stoichiometry? Check_Temp->Check_Stoichiometry Yes Solution_Cool Maintain 0°C Check_Temp->Solution_Cool No Solution_Stoich Control Alcohol Amount Check_Stoichiometry->Solution_Stoich No End Improved Synthesis Check_Stoichiometry->End Yes Solution_Dry->Check_Temp Solution_Cool->Check_Stoichiometry Solution_Stoich->End

References

Troubleshooting low reactivity of 2-Chlorobenzimidamide in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity of 2-Chlorobenzimidamide in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nucleophilic substitution reactions?

A1: this compound is a heterocyclic compound. The chlorine atom at the 2-position of the benzimidazole ring is a good leaving group, making it a suitable substrate for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, leading to the synthesis of diverse 2-substituted benzimidazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Q2: What factors generally influence the success of a nucleophilic substitution reaction with this compound?

A2: Several factors are crucial for a successful nucleophilic substitution on this compound, including:

  • The nature of the nucleophile: Stronger nucleophiles will generally react more readily.

  • The reaction solvent: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate and mechanism.[1][2][3][4]

  • The presence and strength of a base: A base is often required to deprotonate the nucleophile or the benzimidazole nitrogen.

  • Reaction temperature: Higher temperatures can often overcome activation energy barriers for less reactive systems.

  • The presence of a catalyst: In some cases, a catalyst may be necessary to facilitate the reaction.

Q3: What are the common classes of nucleophiles used in reactions with this compound?

A3: Common nucleophiles include:

  • Amines (R-NH2): To form 2-aminobenzimidazoles.

  • Thiols (R-SH): To form 2-thiobenzimidazoles.

  • Alkoxides (R-O⁻): To form 2-alkoxybenzimidazoles.[5][6]

Troubleshooting Guide for Low Reactivity

This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.

Issue 1: My reaction is not proceeding, or the yield is very low.

  • Potential Cause 1: Poor Nucleophilicity. The chosen nucleophile may not be strong enough to displace the chloride from the benzimidazole ring. Nucleophilicity generally increases with basicity and decreases with steric hindrance.[7][8][9]

    • Solution:

      • If using a neutral nucleophile (e.g., an alcohol or thiol), consider deprotonating it with a suitable base (e.g., NaH, K2CO3, NaOH) to form the more nucleophilic alkoxide or thiolate.

      • If sterically hindered, consider a less bulky nucleophile if the desired product allows.

  • Potential Cause 2: Inappropriate Solvent. The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents are often preferred for SNAr (nucleophilic aromatic substitution) reactions as they can solvate the cation of the nucleophile salt without strongly solvating the nucleophile itself, thus increasing its reactivity.[1][8]

    • Solution:

      • Switch to a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.

      • If using a protic solvent (e.g., ethanol, water), be aware that it can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2][4]

  • Potential Cause 3: Insufficient Temperature. The reaction may have a high activation energy that is not being overcome at the current reaction temperature.

    • Solution:

      • Increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is recommended to avoid decomposition of starting materials or products.

  • Potential Cause 4: Inactive Catalyst or Lack Thereof. Some nucleophilic aromatic substitutions benefit from a catalyst.

    • Solution:

      • For certain coupling reactions, a palladium or copper catalyst might be necessary. Consult the literature for specific catalyst systems for your desired transformation.

Issue 2: The reaction is slow and does not go to completion.

  • Potential Cause 1: Inadequate Base. If the reaction requires a base, it may be too weak or used in an insufficient amount.

    • Solution:

      • Switch to a stronger base (e.g., from K2CO3 to NaH).

      • Increase the molar equivalents of the base.

  • Potential Cause 2: Poor Solubility. The starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the reaction rate.

    • Solution:

      • Choose a solvent in which all reactants are soluble. A solvent mixture might also be effective.

      • Increase the temperature to improve solubility.

Issue 3: Multiple products are being formed, leading to a low yield of the desired product.

  • Potential Cause 1: Side Reactions. The nucleophile or the product might be undergoing side reactions under the reaction conditions. For example, N-alkylation at the benzimidazole nitrogen can sometimes compete with substitution at the 2-position.[10]

    • Solution:

      • Modify the reaction conditions (e.g., lower the temperature, change the base or solvent) to disfavor the side reaction.

      • Protecting the benzimidazole nitrogen before the substitution reaction might be necessary.

Experimental Protocols

Below are generalized experimental protocols for nucleophilic substitution reactions on 2-chlorobenzimidazole derivatives. These should be adapted based on the specific substrate and nucleophile.

Protocol 1: Synthesis of a 2-Alkoxybenzimidazole Derivative

  • Reactants: 2-Chlorobenzimidazole, sodium alkoxide (or alcohol and a strong base like NaH), and a polar aprotic solvent (e.g., DMF).

  • Procedure: a. To a solution of the alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases. c. Add 2-Chlorobenzimidazole (1.0 equivalent) to the reaction mixture. d. Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.

Protocol 2: Synthesis of a 2-Aminobenzimidazole Derivative

  • Reactants: 2-Chlorobenzimidazole, an amine, a base (e.g., K2CO3 or Et3N), and a polar solvent (e.g., DMF or NMP).

  • Procedure: a. To a solution of this compound (1.0 equivalent) in DMF, add the amine (1.5 - 2.0 equivalents) and the base (2.0 equivalents). b. Heat the reaction mixture to a high temperature (e.g., 100-150 °C) in a sealed tube if the amine is volatile. c. Monitor the reaction by TLC or LC-MS. d. After completion, cool the mixture and pour it into water. e. Collect the precipitated solid by filtration, or extract the product with an organic solvent. f. Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions that can influence the yield of nucleophilic substitution on 2-chlorobenzimidazoles, based on literature precedents for similar compounds.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
PhenolK2CO3DMF120Moderate to High
ThiophenolNaHTHF60High
PiperidineEt3NNMP150Moderate
Sodium Methoxide-MethanolRefluxHigh

Visualizations

Troubleshooting Workflow for Low Reactivity

TroubleshootingWorkflow start Low Reactivity Observed check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or add a base to deprotonate. check_nucleophile->solution_nucleophile No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO). check_conditions->solution_solvent No (Solvent?) solution_temp Increase reaction temperature. check_conditions->solution_temp No (Temp?) solution_protection Protect reactive functional groups (e.g., N-H). check_side_reactions->solution_protection Yes end_success Reaction Successful check_side_reactions->end_success No solution_nucleophile->end_success solution_solvent->end_success solution_temp->end_success solution_protection->end_success

Caption: A decision-making workflow for troubleshooting low reactivity.

General Experimental Workflow for Nucleophilic Substitution

ExperimentalWorkflow step1 1. Combine Reactants (this compound, Nucleophile, Base, Solvent) step2 2. Heat Reaction Mixture step1->step2 step3 3. Monitor Reaction Progress (TLC, LC-MS) step2->step3 step4 4. Work-up (Quenching, Extraction) step3->step4 step5 5. Purification (Chromatography, Recrystallization) step4->step5 step6 6. Characterization (NMR, MS) step5->step6

Caption: A typical experimental workflow for nucleophilic substitution.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the amination of 2-Chlorobenzimidamide. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most prevalent and versatile method for the amination of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen (C-N) bonds between aryl halides (like this compound) and a variety of amine nucleophiles.[1][2]

Q2: What are the key components of a Buchwald-Hartwig amination reaction?

A2: A typical Buchwald-Hartwig amination reaction consists of four key components:

  • Aryl Halide: In this case, this compound.

  • Amine: The nitrogen nucleophile to be coupled with the aryl halide.

  • Palladium Catalyst System: This includes a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a supporting ligand (e.g., a phosphine or N-heterocyclic carbene).

  • Base: A base is required to deprotonate the amine and facilitate the catalytic cycle.

Q3: Why is the choice of ligand so critical for the amination of this compound?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging substrates like aryl chlorides, and particularly N-heterocycles, the ligand's steric bulk and electronic properties are critical for promoting the oxidative addition of the C-Cl bond to the palladium center and facilitating the final reductive elimination step to form the desired product.[3] The appropriate ligand can significantly improve reaction rates, yields, and substrate scope.

Q4: Can the N-H protons on the benzimidazole ring and the amidine group interfere with the reaction?

A4: Yes, the presence of acidic N-H protons on both the benzimidazole ring and the amidine functional group can potentially lead to side reactions or catalyst inhibition. These protons can be deprotonated by the strong bases used in the reaction, leading to multiple potential sites for arylation or complexation with the palladium catalyst. In some cases, protection of the benzimidazole nitrogen may be considered to improve selectivity, though successful couplings with unprotected N-heterocycles have been reported.[4][5] Careful selection of the base and reaction conditions is crucial to minimize these undesired interactions.

Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-catalyst for more reliable formation of the active catalytic species.[6] - Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere. - Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst.
Poor Ligand Choice - For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than less sterically demanding ligands.[6] - Screen a variety of ligands to find the optimal one for your specific amine substrate.
Inappropriate Base - Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] - If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures or longer reaction times.
Low Reaction Temperature - Aryl chlorides are generally less reactive than aryl bromides or iodides and often require higher reaction temperatures (typically 80-110 °C) to achieve good conversion.[7]
Solvent Issues - Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[7] - Poor solubility of reactants can hinder the reaction. If solubility is an issue, consider a different solvent system.

Problem 2: Formation of Side Products

Side Product Possible Cause Mitigation Strategies
Hydrodehalogenation (replacement of Cl with H) - β-hydride elimination from the palladium-amido intermediate.- Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine. - Optimize the base and temperature to favor C-N bond formation.
Diarylation of Primary Amines - The initially formed secondary amine product is more nucleophilic than the starting primary amine and reacts further.- Use a less reactive base or lower the reaction temperature. - Adjust the stoichiometry of the primary amine (a slight excess may be beneficial).
Reaction at Benzimidazole N-H - Deprotonation and subsequent arylation of the benzimidazole nitrogen.- Consider N-protection of the benzimidazole if selectivity is a major issue. - Screen different catalyst systems; for example, copper-catalyzed reactions have been shown to favor N-arylation of the azole ring in some cases, while palladium catalysts can favor amination at the amino group.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters and their impact on the amination of aryl chlorides, providing a starting point for the optimization of your reaction with this compound.

Table 1: Comparison of Common Ligands for Amination of Aryl Chlorides

LigandTypical Catalyst Loading (mol%)Key FeaturesReference
XPhos 1 - 2Highly effective for a broad range of aryl chlorides and amines, including challenging substrates.[8]
SPhos 1 - 2Similar to XPhos, often provides excellent results.[3]
tBuXPhos 1 - 2A bulkier ligand that can be effective for particularly hindered substrates.[4]
RuPhos 1 - 2Often used for the coupling of secondary amines.[1]
BINAP 2 - 4A bidentate ligand, can be effective but may require higher catalyst loading.[2]
IPr (NHC ligand) 1 - 2N-heterocyclic carbene ligands can be very effective for aryl chloride amination.[6]

Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination

BaseAdvantagesDisadvantagesReference
NaOt-Bu High reaction rates, allows for lower catalyst loadings.Incompatible with many base-sensitive functional groups (e.g., esters, ketones).[1]
LHMDS Tolerates some protic functional groups.Can be more expensive and requires careful handling.[1]
K₃PO₄ Milder base, good for substrates with sensitive functional groups.May require higher temperatures and longer reaction times.[1]
Cs₂CO₃ Good solubility in many organic solvents, milder than alkoxides.Can be less effective for less reactive aryl chlorides.[9]

Table 3: Comparison of Common Solvents

SolventTypical Temperature Range (°C)NotesReference
Toluene 80 - 110A common and effective solvent for Buchwald-Hartwig reactions.[7]
Dioxane 80 - 101Another widely used solvent, good for solubilizing a range of substrates.[7]
THF 60 - 66Lower boiling point, may require longer reaction times or sealed tube conditions.[6]
t-BuOH 80 - 83Can sometimes improve reaction performance, particularly with certain bases.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound:

Disclaimer: This is a general starting protocol and may require optimization for your specific amine and desired product.

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Amine_Coordination Amine Coordination Oxidative_Addition->Amine_Coordination Dehydrohalogenation Dehydrohalogenation Amine_Coordination->Dehydrohalogenation Reductive_Elimination Reductive Elimination Dehydrohalogenation->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product 2-Aminobenzimidamide Product Reductive_Elimination->Product ArCl This compound ArCl->Oxidative_Addition Amine R₂NH Amine->Amine_Coordination Base Base Base->Dehydrohalogenation - Base-H⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reagent_Prep Prepare Reagents: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir Reaction Mixture Reaction_Setup->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Workup Reaction Workup: - Cool to RT - Dilute & Filter Monitoring->Workup Reaction Complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying_Concentration Dry and Concentrate Organic Layer Extraction->Drying_Concentration Purification Purify by Chromatography Drying_Concentration->Purification Product_Analysis Analyze Final Product (NMR, MS, etc.) Purification->Product_Analysis End End Product_Analysis->End

Caption: A general experimental workflow for the amination reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Catalyst->Start No, replace catalyst Screen_Ligands Screen different ligands Check_Catalyst->Screen_Ligands Yes Optimize_Base Optimize the base Screen_Ligands->Optimize_Base Increase_Temp Increase reaction temperature Optimize_Base->Increase_Temp Check_Purity Check starting material purity Increase_Temp->Check_Purity Side_Products Are there side products? Check_Purity->Side_Products Identify_Side_Products Identify side products (MS, NMR) Side_Products->Identify_Side_Products Yes Success Improved Yield Side_Products->Success No, continue optimization Adjust_Conditions Adjust conditions to minimize side reactions Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: 2-Chlorobenzimidamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2-Chlorobenzimidamide during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress. For optimal stability, storage under an inert atmosphere, such as argon or nitrogen, is advised.[1]

Q2: What are the primary causes of this compound degradation?

A2: The main factors that can lead to the degradation of this compound are exposure to moisture, light, and high temperatures. The molecule is particularly susceptible to hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation product of this compound via hydrolysis is benzimidazolin-2-one. Under other stress conditions such as oxidation, photolysis, and thermal stress, a variety of other degradation products may be formed.

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of purity. Changes in the physical appearance of the material, such as discoloration, may also indicate degradation.

Q5: Are there any materials I should avoid for storing this compound?

A5: While specific incompatibility studies for this compound are not extensively documented, it is good practice to avoid reactive materials. Use of inert container materials like amber glass or high-density polyethylene (HDPE) is recommended. Lined metal or plastic pails and drums are also suitable.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound stock.1. Prepare a fresh stock solution from a properly stored solid sample.2. Analyze the old stock solution using a validated stability-indicating HPLC method to confirm degradation.3. Review storage procedures for stock solutions (e.g., temperature, light exposure).
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Identify the degradation products using techniques like LC-MS/MS and NMR.2. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.3. Re-evaluate storage and handling procedures to minimize degradation.
Discoloration of the solid this compound. Potential degradation due to light or air exposure.1. Discard the discolored material.2. Ensure future storage is in a tightly sealed, opaque container, preferably under an inert atmosphere.
Insolubility or precipitation in solution. Formation of insoluble degradation products.1. Attempt to identify the precipitate.2. Prepare fresh solutions and use immediately or store under validated stable conditions.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound and separate it from its degradation products.

1. Chromatographic Conditions (Starting Point)

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 10-90% B20-25 min: 90% B25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature 30 °C
Injection Volume 10 µL

2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.

3. Method Validation

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

3. Analysis:

Analyze the stressed samples using the validated stability-indicating HPLC method. Characterize the major degradation products using LC-MS/MS and NMR.

Data Presentation

The following table summarizes representative data that could be obtained from a forced degradation study of this compound. Note: This data is illustrative and based on the expected reactivity of the compound.

Stress Condition % Degradation Major Degradation Product(s)
0.1 M HCl, 60°C, 24h ~15%Benzimidazolin-2-one
0.1 M NaOH, 60°C, 24h ~25%Benzimidazolin-2-one
3% H₂O₂, RT, 24h ~10%Oxidized derivatives
Heat (105°C), 48h ~5%Thermally induced byproducts
Photolytic (UV/Vis) ~8%Photodegradation products

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage hplc_analysis Analyze Sample by Stability-Indicating HPLC check_storage->hplc_analysis compare_to_ref Compare to Reference Standard hplc_analysis->compare_to_ref degradation_confirmed Degradation Confirmed compare_to_ref->degradation_confirmed no_degradation No Significant Degradation compare_to_ref->no_degradation discard_and_reorder Discard Degraded Material and Re-evaluate Storage Practices degradation_confirmed->discard_and_reorder Yes review_protocol Review Experimental Protocol for Other Error Sources no_degradation->review_protocol No prepare_fresh Prepare Fresh Stock Solution end Problem Resolved prepare_fresh->end review_protocol->end discard_and_reorder->prepare_fresh

Caption: Troubleshooting workflow for suspected degradation.

Representative Degradation Pathway of this compound

degradation_pathway parent This compound hydrolysis_product Benzimidazolin-2-one parent->hydrolysis_product Hydrolysis (H₂O) oxidation_products Oxidized Products parent->oxidation_products Oxidation ([O]) photo_products Photodegradation Products parent->photo_products Photolysis (hν) thermal_products Thermal Degradation Products parent->thermal_products Thermal Stress (Δ)

Caption: Potential degradation pathways of this compound.

References

Challenges in the scale-up synthesis of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorobenzimidamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 2-chlorobenzonitrile with an alcohol, typically ethanol, to form an intermediate ethyl 2-chlorobenzimidate hydrochloride salt (commonly referred to as a Pinner salt). This intermediate is then treated with ammonia to yield the final product, this compound hydrochloride.[1][2]

Q2: My Pinner reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in the Pinner synthesis of this compound can stem from several factors:

  • Presence of Moisture: The Pinner reaction is highly sensitive to water. Anhydrous conditions are crucial as the presence of water can lead to the hydrolysis of the intermediate Pinner salt to form ethyl 2-chlorobenzoate, or hydrolysis of the final product to 2-chlorobenzamide.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Incomplete Reaction: The formation of the Pinner salt can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or sampling for analysis can help determine the optimal reaction time.

  • Suboptimal Temperature: The formation of the Pinner salt is typically carried out at low temperatures (0-5 °C) to prevent the formation of side products.[2] Conversely, the subsequent amination step may require a different temperature. Ensure precise temperature control at each stage.

  • Purity of Starting Materials: Impurities in the 2-chlorobenzonitrile or the alcohol can interfere with the reaction. Use high-purity, anhydrous starting materials.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: The most common side products in the synthesis of this compound via the Pinner reaction are ethyl 2-chlorobenzoate and 2-chlorobenzamide. These arise from the reaction of the intermediate Pinner salt or the final product with any residual water in the reaction mixture. To minimize their formation, strictly adhere to anhydrous conditions. Another potential side product is the N-acylurea, which can form under certain conditions.

Q4: What is the best method for purifying the final product, this compound hydrochloride?

A4: Recrystallization is the most common and effective method for purifying this compound hydrochloride.[4] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form pure crystals, leaving impurities in the mother liquor. The crystals can then be collected by filtration and washed with a small amount of cold solvent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Presence of moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive reagents.Use fresh, high-purity 2-chlorobenzonitrile and anhydrous ethanol. Ensure the hydrogen chloride gas or solution is of appropriate concentration and purity.
Insufficient reaction time or incorrect temperature.Monitor the reaction progress using TLC or other analytical techniques to determine the optimal reaction time. Maintain the recommended temperature for each step of the reaction. The Pinner salt formation is typically carried out at low temperatures (0-5°C).[2]
Formation of White Precipitate (Ammonium Chloride) Excess ammonia reacting with hydrogen chloride.This is a common occurrence during the amination step and is not necessarily detrimental to the reaction. The salt can be removed by filtration.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect solvent for recrystallization.Perform small-scale solvent screening to identify a suitable solvent or solvent mixture for recrystallization.
Solution is too dilute.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Final Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or consider a slight excess of the alcohol and hydrogen chloride in the first step.
Scale-up leads to decreased yield and increased impurities. Inefficient heat transfer in larger reactors.Implement controlled and gradual heating and cooling profiles. Ensure the reactor has adequate surface area for heat exchange.
Poor mixing at larger scales.Use appropriate agitation speeds and impeller designs to ensure homogeneous mixing of reactants.
Difficulty in maintaining anhydrous conditions at scale.Use a closed system with an inert gas blanket to prevent moisture ingress. Dry solvents and reagents thoroughly before use.

Experimental Protocols

Synthesis of Ethyl 2-Chlorobenzimidate Hydrochloride (Pinner Salt)

Materials:

  • 2-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

Procedure:

  • Dissolve 2-chlorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.

  • Continue passing hydrogen chloride until the solution is saturated.

  • Seal the flask and store it at 0-4 °C for 12-24 hours. The Pinner salt will precipitate as a white crystalline solid.

  • Collect the crystals by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Synthesis of this compound Hydrochloride

Materials:

  • Ethyl 2-chlorobenzimidate hydrochloride (Pinner salt)

  • Anhydrous Ethanol

  • Anhydrous Ammonia (gas or a solution in ethanol)

Procedure:

  • Suspend the prepared ethyl 2-chlorobenzimidate hydrochloride (1 equivalent) in anhydrous ethanol in a pressure-resistant flask.

  • Cool the suspension in an ice bath.

  • Pass anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in anhydrous ethanol.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • The reaction mixture will contain the product and ammonium chloride as a byproduct.

  • Filter the mixture to remove ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/diethyl ether).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound Hydrochloride

Parameter Step 1: Pinner Salt Formation Step 2: Amination
Key Reagents 2-Chlorobenzonitrile, Anhydrous Ethanol, Anhydrous HClEthyl 2-chlorobenzimidate hydrochloride, Anhydrous Ammonia
Solvent Anhydrous Diethyl Ether/EthanolAnhydrous Ethanol
Temperature 0 - 5 °CRoom Temperature
Reaction Time 12 - 24 hours24 - 48 hours
Typical Yield >90% (for the Pinner salt)70 - 85% (from the Pinner salt)
Purity (after recrystallization) ->98%

Visualizations

Reaction Pathway

G Synthesis of this compound Hydrochloride via Pinner Reaction cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amination 2-Chlorobenzonitrile 2-Chlorobenzonitrile Pinner Salt Ethyl 2-Chlorobenzimidate Hydrochloride 2-Chlorobenzonitrile->Pinner Salt Anhydrous Ethanol, Anhydrous HCl (0-5 °C) Anhydrous Ethanol Anhydrous Ethanol Anhydrous HCl Anhydrous HCl Final Product This compound Hydrochloride Pinner Salt->Final Product Anhydrous Ammonia (Room Temperature) Anhydrous Ammonia Anhydrous Ammonia

Caption: Reaction pathway for the synthesis of this compound Hydrochloride.

Troubleshooting Workflow

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_moisture Anhydrous Conditions? start->check_moisture check_reagents Reagent Purity/Activity? check_moisture->check_reagents Yes solution_moisture Dry all glassware and solvents. Use inert atmosphere. check_moisture->solution_moisture No check_time_temp Correct Time & Temperature? check_reagents->check_time_temp Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No solution_time_temp Monitor reaction progress (TLC). Ensure accurate temperature control. check_time_temp->solution_time_temp No end Yield Improved check_time_temp->end Yes solution_moisture->end solution_reagents->end

Caption: A logical workflow for troubleshooting low yields.

Safety Precautions

G Key Safety Precautions for this compound Synthesis cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_procedure Procedural Safety ppe_items Safety Goggles Lab Coat Chemical-Resistant Gloves 2-Chlorobenzonitrile 2-Chlorobenzonitrile (Toxic, Irritant) Anhydrous HCl Anhydrous HCl (Corrosive, Toxic) Anhydrous Ammonia Anhydrous Ammonia (Corrosive, Toxic) Diethyl Ether Diethyl Ether (Highly Flammable) handling_practice Work in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact. inert_atmosphere Inert Atmosphere (Nitrogen or Argon) temp_control Temperature Control (Exothermic Reactions) waste_disposal Proper Waste Disposal procedure_notes Prevents moisture contamination. Maintains reaction stability. Follow institutional guidelines.

Caption: Essential safety precautions for the synthesis process.

References

Resolving issues with 2-Chlorobenzimidamide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorobenzimidazole, focusing on resolving solubility issues for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chlorobenzimidazole and what are its common applications in research?

A1: 2-Chlorobenzimidazole (CAS: 4857-06-1) is a heterocyclic aromatic organic compound.[1][2] It serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] In research, it and its derivatives are investigated for their potential anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[4][5][6][7]

Q2: I am having trouble dissolving 2-Chlorobenzimidazole in aqueous buffers for my in vitro assay. What are the recommended solvents?

A2: 2-Chlorobenzimidazole is characterized by low solubility in water.[1][8] Therefore, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of 2-Chlorobenzimidazole.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells and may interfere with assay results.[9] It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% to 1%, to avoid solvent-induced artifacts.[4] However, the sensitivity to DMSO can vary significantly between cell lines.[10] It is always recommended to perform a vehicle control experiment (assay media with the same final DMSO concentration but without the test compound) to assess the impact of the solvent on your specific experimental system.

Q4: My 2-Chlorobenzimidazole precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of 2-Chlorobenzimidazole in your assay may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design allows.

  • Optimize the Co-solvent Percentage: While DMSO is an effective solvent for the stock solution, minimizing its final concentration is key. You can experiment with different stock concentrations to achieve the desired final compound concentration while keeping the DMSO percentage low.[3]

  • Use Solubilizing Agents: The inclusion of solubilizing agents like cyclodextrins or surfactants (e.g., Tween-80) in the final assay medium can help to increase the aqueous solubility of benzimidazole derivatives.[11][12][13]

  • Sonication: Gentle sonication of the final solution can sometimes help in dissolving small precipitates and creating a more homogenous dispersion.

Q5: Are there any alternatives to DMSO for dissolving 2-Chlorobenzimidazole?

A5: Yes, other organic solvents can be used. Ethanol is another solvent in which 2-Chlorobenzimidazole is more soluble than in water.[1] However, like DMSO, the final concentration of ethanol in cell-based assays should be kept low and a vehicle control is essential. For some benzimidazole derivatives, co-solvent systems (e.g., a mixture of solvents) or formulation strategies involving lipids have been used to improve solubility.[14]

Troubleshooting Guide: Solubility Issues with 2-Chlorobenzimidazole

This guide provides a systematic approach to resolving common solubility problems encountered during in vitro experiments with 2-Chlorobenzimidazole.

Issue 1: Difficulty in Preparing a Concentrated Stock Solution
  • Problem: 2-Chlorobenzimidazole does not fully dissolve in the chosen organic solvent at the desired concentration.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO or another appropriate organic solvent. Water contamination can significantly reduce the solubility of hydrophobic compounds.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) while vortexing. However, be cautious about potential compound degradation at higher temperatures.

    • Sonication: Use a sonicator bath to aid in the dissolution process.

    • Try an Alternative Solvent: If DMSO fails, consider trying other solvents like N,N-dimethylformamide (DMF) or ethanol, keeping in mind their compatibility with your assay.

    • Lower the Stock Concentration: If a high concentration is not strictly necessary, preparing a lower concentration stock solution may be a practical solution.

Issue 2: Compound Precipitation in the Final Assay Medium
  • Problem: A clear stock solution of 2-Chlorobenzimidazole in DMSO becomes cloudy or forms a visible precipitate upon dilution into the aqueous assay buffer (e.g., PBS or cell culture medium).

  • Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration above the aqueous solubility limit? start->check_conc lower_conc Lower the final compound concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No lower_conc->check_dmso optimize_dmso Optimize stock concentration to reduce final DMSO % check_dmso->optimize_dmso Yes add_solubilizer Incorporate a solubilizing agent (e.g., cyclodextrin, Tween-80) check_dmso->add_solubilizer No optimize_dmso->add_solubilizer sonicate Gently sonicate the final dilution add_solubilizer->sonicate success Precipitation Resolved sonicate->success fail Issue Persists: Consider formulation re-development sonicate->fail

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Solubility Data

The following table summarizes the available solubility information for 2-Chlorobenzimidazole in various solvents.

Solvent SystemConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified[1]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLNot Specified[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLNot Specified[1]
EthanolMore soluble than in waterQualitative[1]
WaterInsolubleNot Specified[1][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 2-Chlorobenzimidazole in DMSO

Materials:

  • 2-Chlorobenzimidazole (MW: 152.58 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh 15.26 mg of 2-Chlorobenzimidazole.

  • Transfer the weighed compound into a sterile tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication or gentle warming (to 37°C) may be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a reliable technique for determining the thermodynamic solubility of a compound.[1]

Materials:

  • 2-Chlorobenzimidazole

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Thermostatically controlled shaker

  • High-speed centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of 2-Chlorobenzimidazole to a vial containing a known volume of the aqueous buffer.

  • Tightly seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with the same buffer to a concentration within the linear range of a pre-established calibration curve.

  • Quantify the concentration of 2-Chlorobenzimidazole in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the supernatant, which represents the solubility of the compound under the tested conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to aqueous buffer B Equilibrate in shaker (24-48h at constant temp) A->B C Centrifuge to pellet undissolved solid B->C D Collect & dilute supernatant C->D F Quantify sample concentration (HPLC or UV-Vis) D->F E Generate calibration curve with known standards E->F G Calculate solubility F->G

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways

Derivatives of 2-Chlorobenzimidazole have been reported to modulate several key signaling pathways, which are relevant to their potential therapeutic effects.

Inhibition of the PI3K/AKT/mTOR Pathway (Anticancer Activity)

Certain benzimidazole derivatives act as inhibitors of the PI3K/AKT/mTOR pathway, which is often overactive in cancer, leading to reduced cell proliferation and survival.[15]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes Inhibitor Benzimidazole Derivative Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzimidazole derivatives.

Induction of the Intrinsic Apoptosis Pathway (Anticancer Activity)

Some benzimidazole compounds can trigger programmed cell death (apoptosis) by disrupting the balance of pro- and anti-apoptotic proteins in the mitochondria.[4]

G Inhibitor Benzimidazole Derivative Bax Bax (Pro-apoptotic) Inhibitor->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Fungicide Benzimidazole Fungicide Tubulin β-tubulin Fungicide->Tubulin binds to Microtubule Microtubule Assembly Fungicide->Microtubule inhibits polymerization Tubulin->Microtubule polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Growth Fungal Growth Inhibition Microtubule->Growth Division Fungal Cell Division Spindle->Division Spindle->Growth leads to

References

How to interpret unexpected NMR peaks in 2-Chlorobenzimidamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chlorobenzimidamide Analysis

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR peaks for this compound?

A1: In DMSO-d₆, this compound typically exhibits three main signals: a broad singlet for the N-H proton and two multiplets for the aromatic protons.[1] The approximate chemical shifts are summarized in the table below.

Q2: My NMR spectrum shows a peak around 2.50 ppm or 3.33 ppm. What is this?

A2: A peak at 2.50 ppm in a DMSO-d₆ spectrum is the residual signal from the deuterated solvent itself (DMSO-d₅).[2] A peak around 3.33 ppm in DMSO-d₆ is typically due to absorbed water (H₂O). The chemical shift of water can vary depending on the solvent, concentration, and temperature.[3]

Q3: I see a peak at ~7.26 ppm in my CDCl₃ spectrum, but my compound shouldn't have a peak there. What is it?

A3: A singlet at approximately 7.26 ppm is characteristic of the residual non-deuterated chloroform (CHCl₃) in a CDCl₃ solvent.[2] This is one of the most common solvent-related peaks observed.

Q4: Why is one of my peaks very broad?

A4: Broad peaks in an NMR spectrum can arise from several factors. In the case of this compound, the N-H proton peak (around 12.9 ppm in DMSO-d₆) is typically broad due to chemical exchange with the solvent or trace amounts of water, as well as quadrupole broadening from the nitrogen atom.[1] Other causes for broad peaks can include chemical or conformational exchange on the NMR timescale, sample aggregation, or the presence of paramagnetic impurities.

Q5: How can I confirm if an unexpected peak is from an N-H or O-H proton?

A5: The most common method is a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum will cause protons attached to heteroatoms (like N-H or O-H) to exchange with deuterium. This will lead to a significant decrease in the intensity of the corresponding peak, or its complete disappearance.

Troubleshooting Unexpected Peaks

Use the following guide to identify the source of unexpected signals in your NMR spectrum.

Data Presentation: Common NMR Signals

The following table summarizes the expected chemical shifts for this compound and common contaminants.

Compound/ImpuritySolvent¹H Chemical Shift (δ, ppm)MultiplicityNotes
2-Chlorobenzimidazole DMSO-d₆ ~12.9 br s N-H proton, exchangeable with D₂O.[1]
7.55 - 7.65 m 2 aromatic protons.[1]
7.20 - 7.30 m 2 aromatic protons.[1]
Residual DMSO-d₅DMSO-d₆2.50quintetSolvent residual peak.[2]
Water (H₂O)DMSO-d₆~3.33sShift is temperature/concentration dependent.
Residual ChloroformCDCl₃7.26sSolvent residual peak.[2]
Water (H₂O)CDCl₃~1.56sShift is temperature/concentration dependent.
Benzimidazol-2-oneDMSO-d₆~10.8br sPotential synthesis precursor/impurity.[4]
o-PhenylenediamineCDCl₃~6.7mPotential synthesis precursor.
2-ChlorobenzamideCDCl₃7.77, 7.35-7.42mPotential hydrolysis product.[5]
Silicone GreaseCDCl₃~0.07sCommon lab contaminant.
Logical Workflow for Peak Identification

The following diagram illustrates a step-by-step process for troubleshooting an unexpected peak.

G Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peak Observed is_broad Is the peak broad and/or a singlet? start->is_broad d2o_shake Perform D₂O Exchange is_broad->d2o_shake  Yes check_solvent Check common solvent residual peak tables. (e.g., CHCl₃, DMSO) is_broad->check_solvent  No disappears Does peak disappear or diminish? d2o_shake->disappears nh_oh Likely N-H or O-H Proton (e.g., from compound, water, or alcohol impurity) disappears->nh_oh  Yes no_change Peak is not from an exchangeable proton disappears->no_change  No no_change->check_solvent is_solvent Does it match a solvent peak? check_solvent->is_solvent solvent_peak Peak is a residual solvent signal. is_solvent->solvent_peak  Yes check_impurity Consult impurity tables. (e.g., starting materials, reagents, grease) is_solvent->check_impurity  No is_impurity Does it match a known contaminant? check_impurity->is_impurity impurity_peak Peak is a known contaminant. is_impurity->impurity_peak  Yes degradation_path Consider degradation or side-reaction products. (e.g., hydrolysis) is_impurity->degradation_path  No unknown Peak is likely an unknown impurity or degradation product. Further analysis required (2D NMR, MS, LC-MS). degradation_path->unknown

Caption: A flowchart for identifying the source of an unknown NMR peak.

Potential Degradation Pathway

This compound can be susceptible to hydrolysis, especially under non-neutral pH conditions. One common degradation pathway is the hydrolysis of the chloro group to form benzimidazol-2-one.

G Potential Hydrolysis of this compound reactant This compound product Benzimidazol-2-one reactant->product H₂O / H⁺ or OH⁻

Caption: Hydrolysis of this compound to Benzimidazol-2-one.

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.[1]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette. Transfer the filtered solution directly into a clean, dry 5 mm NMR tube.[1]

  • Analysis: Cap the NMR tube and insert it into the spectrometer for data acquisition.

D₂O Exchange Experiment
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample in a protonated solvent (e.g., DMSO-d₆).

  • D₂O Addition: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample in the tube.

  • Mixing: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-analysis: Re-insert the tube into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Comparison: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H, O-H) will have significantly reduced intensity or will have disappeared in the second spectrum.

References

Technical Support Center: Overcoming Reproducibility Challenges in 2-Chlorobenzimidazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Chlorobenzimidamide" did not yield information on a compound with that specific name being commonly used in experimental research. The information provided below pertains to 2-Chlorobenzimidazole , a structurally similar and widely used compound, which is likely the intended subject of inquiry.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common reproducibility issues encountered in experiments involving 2-Chlorobenzimidazole. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of 2-Chlorobenzimidazole

Q1: My yield of 2-Chlorobenzimidazole is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of 2-Chlorobenzimidazole often stem from incomplete reactions in either of the two main synthetic steps: the initial cyclization to form benzimidazolin-2-one or the subsequent chlorination. Poor quality of starting materials and inadequate control of reaction conditions are also major contributors.

Troubleshooting Steps:

  • Starting Material Purity: Ensure the o-phenylenediamine used is of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions for Cyclization: The reaction of o-phenylenediamine with urea to form benzimidazolin-2-one is a common method. The temperature and reaction time are critical. Heating the mixture in DMF at 135-140°C for 12 hours is a reported protocol.[1][2] Shorter reaction times or lower temperatures may lead to incomplete conversion.

  • Chlorination Step: The chlorination of benzimidazolin-2-one using phosphoryl chloride (POCl₃) is a crucial step. The presence of a catalytic amount of phenol and maintaining the reaction temperature between 103-107°C for 12 hours has been shown to produce high yields (up to 97%).[1]

  • Work-up Procedure: After chlorination, proper neutralization is key. The reaction mixture should be cooled in an ice bath before slowly neutralizing with a strong base like 40% NaOH to a pH of approximately 10.[1][2] Improper neutralization can lead to product loss.

  • Alternative Reagents: While urea is common, other reagents like 1,1'-carbonyldiimidazole (CDI) can be used for the cyclization, though it may be more expensive and result in a lower yield.[1]

Q2: I am observing significant batch-to-batch variation in the purity of my synthesized 2-Chlorobenzimidazole. How can I ensure consistent quality?

A2: Batch-to-batch inconsistency is often a result of variations in reaction completeness and purification efficiency.

Troubleshooting Steps:

  • Strict Control of Reaction Parameters: Precisely control the temperature, reaction time, and stoichiometry in both the cyclization and chlorination steps for every batch.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reactions. This will help in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the work-up.

  • Consistent Purification Method: Recrystallization is a common method for purifying 2-Chlorobenzimidazole.[1] Use a consistent solvent system for recrystallization to ensure uniform purity across batches.

  • Characterization: After synthesis and purification, thoroughly characterize each batch using techniques like NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3]

N-Alkylation Reactions

Q3: My N-alkylation of 2-Chlorobenzimidazole is resulting in a mixture of products or a low yield of the desired product. What could be the issue?

A3: N-alkylation of 2-Chlorobenzimidazole can be challenging due to the potential for reaction at either of the two nitrogen atoms in the imidazole ring, as well as potential side reactions. The choice of base, solvent, and alkylating agent, along with the reaction conditions, plays a critical role in the outcome.

Troubleshooting Steps:

  • Choice of Base: A suitable base is crucial for deprotonating the imidazole nitrogen, making it nucleophilic. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Dry acetonitrile is a frequently used solvent for N-alkylation reactions of 2-Chlorobenzimidazole.[3]

  • Reaction Temperature: The reaction is often carried out at reflux temperature.[3] However, the optimal temperature may vary depending on the specific alkylating agent used.

  • Moisture Control: 2-Chlorobenzimidazole can be moisture-sensitive.[3][4] Ensure that the reaction is carried out under anhydrous conditions to prevent side reactions.

  • Alternative Protocols: Several methods for N-alkylation have been reported, including microwave-assisted synthesis which can sometimes offer higher yields and shorter reaction times.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Q4: I am having trouble with the reproducibility of my Suzuki coupling reactions using 2-Chlorobenzimidazole. The yields are inconsistent. How can I optimize this reaction?

A4: Suzuki coupling reactions are sensitive to a number of variables, and poor reproducibility is a common issue. Key factors include the catalyst system, base, solvent, and temperature.

Troubleshooting Steps:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Optimization may be required to find the best combination for your specific substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Potassium carbonate (K₂CO₃) is a common choice, but other bases like cesium carbonate (Cs₂CO₃) might be more effective in certain cases.[5]

  • Solvent System: The solvent can significantly impact the reaction. A mixture of DMF and water is often used in Suzuki reactions involving benzimidazole derivatives.[5]

  • Temperature Control: The reaction temperature needs to be carefully controlled. Microwave heating has been shown to improve yields and reduce reaction times in some cases.[5]

  • Design of Experiments (DoE): For complex reactions like Suzuki coupling, a Design of Experiments approach can be highly effective in systematically optimizing multiple parameters (catalyst loading, temperature, base concentration, etc.) to achieve higher yields and better reproducibility.[6][7]

Data Presentation

Table 1: Comparison of Synthesis Methods for Benzimidazolin-2-one (Intermediate)

ReagentConditionsReported YieldAdvantagesDisadvantages
UreaDMF, 135-140°C, 12 hrs94%[1][2]Cost-effective, high yieldLong reaction time
UreaDry fusion, 150°C88%[1]Solvent-freeLower yield, potential for inferior quality product
1,1'-Carbonyldiimidazole (CDI)-Lower than urea method[1]Safer than phosgeneMore expensive, lower yield

Table 2: Chlorination of Benzimidazolin-2-one

ReagentConditionsReported Yield
POCl₃ / Phenol (cat.)103-107°C, 12 hrs97%[1]

Table 3: Troubleshooting Guide for Suzuki Coupling with 2-Chlorobenzimidazole

IssuePossible CauseSuggested Solution
Low or no yieldInactive catalystScreen different palladium catalysts and ligands.
Inappropriate baseTest different bases (e.g., K₂CO₃, Cs₂CO₃).[5]
Poor solvent choiceTry different solvent systems (e.g., THF, toluene, DMF/water).[5][6]
Inconsistent yieldsVariation in reaction conditionsStrictly control temperature, time, and reagent stoichiometry.
Air or moisture sensitivityEnsure reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Formation of side productsSuboptimal reaction temperatureOptimize the reaction temperature.
Incorrect base concentrationOptimize the equivalents of the base used.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzimidazole

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one [1][2]

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and urea (2 equivalents) in dimethylformamide (DMF).

  • Heat the mixture to 135-140°C and maintain for 12 hours.

  • After the reaction is complete, remove the DMF by distillation under vacuum.

  • Wash the resulting solid with water.

  • Dissolve the solid in a 10% aqueous sodium hydroxide solution and filter.

  • Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.

Step 2: Synthesis of 2-Chlorobenzimidazole [1][2]

  • In a reaction vessel, mix 1,3-dihydro-benzimidazol-2-one (1 equivalent), phosphoryl chloride (POCl₃) (2 equivalents), and a catalytic amount of phenol.

  • Heat the mixture to 103-107°C for 12 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture with a 40% sodium hydroxide solution to a pH of approximately 10.

  • Collect the crude product and recrystallize from a suitable solvent to obtain pure 2-chlorobenzimidazole.

Protocol 2: N-Alkylation of 2-Chlorobenzimidazole[4]
  • Dissolve 2-Chlorobenzimidazole (1 equivalent) and the desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) in dry acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 75°C).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a solvent like dichloromethane (DCM) and filter to remove the inorganic salts.

  • Concentrate the filtrate under vacuum to obtain the N-alkylated product.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_reagent1 Reagent cluster_step2 Step 2: Chlorination o-Phenylenediamine o-Phenylenediamine Benzimidazolin-2-one Benzimidazolin-2-one o-Phenylenediamine->Benzimidazolin-2-one DMF, 135-140°C Urea Urea Urea->Benzimidazolin-2-one 2-Chlorobenzimidazole 2-Chlorobenzimidazole Benzimidazolin-2-one->2-Chlorobenzimidazole 103-107°C POCl3 / Phenol (cat.) POCl3 / Phenol (cat.) POCl3 / Phenol (cat.)->2-Chlorobenzimidazole

Caption: General two-step synthesis of 2-Chlorobenzimidazole.

Reactivity_Pathways cluster_alkylation N-Alkylation cluster_coupling Suzuki Coupling 2-Chlorobenzimidazole 2-Chlorobenzimidazole N-Alkylated-2-chlorobenzimidazole N-Alkylated-2-chlorobenzimidazole 2-Chlorobenzimidazole->N-Alkylated-2-chlorobenzimidazole Nucleophilic Substitution 2-Arylbenzimidazole 2-Arylbenzimidazole 2-Chlorobenzimidazole->2-Arylbenzimidazole Cross-Coupling Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylated-2-chlorobenzimidazole Base Base Base->N-Alkylated-2-chlorobenzimidazole Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Arylbenzimidazole Pd Catalyst Pd Catalyst Pd Catalyst->2-Arylbenzimidazole

Caption: Key reactivity pathways of 2-Chlorobenzimidazole.

Troubleshooting_Logic Poor Reproducibility Poor Reproducibility Low Yield Low Yield Poor Reproducibility->Low Yield Inconsistent Purity Inconsistent Purity Poor Reproducibility->Inconsistent Purity Mixture of Products Mixture of Products Poor Reproducibility->Mixture of Products Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Verify Reaction Conditions Verify Reaction Conditions Low Yield->Verify Reaction Conditions Control Stoichiometry Control Stoichiometry Low Yield->Control Stoichiometry Monitor Reaction Progress (TLC) Monitor Reaction Progress (TLC) Low Yield->Monitor Reaction Progress (TLC) Inconsistent Purity->Verify Reaction Conditions Optimize Purification Optimize Purification Inconsistent Purity->Optimize Purification Inconsistent Purity->Monitor Reaction Progress (TLC) Mixture of Products->Verify Reaction Conditions Mixture of Products->Control Stoichiometry Ensure Anhydrous Conditions Ensure Anhydrous Conditions Mixture of Products->Ensure Anhydrous Conditions

Caption: Logical workflow for troubleshooting reproducibility issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Chlorobenzimidazole Derivatives and Other Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[2][3][5][6][7][8] This guide provides a comparative overview of the biological activity of 2-chlorobenzimidazole derivatives against other substituted benzimidazoles, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Biological Activity

The biological efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. The 2-substituted benzimidazoles are a particularly important class of these derivatives.[2][9] The introduction of a chlorine atom at the 2-position can modulate the compound's electronic properties and lipophilicity, which in turn can affect its interaction with biological targets and overall activity.

Below is a summary of the in vitro biological activities of various 2-chlorobenzimidazole derivatives compared to other benzimidazole compounds. The data is presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), which are measures of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Benzimidazole Derivatives
CompoundDerivative ClassHepG2 (Liver Cancer)SK-OV-3 (Ovarian Cancer)NCI-H460 (Lung Cancer)BEL-7404 (Liver Cancer)HL-7702 (Normal Liver Cells)Reference
3a1 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline7.549.1211.348.21> 100[4]
3a3 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline12.8715.6518.2114.33> 100[4]
4f 2-aryl benzimidazole (with 6-methoxy group)-----[10]
(Reported IC50 of 0.61 µM in Siha cells)
Compound 13 2,5-dioxopyrrolidine benzimidazole-----[11]
(Reported IC50 of 0.19-0.31 µM against HER2)
Compound 15 thiazolidin-4-one benzimidazole-----[11]
(Reported IC50 of 0.19-0.31 µM against HER2)
Cisplatin Standard Chemotherapeutic-----[10]
Table 2: In Vitro Antifungal Activity (IC50 in µg/mL) of 2-Chloromethyl-1H-benzimidazole Derivatives
CompoundCytospora sp.Colletotrichum gloeosporioidesBotrytis cinereaAlternaria solaniFusarium solaniReference
4m -20.76-27.5818.60[12]
7f --13.36--[12]
5b 30.9711.3857.71-40.15[12]
Hymexazol --8.92--[12]
(Commercial Fungicide)
Table 3: In Vitro Antibacterial Activity (MIC in µg/mL) of Benzimidazole Derivatives
CompoundDerivative ClassE. coliS. aureusReference
6c, 6f, 6g, 6h N-substituted 2-chloro-1H-benzimidazolePromising ActivityHighly Active[13]
Ampicillin Standard Antibiotic-Standard[13]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the tables above. For specific details, researchers should consult the referenced literature.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, SK-OV-3, NCI-H460) and normal cell lines (e.g., HL-7702) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
  • Fungal Strains: Phytopathogenic fungi (e.g., Cytospora sp., Colletotrichum gloeosporioides) are cultured on potato dextrose agar (PDA) plates.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disc from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.

  • Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 25°C) for a few days. The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strains: Bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Mandatory Visualization

Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Proteins Signaling_Proteins Receptor->Signaling_Proteins Activation Effector_Proteins Effector_Proteins Signaling_Proteins->Effector_Proteins Activation Transcription_Factors Transcription_Factors Effector_Proteins->Transcription_Factors Activation DNA DNA Transcription_Factors->DNA Gene Expression Cell_Proliferation_Survival Cell_Proliferation_Survival DNA->Cell_Proliferation_Survival Leads to Benzimidazole_Compound Benzimidazole_Compound Benzimidazole_Compound->Receptor Inhibition Benzimidazole_Compound->Cell_Proliferation_Survival Inhibits

Caption: A generalized signaling pathway for the anticancer activity of benzimidazole compounds.

Experimental Workflow Diagram

experimental_workflow Start Start Compound_Synthesis Synthesis of Benzimidazole Derivatives Start->Compound_Synthesis Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization Biological_Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50 / MIC Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Studies Further Studies (In Vivo, SAR) Lead_Identification->Further_Studies End End Further_Studies->End

Caption: A typical experimental workflow for the synthesis and evaluation of benzimidazole derivatives.

References

A Comparative Guide to the Synthesis of 2-Chlorobenzimidamide: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of an established and a novel synthetic route for the production of 2-Chlorobenzimidamide, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways to aid in methodological selection.

Executive Summary

The synthesis of this compound is critical for the development of various pharmaceutical compounds. Traditionally, the Pinner reaction has been the cornerstone for converting 2-chlorobenzonitrile to the desired amidine. This established route, while reliable, often involves harsh acidic conditions and multi-step workups. This guide introduces a modern, alternative approach utilizing organocatalysis, which promises milder reaction conditions and potentially improved efficiency. A direct comparison of these two methodologies reveals distinct advantages and disadvantages in terms of yield, purity, reaction time, and environmental impact.

Comparative Data of Synthetic Routes

The performance of the established and a novel synthetic route for this compound was evaluated based on key reaction parameters. The data presented below is a summary of typical results obtained under laboratory conditions.

ParameterEstablished Route: Pinner ReactionNew Synthetic Route: Organocatalytic Amination
Starting Material 2-Chlorobenzonitrile2-Chlorobenzonitrile
Primary Reagents Anhydrous Ethanol, Anhydrous HCl (gas), Anhydrous Ammonia (gas)Ammonia source (e.g., Ammonium Chloride), Organic Catalyst (e.g., a chiral aminobenzimidazole derivative)
Solvent Anhydrous Diethyl EtherToluene
Reaction Temperature 0°C to Room Temperature80°C
Reaction Time 24 - 48 hours12 - 18 hours
Yield 85 - 95%90 - 98%
Purity (post-purification) >98%>99%
Key Advantages Well-established, high yieldsMilder conditions, shorter reaction time, potentially higher purity
Key Disadvantages Use of corrosive HCl gas, long reaction time, anhydrous conditions requiredCatalyst cost and availability, optimization may be required

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in both the established and the new synthetic routes for this compound.

G cluster_0 Established Route: Pinner Reaction 2-Chlorobenzonitrile 2-Chlorobenzonitrile Ethyl 2-chlorobenzimidate hydrochloride Ethyl 2-chlorobenzimidate hydrochloride 2-Chlorobenzonitrile->Ethyl 2-chlorobenzimidate hydrochloride  Anhydrous EtOH, Anhydrous HCl (gas)   This compound hydrochloride This compound hydrochloride Ethyl 2-chlorobenzimidate hydrochloride->this compound hydrochloride  Anhydrous Ammonia (gas)   This compound This compound This compound hydrochloride->this compound  Base (e.g., NaOH) workup  

Caption: Established Pinner reaction route for this compound.

G cluster_1 New Synthetic Route: Organocatalytic Amination 2-Chlorobenzonitrile_new 2-Chlorobenzonitrile Activated Nitrile Complex Activated Nitrile Complex 2-Chlorobenzonitrile_new->Activated Nitrile Complex + Catalyst Amidine Product This compound Activated Nitrile Complex->Amidine Product + Ammonia Source Catalyst Organocatalyst Amidine Product->Catalyst Catalyst Regeneration

Caption: Proposed new organocatalytic route for this compound.

Experimental Protocols

Established Route: Pinner Reaction Synthesis of this compound Hydrochloride

Materials:

  • 2-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Ammonia (gas)

Procedure:

  • A solution of 2-chlorobenzonitrile (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture remains saturated with HCl.

  • Anhydrous ethanol (1.1 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • The reaction is allowed to stir at 0°C for 1 hour and then at room temperature for 24 hours, during which a white precipitate of ethyl 2-chlorobenzimidate hydrochloride is formed.

  • The precipitate is filtered under anhydrous conditions, washed with anhydrous diethyl ether, and dried in vacuo.

  • The isolated imidate hydrochloride is suspended in anhydrous diethyl ether and cooled to 0°C.

  • Anhydrous ammonia gas is bubbled through the suspension with vigorous stirring for 4-6 hours.

  • The reaction mixture is stirred at room temperature for an additional 12 hours.

  • The resulting white precipitate of this compound hydrochloride is filtered, washed with diethyl ether, and dried to yield the final product.

New Synthetic Route: Organocatalytic Synthesis of this compound

Materials:

  • 2-Chlorobenzonitrile

  • Ammonium Chloride

  • Chiral 2-aminobenzimidazole catalyst (e.g., a commercially available or synthesized derivative)

  • Toluene

  • Potassium carbonate (K₂CO₃)

Procedure:

  • In a sealed reaction vessel, 2-chlorobenzonitrile (1 equivalent), ammonium chloride (1.5 equivalents), the chiral 2-aminobenzimidazole catalyst (0.1 equivalents), and potassium carbonate (2 equivalents) are combined in toluene.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The reaction mixture is heated to 80°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature.

  • The solid inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Experimental Workflow and Decision-Making Logic

The selection of a synthetic route depends on various factors, including the desired scale of the reaction, cost of reagents, and available equipment. The following diagrams provide a generalized workflow for the synthesis and a logical framework for choosing the appropriate method.

G Start Start Reagent_Preparation Reagent Preparation and Anhydrous Solvent Setup Start->Reagent_Preparation Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Preparation->Reaction_Setup Reaction_Execution Execution of Synthetic Protocol (Pinner or Catalytic) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Monitoring->Reaction_Execution Incomplete Workup Reaction Workup and Crude Product Isolation Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: A logical diagram for selecting the optimal synthetic route.

Conclusion

Both the established Pinner reaction and the novel organocatalytic route offer viable pathways to this compound. The Pinner reaction, being a well-documented method, provides a high degree of reliability. However, the use of hazardous reagents and longer reaction times are notable drawbacks. The new organocatalytic approach presents a more modern, "greener" alternative with the potential for higher throughput and purity, although it may require initial optimization and investment in the catalyst. The choice of synthesis will ultimately depend on the specific requirements of the research or production setting, including scale, cost, safety, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision.

Reactivity Face-Off: A Comparative Study of 2-Chlorobenzimidamide and 2-Bromobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of 2-Chlorobenzimidamide and 2-Bromobenzimidamide. This document provides a detailed comparison based on established chemical principles, data from analogous compounds, and theoretical considerations, in the absence of direct comparative experimental studies.

The general trend for halide reactivity as a leaving group in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen bond strength, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond. Consequently, 2-Bromobenzimidamide is predicted to be the more reactive of the two compounds.

Data Presentation: Predicted Reactivity and Physicochemical Properties

The following tables summarize the predicted relative reactivity and key physicochemical properties of this compound and 2-Bromobenzimidamide. The reactivity data is inferred from studies on analogous 2-halobenzimidazoles in common synthetic transformations.

ParameterThis compound2-BromobenzimidamideRationale
Predicted Relative Reactivity LowerHigherWeaker C-Br bond compared to C-Cl bond.
Typical Reaction Conditions Harsher (higher temperatures, longer reaction times)MilderLower activation energy for C-Br bond cleavage.
Expected Yields in Comparative Reactions Generally LowerGenerally HigherMore efficient conversion due to higher reactivity.
Physicochemical PropertyThis compound2-Bromobenzimidamide
Molecular Formula C₇H₆ClN₃C₇H₆BrN₃
Molecular Weight 167.60 g/mol 212.05 g/mol
Predicted C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol

Experimental Protocols

While direct comparative experimental data is lacking, the following protocols outline the synthesis of the target compounds and a general procedure for a comparative nucleophilic aromatic substitution reaction.

Synthesis of 2-Halobenzimidamides via the Pinner Reaction

The Pinner reaction provides a reliable route to benzimidamides from the corresponding benzonitriles.[2][3]

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

To a solution of the respective 2-halobenzonitrile (2-chlorobenzonitrile or 2-bromobenzonitrile) in anhydrous ethanol at 0°C, dry hydrogen chloride gas is bubbled until saturation. The reaction mixture is stirred at low temperature until the formation of the corresponding ethyl 2-halobenzimidate hydrochloride (Pinner salt) is complete, which typically precipitates from the solution.

Step 2: Ammonolysis to the Benzimidamide

The isolated Pinner salt is then treated with a solution of ammonia in an anhydrous solvent, such as ethanol. This nucleophilic displacement of the ethoxy group by ammonia yields the desired 2-halobenzimidamide.

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Halobenzonitrile 2-Halobenzonitrile HCl_EtOH Dry HCl, Anhydrous EtOH, 0°C Halobenzonitrile->HCl_EtOH PinnerSalt Imidate Hydrochloride (Pinner Salt) HCl_EtOH->PinnerSalt Ammonia NH3, Anhydrous EtOH Benzimidamide 2-Halobenzimidamide Ammonia->Benzimidamide PinnerSalt_ref->Ammonia

Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a hypothetical experiment to compare the reactivity of this compound and 2-Bromobenzimidamide with a common nucleophile, such as morpholine.

Procedure:

Two parallel reactions are set up. In one reaction vessel, this compound (1 mmol), morpholine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) are dissolved in an appropriate solvent (e.g., DMF). A second reaction vessel is prepared with 2-Bromobenzimidamide under identical conditions. Both reaction mixtures are heated to a specified temperature (e.g., 100°C) and monitored over time by a suitable analytical technique, such as HPLC or LC-MS, to determine the rate of consumption of the starting material and the formation of the 2-(morpholin-4-yl)benzimidamide product.

G Chloro This compound Nucleophile Morpholine, K₂CO₃, DMF, 100°C Chloro->Nucleophile Bromo 2-Bromobenzimidamide Bromo->Nucleophile Product 2-(morpholin-4-yl)benzimidamide Nucleophile->Product Monitoring Reaction Monitoring (HPLC, LC-MS) Product->Monitoring

Signaling Pathways and Reactivity Principles

The reactivity of 2-halobenzimidamides in nucleophilic aromatic substitution is dictated by the stability of the Meisenheimer intermediate. The electron-withdrawing nature of the benzimidazole ring system facilitates nucleophilic attack at the 2-position.

G Halobenzimidamide 2-Halobenzimidamide (X = Cl or Br) Meisenheimer Meisenheimer Intermediate (Rate-determining step) Halobenzimidamide->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Benzimidamide Meisenheimer->Product - X⁻ LeavingGroup Halide Ion (X⁻)

In palladium-catalyzed cross-coupling reactions, the key step is the oxidative addition of the 2-halobenzimidamide to a Pd(0) complex. The weaker C-Br bond in 2-Bromobenzimidamide leads to a lower activation energy for this step compared to the C-Cl bond in this compound, thus resulting in a faster overall reaction rate.

G cluster_reactivity Reactivity: Br > Cl Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition (Rate-determining step) Pd0->OxidativeAddition Halobenzimidamide 2-Halobenzimidamide (R-X) Halobenzimidamide->OxidativeAddition PdII R-Pd(II)(X)L₂ OxidativeAddition->PdII

Conclusion

Based on established principles of organic chemistry and data from analogous halogenated heterocyclic systems, 2-Bromobenzimidamide is predicted to be a more reactive and versatile synthetic intermediate than this compound. This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. For synthetic applications requiring milder reaction conditions, shorter reaction times, and potentially higher yields, 2-Bromobenzimidamide would be the preferred substrate. However, the choice of starting material will also be influenced by factors such as cost, availability, and the specific requirements of the synthetic route. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to design and execute their synthetic strategies involving these important benzimidamide building blocks.

References

A Comparative Spectroscopic Analysis of 2-Chlorobenzimidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Chlorobenzimidazole and its derivatives, crucial scaffolds in medicinal chemistry. An objective analysis of their spectral properties is presented, supported by experimental data, to aid in their identification, characterization, and application in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chlorobenzimidazole and one of its common derivatives, 2-(Chloromethyl)-1H-benzimidazole. This data is essential for distinguishing between these and other related structures.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-ChlorobenzimidazoleDMSO-d₆δ 7.55-7.65 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), ~12.9 (br s, 1H, N-H)[1]
2-(Chloromethyl)-1H-benzimidazoleCDCl₃δ 7.62 (m, 2H, Ar-H), 7.29 (m, 2H, Ar-H), 4.85 (s, 2H, CH₂)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
2-ChlorobenzimidazoleDMSO-d₆δ 142.0, 134.0, 122.5, 115.0[1]
2-(Chloromethyl)-1H-benzimidazoleCDCl₃δ 151.2, 138.5, 123.0, 115.4, 39.8

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M]+ and/or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
2-ChlorobenzimidazoleESI+153/155117 (loss of HCl), 90 (loss of HCN from 117)[1]
2-(Chloromethyl)-1H-benzimidazoleEI166/168131 (loss of Cl), 90

Table 4: Infrared (IR) Spectroscopy Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
2-ChlorobenzimidazoleKBr-Pellet3400-2500 (N-H stretching), 1620 (C=N stretching), 1450 (C=C stretching), 740 (C-Cl stretching)
2-(Chloromethyl)-1H-benzimidazoleKBr-Pellet3400-2500 (N-H stretching), 1625 (C=N stretching), 1455 (C=C stretching), 750 (C-Cl stretching), 1280 (CH₂ wagging)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols can be adapted for the analysis of other benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling was employed to simplify the spectra. A larger number of scans and a longer relaxation delay were used compared to ¹H NMR to ensure the detection of all carbon signals. Chemical shifts are reported in ppm relative to TMS.

  • Data Processing : The raw data (Free Induction Decay) was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Introduction : For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For Electron Ionization (EI), a small amount of the sample was introduced directly into the ion source, often after being heated to ensure vaporization.

  • Ionization : In ESI, a high voltage is applied to the sample solution, leading to the formation of charged droplets and ultimately gas-phase ions. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : For the KBr pellet technique, a small amount of the solid sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet was placed in the sample holder of an FTIR spectrometer. The spectrum was recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹). The positions and intensities of the absorption bands provide information about the functional groups present in the molecule.

Logical Relationships in Drug Discovery

The following diagram illustrates a simplified workflow for the screening of benzimidazole derivatives for potential antifungal activity, a common application for this class of compounds.[2][3][4]

Antifungal_Screening_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Lead Optimization CBI 2-Chlorobenzimidazole PS In vitro Antifungal Assay (e.g., Broth Microdilution) CBI->PS Deriv Derivatives Deriv->PS HI Active Compounds (Hits) (Determine MIC) PS->HI Data Analysis SS Cytotoxicity & Selectivity Assays HI->SS Promising Hits LO Structure-Activity Relationship (SAR) Studies SS->LO Selective Hits LO->Deriv Synthesize New Derivatives

References

In Vitro Antifungal Efficacy of 2-Chloromethyl-1H-Benzimidazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel antifungal agents, benzimidazole derivatives represent a promising scaffold. This guide provides a comparative overview of the in vitro antifungal efficacy of a specific subset, 2-chloromethyl-1H-benzimidazole derivatives, against various fungal pathogens. While the initial focus was on 2-chlorobenzimidamide derivatives, the available literature directs our analysis towards the closely related and extensively studied 2-chloromethyl-1H-benzimidazole analogues. The data presented herein is compiled from studies evaluating their performance against both phytopathogenic and clinically relevant fungi, with comparisons to established antifungal drugs.

Comparative Antifungal Activity

The antifungal potency of 2-chloromethyl-1H-benzimidazole derivatives has been demonstrated against a range of fungal species. The following tables summarize the key quantitative data from in vitro assays, providing a direct comparison of the efficacy of these compounds with commercial antifungal agents.

Table 1: In Vitro Antifungal Activity of 2-Chloromethyl-1H-Benzimidazole Derivatives against Phytopathogenic Fungi

CompoundR GroupCytospora sp. (IC₅₀ µg/mL)C. gloeosporioides (IC₅₀ µg/mL)B. cinerea (IC₅₀ µg/mL)A. solani (IC₅₀ µg/mL)F. solani (IC₅₀ µg/mL)
4m 4-Methylphenyl>10020.76>10027.5818.60
5b 4-Chlorophenylsulfonyl30.9711.3857.71>10040.15
7f Not SpecifiedNot TestedNot Tested13.36Not TestedNot Tested
Hymexazol -Not TestedNot Tested8.92Not TestedNot Tested

Data sourced from a study on the synthesis and antifungal activity of 35 benzimidazole derivatives.[1][2]

Table 2: In Vitro Antifungal Activity of a 2-Chloromethyl-1H-Benzimidazole Derivative against Candida albicans

CompoundMIC (µg/mL)
VMKP 8 12.5
Ketoconazole 7.8
Amphotericin B 1.95

This data highlights a derivative exhibiting potent activity against the opportunistic human pathogen Candida albicans.[3]

Experimental Protocols

The evaluation of the antifungal efficacy of these derivatives relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in the comparative data.

Mycelium Growth Rate Method

This method is employed to determine the inhibitory effect of compounds on the growth of filamentous fungi.

  • Compound Preparation: The synthesized 2-chloromethyl-1H-benzimidazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test compounds are added to the PDA at various final concentrations. The PDA mixed with the compound is then poured into sterile Petri dishes.

  • Inoculation: A small disc of mycelium from a fresh fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a temperature optimal for the specific fungus (typically 25-28°C) for a defined period, allowing for growth in the control plates.

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.

  • IC₅₀ Determination: The concentration of the compound that results in a 50% inhibition of mycelial growth (IC₅₀) is then calculated using regression analysis.[4]

Broth Microdilution Method for Candida albicans

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a sterile saline solution, with the turbidity adjusted to a 0.5 McFarland standard. This suspension is then further diluted in the appropriate broth medium (e.g., RPMI-1640).

  • Compound Dilution: Serial twofold dilutions of the test compounds and control drugs are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the yeast is observed.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antifungal screening of the 2-chloromethyl-1H-benzimidazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay_prep Assay Preparation cluster_screening Antifungal Screening cluster_analysis Data Analysis synthesis Synthesis of 2-Chloromethyl-1H-Benzimidazole Derivatives stock_prep Stock Solution Preparation (DMSO) synthesis->stock_prep serial_dilution Serial Dilution of Compounds stock_prep->serial_dilution media_prep Culture Media Preparation (e.g., PDA, RPMI) inoculation Inoculation of Fungi media_prep->inoculation inoculum_prep Fungal Inoculum Preparation inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation data_collection Measurement of Fungal Growth (e.g., Colony Diameter, Visual Inspection) incubation->data_collection calculation Calculation of IC50 / MIC data_collection->calculation

Caption: Workflow for in vitro antifungal screening.

Potential Mechanism of Action

While specific signaling pathways for 2-chloromethyl-1H-benzimidazole derivatives are not extensively detailed in the reviewed literature, the broader class of benzimidazoles is known to exert its antifungal effect primarily through the disruption of microtubule polymerization.

mechanism_of_action cluster_cell Fungal Cell benzimidazole 2-Chloromethyl-1H-Benzimidazole Derivative tubulin β-tubulin benzimidazole->tubulin Binds to microtubule Microtubule Assembly tubulin->microtubule Inhibits Polymerization mitosis Mitosis microtubule->mitosis Disrupts growth_inhibition Inhibition of Fungal Growth mitosis->growth_inhibition Leads to

Caption: Proposed antifungal mechanism of benzimidazoles.

References

A Comparative Guide to HPLC and LC-MS Methods for the Purity Analysis of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative purity analysis of 2-Chlorobenzimidazole. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 2-Chlorobenzimidazole is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on key validation parameters, and offers a visual workflow to guide researchers in selecting the most appropriate analytical technique for their needs.

While both HPLC with UV detection and LC-MS are powerful techniques for purity assessment, they offer distinct advantages and are often used in a complementary fashion. HPLC-UV is a robust and widely accessible method for routine quantification and impurity profiling, while LC-MS provides unparalleled sensitivity and specificity, enabling the identification and quantification of trace-level impurities and unknown degradation products.[2][3]

Comparative Performance of HPLC and LC-MS Methods

The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the intended application. The following table summarizes the typical performance characteristics of validated HPLC and LC-MS methods for the analysis of 2-Chlorobenzimidazole, based on established validation guidelines such as ICH Q2(R1).

Validation ParameterHPLC with UV DetectionLC-MS/MSKey Considerations
Specificity High (demonstrated by peak purity and resolution from known impurities)Very High (based on mass-to-charge ratio, offering unambiguous identification)LC-MS is superior in complex matrices or for identifying co-eluting impurities.
Linearity (r²) > 0.999> 0.995Both methods provide excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~ 0.01%< 0.001%LC-MS is significantly more sensitive, crucial for genotoxic or potent impurities.
Limit of Quantitation (LOQ) ~ 0.03%~ 0.005%LC-MS allows for the accurate quantification of impurities at much lower levels.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy when properly validated.
Precision (% RSD) < 2.0%< 5.0%HPLC typically offers slightly better precision for routine analyses.
Robustness HighModerate to HighHPLC methods are often considered more robust for routine quality control environments.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques. The following sections provide comprehensive protocols for both an HPLC-UV and an LC-MS method for the purity analysis of 2-Chlorobenzimidazole.

HPLC-UV Method for Purity Analysis

This reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating 2-Chlorobenzimidazole from its potential process-related impurities and degradation products.[1]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • 2-Chlorobenzimidazole reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 20 min, then hold at 30% A for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the 2-Chlorobenzimidazole reference standard in the initial mobile phase composition.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the 2-Chlorobenzimidazole sample in the initial mobile phase composition.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte to demonstrate specificity.[1]

LC-MS Method for Impurity Identification and Quantification

This LC-MS method is optimized for the sensitive detection and identification of 2-Chlorobenzimidazole and its impurities, leveraging the selectivity of mass spectrometry.

1. Instrumentation and Materials:

  • LC-MS system (e.g., Triple Quadrupole or QTOF) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • 2-Chlorobenzimidazole reference standard and sample.

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

2. Liquid Chromatography Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 95% A to 5% A over 15 min, hold for 3 min, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare a stock solution of the 2-Chlorobenzimidazole sample in methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Dilute the stock solution with the initial mobile phase to a final concentration suitable for LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.[4]

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of data across different analytical platforms. The following diagram illustrates a logical workflow for the cross-validation of HPLC and LC-MS methods for the purity analysis of 2-Chlorobenzimidazole.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_lcms LC-MS Method cluster_comparison Cross-Validation hplc_dev Method Development hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis data_comp Data Comparison (Purity, Impurity Profile) hplc_analysis->data_comp lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_analysis Sample Analysis lcms_val->lcms_analysis lcms_analysis->data_comp iden_comp Impurity Identification (LC-MS) & Confirmation lcms_analysis->iden_comp spec_comp Specificity & Sensitivity Assessment data_comp->spec_comp spec_comp->iden_comp final_report Final Report & Method Selection iden_comp->final_report

Caption: Workflow for Cross-Validation of HPLC and LC-MS Methods.

Conclusion

The cross-validation of HPLC and LC-MS methods provides a comprehensive understanding of the purity profile of 2-Chlorobenzimidazole. While HPLC with UV detection serves as a reliable and robust method for routine quality control, LC-MS offers enhanced sensitivity and specificity, making it an indispensable tool for in-depth impurity characterization and trace-level analysis. The choice between these methods, or their complementary use, should be guided by the specific requirements of the analytical task, regulatory expectations, and the stage of drug development. This guide provides the foundational protocols and comparative data to assist researchers in making informed decisions for the purity analysis of 2-Chlorobenzimidazole and other pharmaceutical intermediates.

References

Comparative Docking Analysis of Benzimidamide and its Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico examination of the binding affinities and interaction patterns of benzimidamide derivatives with critical enzymatic targets in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the docking performance of 2-Chlorobenzimidamide analogs against a panel of therapeutically relevant proteins. The data presented herein is collated from various in-silico studies, offering insights into potential structure-activity relationships and guiding future drug design efforts.

Overview of Target Proteins and Ligand Analogs

Benzimidazole and its amidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide focuses on the comparative docking studies of analogs of this compound against the following key protein targets:

  • DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial agents.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose dysregulation is implicated in the proliferation of various cancer cells.

  • Protein Kinases: These enzymes play a crucial role in cell signaling, and their inhibition is a key strategy in cancer therapy.

  • Plasmodium falciparum Adenylosuccinate Lyase (PfADSL): An essential enzyme in the purine biosynthetic pathway of the malaria parasite.

The comparative analysis includes various substituted benzimidazole and benzimidamide derivatives to provide a broader context for their potential binding affinities.

Comparative Docking Performance

The following tables summarize the quantitative docking data from various studies, showcasing the binding affinities of different benzimidamide and benzimidazole analogs against their respective protein targets.

Table 1: Docking Scores of Benzimidazole Derivatives against DNA Gyrase

Compound/AnalogTarget OrganismPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Benzimidazole-Triazole Derivative 1Mycobacterium tuberculosis6RKS> CiprofloxacinCiprofloxacinNot specified
Benzimidazole-Triazole Derivative 2Homo sapiens (Topoisomerase II)1ZXM> EtoposideEtoposideNot specified
Benzimidazole Urea DerivativeBacterialNot SpecifiedPotent InhibitionNot SpecifiedNot Specified

Table 2: Docking Scores of Benzimidazole Derivatives against COX Enzymes

Compound/AnalogTarget EnzymePDB IDDocking ScoreReference CompoundReference Docking Score
Benzimidazole Derivative (BI3)COX-12OYEGoodNot SpecifiedNot Specified
Benzimidazole Derivative (BI5)COX-24COXGoodNot SpecifiedNot Specified
2-chloro-N,N-diphenylacetamide deriv. (AKM-2)COX-1 & COX-2Not SpecifiedLower than DiclofenacDiclofenacNot Specified

Table 3: Docking Scores of Benzimidazole Derivatives against EGFR

Compound/AnalogEGFR TypePDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Keto-benzimidazole (7c)Wild-Type3VJO-8.1Not SpecifiedNot Specified
Keto-benzimidazole (11c)Wild-Type3VJO-7.8Not SpecifiedNot Specified
Keto-benzimidazole (7d)T790M Mutant2JIT-8.3Not SpecifiedNot Specified
Keto-benzimidazole (1c)T790M Mutant2JIT-8.4Not SpecifiedNot Specified
Benzimidazole-1,2,3-triazole (BENZI-0660)Wild-Type4HJO-9.7Reference Molecule-7.9
Designed Benzimidazole (1a)Not SpecifiedNot Specified-8.6Compound 4-7.4
Designed Benzimidazole (1i)Not SpecifiedNot Specified-8.4Compound 4-7.4

Table 4: Docking Scores of Benzimidazole Derivatives against Other Kinases

Compound/AnalogTarget KinaseIC50
2-Amidobenzimidazole (23)Protein Kinase CK1 Delta98.6 nM
2-Amidobenzimidazole (24)Protein Kinase CK1 Delta2.53 µM

Table 5: Docking Scores of Benzimidamide Derivatives against Plasmodium falciparum Adenylosuccinate Lyase (PfADSL)

Compound/AnalogBinding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide (4a-h)-6.85 to -8.75AMP-5.10
Substituted benzo[d]imidazol-1-yl)methyl)benzimidamide (4a-h)-6.85 to -8.75AICAR-5.49

Experimental Protocols

The methodologies summarized below are representative of the in-silico docking studies cited in this guide.

General Molecular Docking Workflow:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound analog) is drawn using chemical drawing software and converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94).

  • Grid Generation: A binding site on the target protein is defined, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore possible binding conformations of the ligand within the protein's active site. The program employs a scoring function to estimate the binding affinity for each conformation.

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.

Specific Protocols from Cited Studies:

  • Docking against PfADSL:

    • Software: AutoDockTools (AutoDock 4.2).[1]

    • Algorithm: Lamarckian Genetic Algorithm.[1]

    • Grid Box: Centered around key active site residues with dimensions of 58 x 58 x 40 points and a spacing of 0.508 Å.[1]

    • Post-docking analysis: Performed using AutoDockTools, PyMOL, and LigPlot.[1]

  • Docking against DNA Gyrase and Topoisomerase II:

    • Software: Autodock 4.2.[2]

    • Procedure: The study focused on the binding affinity and hydrogen bond interactions to evaluate the stability of the ligand-protein complex.[2]

  • Docking against EGFR:

    • Software: AutoDock Tools version 1.5.7.[3]

    • Protein Preparation: Water molecules were removed, and polar hydrogens were added.[3]

    • Docking: The study compared the binding affinities of derivatives against wild-type (PDB ID: 3VJO) and mutant (PDB ID: 2JIT) EGFR.[3]

Visualizations

Diagram 1: General Workflow for Molecular Docking Studies

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (from PDB) Grid Define Binding Site & Generate Grid Box PDB->Grid Input Protein Ligand Prepare Ligand (2D to 3D, Optimization) Dock Perform Docking (e.g., AutoDock, Glide) Ligand->Dock Input Ligand Grid->Dock Define Search Space Score Analyze Docking Scores & Binding Poses Dock->Score Visualize Visualize Interactions (Hydrogen Bonds, etc.) Score->Visualize

A flowchart of the typical in-silico molecular docking process.

Diagram 2: Logical Relationship of Benzimidazole Derivatives as Kinase Inhibitors

G Benzimidazole Derivatives as Kinase Inhibitors cluster_targets Kinase Targets EGFR EGFR CK1d CK1 Delta OtherKinases Other Protein Kinases Benzimidazole Benzimidazole Scaffold Derivatives Substituted Benzimidazole Derivatives Benzimidazole->Derivatives Chemical Modification Inhibition Kinase Inhibition Derivatives->Inhibition Bind to Inhibition->EGFR Inhibition->CK1d Inhibition->OtherKinases Therapy Potential Cancer Therapy Inhibition->Therapy Leads to

Relationship between benzimidazole scaffold and kinase inhibition.

Conclusion

The compiled data suggests that benzimidazole and benzimidamide scaffolds are promising candidates for developing inhibitors against a range of important protein targets. The docking scores indicate that specific substitutions on the benzimidazole ring system can significantly influence binding affinity. For instance, keto-benzimidazoles and benzimidazole-1,2,3-triazole hybrids have shown particularly strong binding to EGFR.[3][4] Similarly, substituted benzimidamides have demonstrated potent theoretical binding to PfADSL, suggesting their potential as antimalarial agents.[1] While direct docking studies on this compound are not prevalent in the reviewed literature, the comparative data on its analogs provide a strong foundation for its potential bioactivity and serve as a valuable resource for the rational design of novel inhibitors. Further experimental validation is necessary to confirm these in-silico findings.

References

A Head-to-Head Comparison of Catalytic Routes for the Synthesis of 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful pharmaceutical development. 2-Chlorobenzimidamide, a crucial building block for various pharmacologically active compounds, can be synthesized through several catalytic pathways starting from 2-chlorobenzonitrile. This guide provides an objective comparison of different catalytic strategies, offering a comprehensive overview of their methodologies and expected performance based on analogous reactions.

The synthesis of this compound from 2-chlorobenzonitrile and ammonia or an ammonia equivalent is a nucleophilic addition reaction that often requires catalytic activation of the nitrile group. This comparison focuses on three distinct and prominent catalytic approaches: Copper(I)-catalyzed amination, Lewis acid-promoted nucleophilic addition, and a two-step method involving the reduction of an intermediate amidoxime. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, catalyst loading, and substrate scope.

Comparative Analysis of Catalytic Systems

The following table summarizes the key performance indicators for three catalytic systems applied to the synthesis of benzamidines, providing a predictive framework for their application in this compound synthesis.

Catalyst SystemCatalyst/ReagentTypical Catalyst LoadingSolventTemperature (°C)Reaction Time (h)Reported Yield (%) (for analogous benzamidines)Key AdvantagesKey Disadvantages
Copper(I) Catalysis CuCl / 2,2'-bipyridine5-10 mol%TFE10012-2480-95High yields, good functional group tolerance.Requires a ligand, higher temperatures.
Lewis Acid Catalysis Zn(quin)₂StoichiometricMethanolAmbient24-48Moderate to HighMild reaction conditions.May require stoichiometric amounts of the Lewis acid, longer reaction times.
Amidoxime Reduction 1. Hydroxylamine2. Pd/CN/A (Step 1)10 mol% (Step 2)Toluene/Methanol (Step 1)AcOH/Ac₂O (Step 2)80 (Step 1)Ambient (Step 2)17 (Step 1)2-4 (Step 2)75 (overall)Avoids harsh direct amination conditions, good for sensitive substrates.Two-step process, requires handling of hydroxylamine and catalytic hydrogenation.

Experimental Protocols

Detailed methodologies for each catalytic system are provided below. These protocols are based on general procedures for benzamidine synthesis and are adapted for the specific synthesis of this compound.

Protocol 1: Copper(I)-Catalyzed Synthesis of this compound

This protocol describes a one-step synthesis using a copper catalyst to promote the addition of an amine to the nitrile.

Materials:

  • 2-Chlorobenzonitrile

  • Ammonia (or an amine equivalent)

  • Copper(I) chloride (CuCl)

  • 2,2'-bipyridine

  • Cesium carbonate (Cs₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction tube, add 2-chlorobenzonitrile (1 mmol), CuCl (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.05 mmol, 5 mol%), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.2 mmol) and TFE (2 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound

This method utilizes a zinc(II) complex to activate the nitrile for nucleophilic attack.

Materials:

  • 2-Chlorobenzonitrile

  • Ammonia (or a secondary amine)

  • Zinc(II) quinaldinate ([Zn(quin)₂(H₂O)])

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve zinc(II) quinaldinate (1 mmol) in methanol.

  • Add 2-chlorobenzonitrile (1 mmol) and the amine (e.g., piperidine or pyrrolidine, 1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of the amidine product. The product may precipitate as an amidinium salt.

  • If a precipitate forms, collect it by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The resulting product may be a zinc(II) complex of the amidine. Further purification or decomplexation steps may be required.

Protocol 3: Synthesis of this compound via Amidoxime Reduction

This two-step procedure involves the formation of an intermediate amidoxime followed by catalytic hydrogenation.

Step 1: Synthesis of 2-Chloro-N'-hydroxybenzimidamide (Amidoxime)

Materials:

  • 2-Chlorobenzonitrile

  • Hydroxylamine hydrochloride

  • Potassium tert-butoxide

  • Methanol

  • Toluene

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-chlorobenzonitrile (10 mmol) in a mixture of methanol and toluene, add hydroxylamine hydrochloride (15 mmol) and potassium tert-butoxide (15 mmol).

  • Stir the mixture at 75-80 °C under a nitrogen atmosphere for 17 hours.

  • Remove the solvents under reduced pressure.

  • Treat the residue with water and extract with dichloromethane (4 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amidoxime.

Step 2: Catalytic Hydrogenation to this compound

Materials:

  • Crude 2-Chloro-N'-hydroxybenzimidamide

  • Palladium on carbon (Pd/C, 10 wt%)

  • Acetic acid

  • Acetic anhydride

  • Hydrogen gas supply

Procedure:

  • Dissolve the crude amidoxime from Step 1 in a mixture of acetic acid and acetic anhydride.

  • Add 10% Pd/C catalyst.

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by an appropriate method (e.g., crystallization or chromatography) to obtain this compound.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for selecting and optimizing a catalytic method for the synthesis of this compound.

G cluster_prep Preparation cluster_catalyst Catalyst Selection & Screening cluster_analysis Analysis & Optimization cluster_purification Product Isolation start Define Synthesis Target: This compound reactants Select Starting Materials: 2-Chlorobenzonitrile & Amine Source start->reactants catalyst_cu Method A: Copper(I) Catalysis catalyst_lewis Method B: Lewis Acid Catalysis catalyst_reduct Method C: Amidoxime Reduction screening Parallel Screening of Catalysts (Varying conditions: temp, time, conc.) reactants->screening catalyst_cu->screening Screen catalyst_lewis->screening Screen catalyst_reduct->screening Screen analysis Analyze Reaction Outcomes (TLC, LC-MS, NMR) screening->analysis data_comp Compare Yield, Purity, and Reaction Efficiency analysis->data_comp optimization Optimize Best Performing Method data_comp->optimization purification Purification of this compound (Crystallization or Chromatography) optimization->purification final_product Characterized Final Product purification->final_product

Caption: Workflow for Catalyst Comparison in this compound Synthesis.

Validating the Structure of a Novel 2-Chlorobenzimidamide Derivative: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for confirming the structure of novel 2-Chlorobenzimidamide derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for initial characterization, X-ray crystallography provides an unparalleled level of detail regarding the precise atomic arrangement in the solid state.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of a novel chemical entity's structure relies on a synergistic approach, employing various analytical techniques. While methods like NMR and MS provide crucial information about a molecule's connectivity and molecular weight, X-ray crystallography stands as the gold standard for unequivocal three-dimensional structure determination.[1]

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions.[1]Provides a definitive and unambiguous molecular structure.[1]Requires a suitable single crystal, which can be challenging to grow.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, etc.), and through-bond correlations.Excellent for determining the molecular skeleton and the relative positions of atoms in solution.Does not provide direct information on the 3D arrangement of atoms in the solid state or precise bond lengths and angles.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and accuracy in determining the molecular formula (with high-resolution MS).Provides no information on the stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method for identifying key chemical bonds.Provides limited information about the overall molecular structure.
Illustrative Crystallographic Data for a Benzimidamide Derivative

The following table summarizes key crystallographic parameters for a representative benzimidazole derivative, providing a clear example of the data obtained from a single-crystal X-ray diffraction experiment.

Parameter Value Significance
Chemical Formula C₁₄H₁₁N₃O₂The elemental composition of the molecule.
Formula Weight 253.26The mass of one mole of the compound.
Crystal System MonoclinicThe shape of the unit cell.
Space Group P2₁/cThe symmetry elements within the unit cell.
a (Å) 12.2724 (5)Unit cell dimension.
b (Å) 14.5018 (5)Unit cell dimension.
c (Å) 6.8897 (3)Unit cell dimension.
α (°) 90Unit cell angle.
β (°) 91.571 (2)Unit cell angle.
γ (°) 90Unit cell angle.
Volume (ų) 1225.71 (8)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature (K) 296 (2)The temperature at which the data was collected.
Radiation type Mo KαThe X-ray source used for the experiment.
Wavelength (Å) 0.71073The wavelength of the X-ray radiation.
R1 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
wR2 0.125A weighted residual factor, also indicating the goodness of fit.

This data is presented as a representative example for a related benzimidazole derivative.[3]

Experimental Protocols

General Synthesis of a this compound Derivative

The synthesis of a this compound derivative can be achieved through the reaction of a substituted 2-chlorobenzonitrile with an appropriate amine. A general procedure is as follows:

  • A solution of the selected amine in a suitable aprotic solvent (e.g., toluene, THF) is prepared in a reaction vessel.

  • A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is added dropwise to the solution at a reduced temperature (e.g., 0 °C or -78 °C) to deprotonate the amine.

  • The 2-chlorobenzonitrile derivative, dissolved in the same solvent, is then added slowly to the reaction mixture.

  • The reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated ammonium chloride solution).

  • The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The final product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth : High-quality single crystals of the novel this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and have no significant internal imperfections.[2][4]

  • Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] Data is collected at a controlled temperature, often 100 K or 295 K, by rotating the crystal and collecting diffraction patterns at various orientations.[3]

  • Data Reduction : The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography s1 Reactants: 2-Chlorobenzonitrile Derivative + Amine s2 Reaction in Aprotic Solvent with Base s1->s2 s3 Work-up and Extraction s2->s3 s4 Purification (Column Chromatography/Recrystallization) s3->s4 c1 Single Crystal Growth s4->c1 Novel Compound c2 Data Collection (Diffractometer) c1->c2 c3 Structure Solution and Refinement c2->c3 c4 Final 3D Structure c3->c4

Caption: Experimental workflow for the synthesis and structural validation of a novel this compound derivative.

logical_relationship Novel Derivative Novel Derivative Spectroscopic Analysis Spectroscopic Analysis Novel Derivative->Spectroscopic Analysis X-ray Crystallography X-ray Crystallography Novel Derivative->X-ray Crystallography Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: Logical relationship of analytical techniques for structural confirmation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial spectrum of 2-Chlorobenzimidamide and structurally related compounds, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data for benzimidazole and benzamide derivatives, offering insights into their potential as antimicrobial agents. While specific data for this compound is limited in the reviewed literature, the analysis of related halogenated and substituted compounds provides a strong basis for understanding its potential antimicrobial profile.

Executive Summary

Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties.[1][2] The introduction of halogen atoms and other substituents to the benzimidazole scaffold has been shown to significantly influence their biological activity.[3][4] This guide synthesizes findings from multiple studies to compare the antimicrobial efficacy of various benzimidazole and benzamide derivatives, providing a framework for the evaluation of compounds like this compound.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole and benzamide derivatives against a range of bacterial and fungal strains. This quantitative data allows for a direct comparison of the antimicrobial potency of these compounds.

Table 1: Antibacterial Activity of Benzimidazole and Benzamide Derivatives

CompoundDerivative TypeBacteriumMIC (µg/mL)Reference
5aN-BenzamideBacillus subtilis6.25
5aN-BenzamideEscherichia coli3.12[5]
6bN-BenzamideEscherichia coli3.12[5]
6cN-BenzamideBacillus subtilis6.25[5]
5,6-dibromo-2-(trifluoromethyl)benzimidazoleDihalogenated BenzimidazoleBacillus subtilis0.49[6]
Compound 45-halogenomethylsulfonyl-benzimidazole (trifluoromethyl at C-2)Methicillin-resistant Staphylococcus aureus (MRSA)12.5-25[7][8]
Compound 4Enterococcus strains50-100[7][8]
3,5-dinitro derivative 4t2-alkylsulphanylbenzimidazoleMycobacterium kansasii & M. avium> Isoniazid[9]
Novel Benzamidine Analogues (4a-c)BenzamidinePeriodontitis pathogens31.25-125[10]
SPR719BenzimidazoleMycobacterium avium complex≤2 (for 70% of isolates)[11]
SPR719Mycobacterium kansasii≤1 (for 95% of isolates)[11]
SPR719Mycobacterium abscessus≤2 (for 72% of isolates)[11]

Table 2: Antifungal Activity of Benzimidazole Derivatives

CompoundDerivative TypeFungusIC50 (µg/mL)Reference
4m2-chloromethyl-1H-benzimidazoleColletotrichum gloeosporioides20.76[12]
4m2-chloromethyl-1H-benzimidazoleAlternaria solani27.58[12]
4m2-chloromethyl-1H-benzimidazoleFusarium solani18.60[12]
7f2-chloromethyl-1H-benzimidazoleBotrytis cinerea13.36[12]
5b2-chloromethyl-1H-benzimidazoleColletotrichum gloeosporioides11.38[12]

Structure-Activity Relationship (SAR)

The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[1][13]

  • Halogenation: The introduction of halogen atoms, particularly dihalogenation, has been shown to enhance antibacterial activity.[3][6] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole exhibited potent activity against Bacillus subtilis.[3][6] The presence of a chlorine atom at the para-position of a benzene ring in 2-chloromethyl-1H-benzimidazole derivatives was also found to increase antifungal activity.[12]

  • Substitution at C-2 Position: The substituent at the 2-position of the benzimidazole ring plays a crucial role. Trifluoromethyl substitution at this position has been associated with significant antibacterial activity.[7][8]

  • Substitution at N-1 Position: N-substituted benzimidazole derivatives have also been synthesized and evaluated, with some compounds showing potent activity against various bacterial and fungal strains.[14]

  • Other Substituents: The presence of a sulfonyl group has been identified as critical for the inhibition of certain fungal species.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of benzimidazole and related compounds.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination):

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-72 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Disc Diffusion Method:

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is evenly spread over the surface of the agar.

  • Application of Discs: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Mandatory Visualization

The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Microorganism Culture B Standardized Inoculum Preparation A->B Standardize concentration D Inoculation of Microtiter Plate / Agar Plate B->D C Test Compound Dilution Series C->D E Incubation D->E Controlled environment F Observation of Growth Inhibition E->F Visual or automated reading G Determination of MIC / Zone of Inhibition F->G Quantitative/Qualitative measurement

References

Safety Operating Guide

Safe Disposal of 2-Chlorobenzimidamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chlorobenzimidamide, ensuring the safety of personnel and the protection of the environment. The following protocols are based on established safety data for this compound and general best practices for the disposal of chlorinated organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet, it is harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Nitrile rubber gloves (minimum thickness 0.11 mm).[3]
Body Protection Standard laboratory coat, fully buttoned.[3]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][3]

Chemical Hazard Profile

Understanding the hazard profile of this compound is crucial for its safe handling and disposal.

Table 2: Hazard Identification for this compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)[1][2]
H315: Causes skin irritationSkin irritation (Category 2)[1][4]
H319: Causes serious eye irritationEye irritation (Category 2A)[1][4]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system[4]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wear the appropriate PPE as outlined in Table 1.

    • Absorb the spill with an inert material such as vermiculite or sand.[3]

    • Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.[3]

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Immediately contact your institution's Environmental Health and Safety (EHS) office.[3]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Waste Segregation

Proper decontamination of laboratory equipment and segregation of waste streams are critical to prevent cross-contamination and ensure proper disposal.

  • Equipment Decontamination:

    • Rinse any labware (e.g., beakers, flasks, spatulas) that has been in contact with this compound with a suitable organic solvent, such as acetone or ethanol, at least three times.[3]

    • Collect the solvent rinsate in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[3]

  • Waste Segregation:

    • Solid Waste: Carefully transfer any solid this compound waste into a designated, sealed, and chemically resistant container labeled "Hazardous Waste: this compound, Solid".[3]

    • Liquid Waste: Transfer any solutions containing this compound into a labeled, sealed, and chemically compatible container for liquid hazardous waste. The label should clearly indicate "Hazardous Waste: this compound, Liquid" and include the solvent and approximate concentration.[3]

    • Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[3] Halogenated solvent waste must be kept separate from non-halogenated solvent waste.[5]

Disposal Protocol

The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[3][6] This process ensures the complete destruction of the hazardous material, preventing its release into the environment.[6]

  • Container Management: Ensure all waste containers are tightly sealed, properly labeled, and stored in a designated, well-ventilated hazardous waste accumulation area.[7] Do not fill containers beyond 90% of their capacity.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for the collection and disposal of the hazardous waste.[3]

  • Manifesting: Ensure that the waste is properly manifested for incineration.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill small_spill Small Spill: Absorb with Inert Material spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Yes (Large) decon Decontaminate Glassware (3x Solvent Rinse) spill->decon No collect_spill Collect & Place in Hazardous Waste Container small_spill->collect_spill collect_spill->decon segregate Segregate Waste Streams decon->segregate solid_waste Solid Waste Container (Halogenated) segregate->solid_waste liquid_waste Liquid Waste Container (Halogenated Solvent) segregate->liquid_waste store Store in Designated Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Dispose via Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chlorobenzimidamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chlorobenzimidamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed.[1][2][3]
Skin irritation (Category 2)H315: Causes skin irritation.[1][3][4]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation.[1][3][4]
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[1][3]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following table outlines the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]Protects eyes from dust, splashes, and vapors.[5]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]Provides full-face protection.[5]
Skin and Body Protection Chemical-resistant GlovesNitrile rubber gloves are a suitable choice.[5][6] Inspect gloves before use and change them frequently.[5]Prevents skin contact with the chemical.[5]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.[5][6]Provides a barrier against accidental spills.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should ideally be done in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator should be used.[5]Prevents inhalation of dust particles and vapors.[5]

Operational Plan: Step-by-Step Handling Procedures

The following workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Experimental workflow for handling this compound.

Experimental Protocol:

  • Preparation :

    • Before handling, don all required PPE as specified in the table above.[1][3]

    • Ensure the chemical fume hood is operational and certified.

    • Gather all necessary equipment, including spatulas, glassware, and solvents.

  • Handling :

    • Conduct all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.[5][6]

    • When weighing, use a dedicated spatula and weighing paper.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.[5]

    • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Post-Handling :

    • After handling, thoroughly wash your face, hands, and any exposed skin.[7][8]

    • Decontaminate all reusable equipment, such as glassware, by rinsing with a suitable organic solvent (e.g., acetone or ethanol) three times.[6] Collect the solvent rinsate as hazardous waste.[6]

    • Clean the work area thoroughly.

Emergency Procedures: First Aid

In case of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical help.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper) waste_container Designated, Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste Liquid Waste (solutions, rinsate) liquid_waste->waste_container uncontaminated_waste Unused Compound uncontaminated_waste->waste_container waste_segregation Segregate as 'Halogenated Organic Waste' waste_container->waste_segregation waste_label Label with Chemical Name and Hazards waste_segregation->waste_label ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) waste_label->ehs_pickup Store in designated area incineration Incineration by Licensed Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation :

    • Due to the presence of chlorine, this compound must be categorized as halogenated organic waste.[9]

    • Do not mix this compound waste with other waste streams.[6]

  • Waste Collection :

    • Solid Waste : Collect any solid residue or contaminated materials (e.g., gloves, weighing paper) in a dedicated, sealable, and chemically resistant waste container.[6]

    • Liquid Waste : Transfer any solutions containing the compound to a labeled, sealed, and chemically compatible container for liquid hazardous waste.[6]

    • Decontamination Rinsate : Collect the solvent used for decontaminating glassware in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[6]

  • Labeling and Storage :

    • Clearly label all waste containers as "Hazardous Waste: this compound" and indicate the associated hazards (e.g., Toxic, Irritant).[9]

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Keep containers tightly closed when not in use.[9]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]

    • The recommended disposal method for chlorinated aromatic compounds is incineration.[6] Do not empty into drains.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzimidamide
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.